molecular formula C16H33NO2 B3109641 16-Aminohexadecanoic acid CAS No. 17437-22-8

16-Aminohexadecanoic acid

Katalognummer: B3109641
CAS-Nummer: 17437-22-8
Molekulargewicht: 271.44 g/mol
InChI-Schlüssel: QJGFZBNNVXTCLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Aminohexadecanoic acid is a useful research compound. Its molecular formula is C16H33NO2 and its molecular weight is 271.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16-aminohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFZBNNVXTCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312375
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17437-22-8
Record name 16-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17437-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary amine on a sixteen-carbon aliphatic chain, is a compound of significant interest in the field of drug development and bioconjugation. Its structure lends itself to versatile applications, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and visualizations of its role in relevant biological pathways and synthetic workflows.

Chemical and Physical Properties

This compound is typically a white crystalline solid.[3] Due to its long aliphatic chain, it exhibits properties of both a fatty acid and an amino acid. The presence of both an acidic carboxyl group and a basic amino group allows it to form zwitterions.[4] This dual functionality is key to its utility as a chemical linker.

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₃NO₂[4][5]
Molecular Weight 271.44 g/mol [4][5]
CAS Number 17437-22-8[4][5]
Appearance White to faint beige powder/solid[3][6]
Melting Point 60-65 °C or 95-99 °C[3]
Boiling Point 392.6 ± 25.0 °C (Predicted)[6]
Density 0.931 ± 0.06 g/cm³ (Predicted)[6]
pKa (Carboxyl Group) ~2.0-2.4 (Typical for α-amino acids)[7]
pKa (Amino Group) ~9.0-10.5 (Typical for α-amino acids)[7]
Solubility Generally soluble in water and polar organic solvents; insoluble in non-polar organic solvents.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common synthetic route for ω-amino fatty acids like this compound starts from a cyclic ketone, such as cyclohexadecanone. A multi-step synthesis is outlined below.[8]

Step 1: Oximation of Cyclohexadecanone

  • Reagents: Cyclohexadecanone, hydroxylamine hydrochloride, sodium hydrogencarbonate.

  • Solvent: Methanol.

  • Procedure: A mixture of cyclohexadecanone, hydroxylamine hydrochloride, and sodium hydrogencarbonate in methanol is refluxed for 5 hours. The reaction converts the ketone to an oxime.

Step 2: Beckmann Rearrangement

  • Reagents: The oxime from Step 1, a suitable rearranging agent (e.g., a sulfonyl chloride), pyridine.

  • Solvent: Dichloromethane.

  • Procedure: The oxime is dissolved in dichloromethane and pyridine at 0 °C. The rearranging agent is added, and the reaction is allowed to warm to 20 °C. This step rearranges the oxime into a lactam.

Step 3: Hydrolysis of the Lactam

  • Reagents: The lactam from Step 2, potassium carbonate.

  • Solvent: Tetrahydrofuran and water.

  • Procedure: The lactam is treated with potassium carbonate in a mixture of tetrahydrofuran and water at 20 °C to hydrolyze the lactam to an amino acid salt.

Step 4: Acidification to Yield this compound

  • Reagents: The amino acid salt from Step 3, hydrochloric acid.

  • Solvent: Ethanol and water.

  • Procedure: The reaction mixture is acidified with hydrochloric acid and refluxed for 20 hours to yield the final product, this compound.

Purification

Purification of the final product is typically achieved through recrystallization. The choice of solvent will depend on the impurities present but a polar solvent or a mixture of polar solvents is generally effective.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Expected ¹H NMR Spectrum: The spectrum would show characteristic signals for the methylene protons along the aliphatic chain, a signal for the methylene group adjacent to the amino group, and a signal for the methylene group adjacent to the carboxyl group. The protons of the amino and carboxyl groups may be visible depending on the solvent and concentration.

  • Expected ¹³C NMR Spectrum: The spectrum would display signals for the carbonyl carbon, the carbon attached to the nitrogen, and a series of signals for the methylene carbons in the chain.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of this compound.

  • Method: A reversed-phase HPLC method is commonly used for amino acid analysis.[9]

  • Column: A C18 column is typically employed.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often used.

  • Detection: As this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.[9]

  • Injection Volume: Typically 1 µL.[9]

  • Flow Rate: Dependent on the column dimensions, for example, 0.45 mL/min.[9]

  • Temperature: 40 °C.[9]

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Method: Electrospray ionization (ESI) is a suitable method for this compound.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 272.44.

Role in PROTACs and Signaling Pathways

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker's length and flexibility are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker generally follows a modular approach.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with coupling site Coupling1 Couple POI Ligand to Linker POI_Ligand->Coupling1 Linker_Prep This compound (Linker Precursor) Linker_Prep->Coupling1 E3_Ligand E3 Ligase Ligand with coupling site Coupling2 Couple Intermediate to E3 Ligand E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action in a Signaling Pathway

PROTACs can be designed to target key proteins in signaling pathways that are dysregulated in diseases such as cancer. For example, a PROTAC could be developed to target a kinase in the ERK signaling pathway, which is often hyperactivated in various cancers.[10][11]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_pathway ERK Signaling Pathway PROTAC PROTAC (ERK inhibitor-linker-E3 ligand) Ternary_Complex Ternary Complex (ERK-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds ERK ERK Kinase (Target Protein) ERK->Ternary_Complex Binds Downstream Downstream Effects (Proliferation, Survival) ERK->Downstream E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_ERK Ubiquitinated ERK Ternary_Complex->Ub_ERK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ERK->Proteasome Recognition Degradation Degraded ERK (Peptide Fragments) Proteasome->Degradation Degradation Degradation->Downstream Inhibition of Signaling Upstream Upstream Signaling (e.g., MEK) Upstream->ERK

Caption: Mechanism of a PROTAC targeting ERK kinase for degradation.

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. Its bifunctional nature, conferred by the terminal amino and carboxyl groups on a long aliphatic chain, allows for its versatile use as a linker to connect different molecular entities. A thorough understanding of its chemical properties and the availability of robust experimental protocols are essential for its effective application in the synthesis of novel therapeutics. The ability to design and synthesize PROTACs with linkers like this compound opens up new avenues for targeting previously "undruggable" proteins and for the development of next-generation therapies.

References

An In-depth Technical Guide to 16-Aminohexadecanoic Acid (CAS: 17437-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Aminohexadecanoic acid, a bifunctional molecule with a 16-carbon aliphatic chain terminating in an amino group and a carboxylic acid group, is a key building block in modern chemical biology and drug discovery. Its primary application lies in its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in PROTAC development. Detailed experimental protocols and an exploration of its potential biological significance are also presented.

Physicochemical Properties

This compound (CAS: 17437-22-8) is a white crystalline solid at room temperature. Its long aliphatic chain imparts significant hydrophobicity, while the terminal amino and carboxylic acid groups provide sites for covalent modification and impart a degree of polarity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17437-22-8[1][2]
Molecular Formula C₁₆H₃₃NO₂[1]
Molecular Weight 271.44 g/mol [3]
Melting Point 60-65 °C[4]
Boiling Point Not experimentally determined
Appearance White crystalline solid[4]
Solubility Soluble in polar organic solvents[4]
pKa (predicted) Carboxylic acid: ~4.5, Amino group: ~10.5
XLogP3 4.3
Topological Polar Surface Area 63.3 Ų[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by the signals from the methylene protons of the long alkyl chain, which would appear as a broad multiplet around 1.2-1.6 ppm. The protons adjacent to the functional groups would be shifted downfield. A table of predicted chemical shifts is provided below.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H₂N-CH ₂-~2.7Triplet
-CH ₂-COOH~2.3Triplet
-(CH ₂)₁₂-~1.2-1.6Multiplet
-COOH ~10-12Broad Singlet
-NH~1.0-4.0Broad Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid and distinct signals for the carbons adjacent to the nitrogen and the carbonyl group. The majority of the methylene carbons in the chain will have very similar chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C =O~179
H₂N-C H₂-~40
-C H₂-COOH~34
-(C H₂)₁₂-~25-30
FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1700-1725Strong, sharp
N-H (Amine)3300-3500Medium, may be broad
C-H (Alkyl)2850-2960Strong, sharp
C-N1000-1250Medium

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a readily available long-chain ω-hydroxy acid to the corresponding bromo derivative, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 16-Bromohexadecanoic Acid

This protocol describes the synthesis of the key intermediate, 16-bromohexadecanoic acid, from 16-hydroxyhexadecanoic acid.[5][6]

Materials:

  • 16-Hydroxyhexadecanoic acid

  • 30% Hydrogen bromide in acetic acid

  • Concentrated sulfuric acid

  • Methylene chloride

  • Ether

  • Petroleum ether

  • Acetonitrile

  • Magnesium sulfate

  • Activated carbon (e.g., Darco)

  • Ice

Procedure:

  • In a suitable reaction vessel, combine 18 g of 16-hydroxyhexadecanoic acid with 160 g of 30-32% hydrogen bromide in acetic acid.

  • With stirring, carefully add 32 mL of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • Heat the solution to reflux and maintain for 7 hours.

  • After cooling, pour the reaction mixture into 500 mL of ice-water.

  • Collect the precipitated solid by filtration.

  • Dissolve the crude product in methylene chloride.

  • Treat the solution with activated carbon to decolorize, then filter.

  • Dry the organic solution over magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ether-petroleum ether, followed by a second recrystallization from acetonitrile to yield pure 16-bromohexadecanoic acid as a white solid.

Characterization of 16-Bromohexadecanoic Acid:

  • Melting Point: 67-69 °C[6]

  • IR (paraffin paste): 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)[6]

  • ¹H NMR (200 MHz, CD₂Cl₂): δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[6]

Experimental Protocol: Synthesis of this compound from 16-Bromohexadecanoic Acid

This protocol outlines the conversion of the bromo intermediate to the final amino acid product.

Materials:

  • 16-Bromohexadecanoic acid

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • In a high-pressure reaction vessel, dissolve 16-bromohexadecanoic acid in a suitable solvent such as ethanol.

  • Add a large excess of concentrated aqueous ammonia to the solution.

  • Seal the vessel and heat the mixture to a temperature of 100-120 °C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in water and adjust the pH to an acidic value (e.g., pH 2-3) with hydrochloric acid to protonate the amine and precipitate any unreacted starting material.

  • Filter to remove any solids.

  • Adjust the pH of the aqueous solution to the isoelectric point of this compound (approximately neutral pH) with a base such as sodium hydroxide to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application as a PROTAC Linker

The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. The carboxylic acid and amino moieties provide orthogonal handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand, respectively. The 16-carbon chain provides a flexible spacer of a defined length, which is a critical parameter in optimizing the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) for efficient ubiquitination and subsequent degradation of the target protein.

General Workflow for PROTAC Synthesis using this compound

A common strategy involves a two-step amide coupling process.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol provides a general procedure for the amide bond formation, which is a key step in incorporating this compound into a PROTAC.

Materials:

  • Warhead-linker intermediate (from Step 1) or E3 ligase ligand-linker intermediate

  • The corresponding coupling partner (E3 ligase ligand with a free amine/hydroxyl or warhead with a free amine/hydroxyl)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC, NHS)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the carboxylic acid component (either the warhead-linker intermediate or the E3 ligase ligand-linker) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling reagents (e.g., 1.2 equivalents of HATU and 1.5 equivalents of HOBt).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine component in the anhydrous solvent and add the tertiary amine base (e.g., 3 equivalents of DIPEA).

  • Add the solution of the amine component to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Biological Significance and Signaling Pathways

While this compound itself is not known to have direct, potent biological activity on specific signaling pathways, its role as a long-chain fatty acid derivative suggests potential interactions with cellular membranes and lipid metabolism. Long-chain omega-3 fatty acids, for instance, are known to modulate various signaling pathways, including those involving nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPK), and G-protein coupled receptors.[7][8][9][10] These effects are often mediated by changes in membrane fluidity and the composition of lipid rafts.[9][10]

The primary biological relevance of this compound, however, is indirect and stems from its incorporation into PROTACs. The PROTAC molecule, facilitated by the linker, induces the degradation of a specific target protein, thereby potently and selectively modulating the signaling pathway in which that protein is involved. The experimental workflow for evaluating the effect of a PROTAC on a signaling pathway is outlined below.

PROTAC_Signaling_Evaluation Cell_Culture Cell Culture with Target Protein Expression PROTAC_Treatment Treat Cells with PROTAC (containing 16-Aminohexadecanoic acid linker) Cell_Culture->PROTAC_Treatment Lysate_Prep Cell Lysis and Protein Extraction PROTAC_Treatment->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Target Protein Degradation Downstream_Analysis Analysis of Downstream Signaling Molecules Western_Blot->Downstream_Analysis Effect on Pathway

Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

This compound is a valuable and versatile chemical tool, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, bifunctional nature, and appropriate length make it a popular choice for the rational design and synthesis of PROTACs. This guide has provided a detailed overview of its properties, synthesis, and a practical framework for its application in the development of novel therapeutics. Further research into the influence of linker composition and conformation on PROTAC efficacy will continue to highlight the importance of molecules like this compound in shaping the future of medicine.

References

An In-depth Technical Guide to 16-Aminohexadecanoic Acid: Properties, Application, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid is a bifunctional molecule featuring a 16-carbon aliphatic chain terminating in a carboxylic acid and an amine group. This unique structure makes it a valuable building block in various scientific applications, most notably as a linker in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its characterization, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

This compound's long lipophilic carbon chain combined with its hydrophilic termini dictates its physical and chemical behavior. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₃NO₂[1]
Molecular Weight 271.44 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17437-22-8[1][2]
Appearance White to off-white solid
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 15[1]

Application in Targeted Protein Degradation: The PROTAC Linker

The most prominent application of this compound in contemporary drug development is its use as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's role is critical as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[3][4]

Aliphatic linkers, such as this compound, offer a degree of flexibility and hydrophobicity that can influence the PROTAC's cell permeability and the stability of the ternary complex.[4] The 16-carbon chain provides a significant spatial separation between the two ligands, which can be optimized to achieve potent and selective protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with 16-Aminohexadecanoic acid linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are representative protocols for the characterization and utilization of this compound. Actual experimental conditions may require optimization.

Synthesis and Conjugation Workflow

This compound serves as a foundational linker that can be further modified or directly conjugated to ligands. Its bifunctional nature allows for versatile conjugation strategies.

Conjugation_Workflow cluster_workflow PROTAC Synthesis Workflow start 16-Aminohexadecanoic Acid protect_amine Protect Amine Group (e.g., Boc anhydride) start->protect_amine activate_acid Activate Carboxylic Acid (e.g., NHS, DCC) protect_amine->activate_acid conjugate_ligand1 Conjugate to POI Ligand activate_acid->conjugate_ligand1 deprotect_amine Deprotect Amine Group conjugate_ligand1->deprotect_amine conjugate_ligand2 Conjugate to E3 Ligase Ligand deprotect_amine->conjugate_ligand2 final_protac Final PROTAC Molecule conjugate_ligand2->final_protac

A representative workflow for PROTAC synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of this compound and its derivatives.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum at room temperature. Key signals to observe for the parent molecule include:

      • A triplet around 2.2-2.4 ppm corresponding to the α-methylene protons adjacent to the carboxylic acid.

      • A broad multiplet around 1.2-1.6 ppm for the long chain of methylene protons.

      • A triplet around 2.7-2.9 ppm for the methylene protons adjacent to the amine group.

      • A broad singlet for the amine protons (chemical shift can vary depending on solvent and concentration).

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals include:

      • A signal around 175-180 ppm for the carbonyl carbon.

      • A signal around 40-45 ppm for the carbon adjacent to the amine.

      • A series of signals between 20-35 ppm for the aliphatic carbons.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of this compound and for monitoring its conjugation reactions.

  • Protocol for Purity Analysis:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 10-100 µg/mL.

    • HPLC Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Data Acquisition: Scan for the expected protonated molecule [M+H]⁺ at m/z 272.26.

      • Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.

    • Data Analysis: Integrate the peak area of the compound of interest to determine its purity.

Conclusion

This compound is a versatile chemical tool with significant applications in modern drug discovery, particularly in the design of PROTACs. Its long aliphatic chain provides a flexible and tunable linker element for optimizing the efficacy of targeted protein degraders. The experimental protocols outlined in this guide provide a foundation for researchers to characterize and utilize this molecule in their work. A thorough understanding of its properties and analytical methods is crucial for the successful development of novel therapeutics based on this important building block.

References

Synthesis of 16-Aminohexadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 16-aminohexadecanoic acid, a valuable long-chain amino acid utilized in various research and development applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details the primary synthetic pathways, providing experimentally validated protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a terminal primary amine separated by a fifteen-carbon aliphatic chain.[1][2] This unique structure allows for its versatile use in bioconjugation, surface modification, and as a flexible linker in the design of novel therapeutics. This guide focuses on a robust and commonly employed synthetic route commencing from 16-hydroxyhexadecanoic acid.

Overview of the Synthetic Pathway

The principal synthetic strategy involves a two-step conversion of 16-hydroxyhexadecanoic acid to the target amino acid. The first step is the transformation of the terminal hydroxyl group into a more reactive leaving group, typically a bromide. The subsequent step involves the introduction of the amine functionality by nucleophilic substitution of the bromide. This guide will detail two effective methods for this amination step: the Gabriel synthesis and a method involving an azide intermediate followed by reduction.

Synthesis_Overview start 16-Hydroxyhexadecanoic Acid intermediate 16-Bromohexadecanoic Acid start->intermediate Bromination final This compound intermediate->final Amination Gabriel_Synthesis reactant1 16-Bromohexadecanoic Acid intermediate N-(15-Carboxy-pentadecyl)phthalimide reactant1->intermediate reactant2 Potassium Phthalimide reactant2->intermediate product This compound intermediate->product reagent Hydrazine reagent->product byproduct Phthalhydrazide Azide_Reduction reactant 16-Bromohexadecanoic Acid intermediate 16-Azidohexadecanoic Acid reactant->intermediate reagent1 Sodium Azide reagent1->intermediate product This compound intermediate->product reagent2 Reducing Agent (e.g., H2/Pd-C) reagent2->product

References

An In-depth Technical Guide to 16-Aminohexadecanoic Acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. It is classified as a long-chain amino acid, featuring a 16-carbon aliphatic backbone.[1] This structure provides a versatile scaffold for chemical synthesis, particularly in applications requiring a linker to connect two different molecular entities. Its terminal functional groups, a primary amine and a carboxylic acid, offer orthogonal reactivity, making it a valuable tool in bioconjugation and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Structure and Functional Groups

The chemical structure of this compound consists of a saturated 16-carbon chain, which imparts lipophilicity and a defined spatial length to the molecule. At one terminus of this chain is a primary amine group (-NH2), and at the other is a carboxylic acid group (-COOH).

The presence of both an acidic (carboxylic acid) and a basic (amine) group allows the molecule to exist as a zwitterion under certain pH conditions. The long aliphatic chain provides flexibility and is a key feature in its role as a linker in larger molecular constructs.

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling A This compound (Linker Precursor) C Intermediate 1 (Linker-E3 Ligase Conjugate) A->C Amide bond formation (e.g., EDC/NHS or HATU coupling) B E3 Ligase Ligand (with reactive amine) B->C E Final PROTAC Molecule C->E Amide bond formation (activating the linker's terminal carboxylic acid) D Target Protein Ligand (with reactive amine) D->E

References

The Bifunctional Nature of 16-Aminohexadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid (16-AHA) is a long-chain, bifunctional molecule featuring a terminal carboxylic acid and a terminal primary amine. This unique structure imparts amphipathic properties and provides two reactive sites for covalent modification, making it a valuable building block in various scientific and therapeutic applications. Its 16-carbon backbone is analogous to palmitic acid, suggesting potential interactions with lipid-based biological systems. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of 16-AHA, with a focus on its role in drug development as a versatile linker.

Core Properties of this compound

The utility of 16-AHA is rooted in its distinct chemical and physical properties. The long hydrocarbon chain confers lipophilicity, while the terminal functional groups provide sites for conjugation and impart a degree of hydrophilicity.

Quantitative Data Presentation

A summary of the key computed quantitative properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C16H33NO2--INVALID-LINK--
Molecular Weight 271.44 g/mol --INVALID-LINK--
CAS Number 17437-22-8--INVALID-LINK--
XLogP3 1.7--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 14--INVALID-LINK--
Exact Mass 271.251129295 Da--INVALID-LINK--
Topological Polar Surface Area 63.3 Ų--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from a long-chain dicarboxylic acid. The following is a general synthetic workflow.

G cluster_synthesis General Synthetic Workflow for this compound Hexadecanedioic_acid Hexadecanedioic Acid Monoesterification Mono-ester Protection Hexadecanedioic_acid->Monoesterification Carboxylic_Acid_Activation Carboxylic Acid Activation (e.g., to Acyl Chloride) Monoesterification->Carboxylic_Acid_Activation Azide_Formation Azide Formation (Curtius Rearrangement) Carboxylic_Acid_Activation->Azide_Formation Isocyanate_Formation Isocyanate Formation Azide_Formation->Isocyanate_Formation Hydrolysis Hydrolysis Isocyanate_Formation->Hydrolysis 16_AHA This compound Hydrolysis->16_AHA

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The bifunctional nature of 16-AHA allows for a variety of conjugation strategies. Below are representative protocols for the formation of amide and ester linkages, which are fundamental to its application as a linker.

This protocol describes the coupling of the carboxylic acid moiety of 16-AHA to a primary amine.

Materials:

  • This compound (16-AHA)

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 16-AHA (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated 16-AHA solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol describes the esterification of the carboxylic acid moiety of 16-AHA with an alcohol.

Materials:

  • This compound (16-AHA)

  • Alcohol of interest

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or a similar solvent that forms an azeotrope with water

  • Dean-Stark apparatus

  • Reaction vessel, magnetic stirrer, and heating mantle

Procedure:

  • Combine 16-AHA (1 equivalent) and the alcohol (in excess) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Bifunctional Applications in Drug Development

The primary application of 16-AHA in drug development is as a bifunctional linker, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4]

The linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the efficiency of ternary complex formation (Target Protein-PROTAC-E3 Ligase).[5] The 16-carbon chain of 16-AHA provides a flexible and lipophilic spacer that can be optimized for length to achieve the desired biological activity.

G cluster_protac PROTAC Synthesis Workflow using 16-AHA POI_Ligand Protein of Interest (POI) Ligand with reactive group Amide_Coupling1 Amide Coupling POI_Ligand->Amide_Coupling1 AHA_Amine 16-AHA (Amine end) AHA_Amine->Amide_Coupling1 Intermediate POI Ligand-Linker Intermediate Amide_Coupling1->Intermediate Amide_Coupling2 Amide Coupling Intermediate->Amide_Coupling2 AHA_Carboxyl 16-AHA (Carboxyl end) AHA_Carboxyl->Amide_Coupling2 E3_Ligase_Ligand E3 Ligase Ligand with reactive group E3_Ligase_Ligand->Amide_Coupling2 PROTAC Final PROTAC Molecule Amide_Coupling2->PROTAC

Caption: PROTAC synthesis workflow using 16-AHA as a linker.

Biological Context and Signaling

While direct research on the specific signaling roles of this compound is limited, its structure as a long-chain fatty acid suggests potential involvement in several biological processes.

Membrane Fluidity

Long-chain fatty acids are integral components of cellular membranes, primarily as constituents of phospholipids. The incorporation of saturated fatty acids like the hexadecanoyl chain of 16-AHA can decrease membrane fluidity by promoting tighter packing of the lipid acyl chains. This alteration in membrane fluidity can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes.

G cluster_membrane Modulation of Membrane Fluidity 16_AHA This compound Phospholipid_Synthesis Incorporation into Phospholipids 16_AHA->Phospholipid_Synthesis Membrane_Composition Altered Membrane Phospholipid Composition Phospholipid_Synthesis->Membrane_Composition Decreased_Fluidity Decreased Membrane Fluidity Membrane_Composition->Decreased_Fluidity Protein_Function Modulation of Membrane Protein Function Decreased_Fluidity->Protein_Function

Caption: Postulated effect of 16-AHA on cell membrane fluidity.

Potential Signaling Pathways

Fatty acids can act as signaling molecules by binding to and activating nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or G-protein coupled receptors like GPR120.[6] These receptors regulate the expression of genes involved in lipid metabolism and inflammation. While the terminal amino group of 16-AHA may alter its binding affinity and specificity compared to canonical fatty acids, its long aliphatic tail suggests a potential for interaction with these pathways.

G cluster_signaling Potential Fatty Acid Signaling Pathways Fatty_Acid Long-Chain Fatty Acid (e.g., 16-AHA derivative) PPAR PPAR Activation Fatty_Acid->PPAR GPR120 GPR120 Activation Fatty_Acid->GPR120 Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory

Caption: General signaling pathways for long-chain fatty acids.

Conclusion

This compound is a versatile bifunctional molecule with significant potential in chemical biology and drug development. Its well-defined structure, with a lipophilic core and two reactive termini, makes it an ideal component for constructing complex molecular architectures such as PROTACs. While its specific biological roles are still an area for further investigation, its properties as a long-chain fatty acid suggest plausible interactions with cellular membranes and lipid signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore and exploit the unique characteristics of this compound in their respective fields.

References

An In-depth Technical Guide to 16-Aminohexadecanoic Acid for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Aminohexadecanoic acid (16-AHA) for the formation of self-assembled monolayers (SAMs). 16-AHA is a bifunctional molecule featuring a long 16-carbon alkyl chain, a terminal carboxylic acid group, and a terminal primary amine group. This unique structure makes it an ideal candidate for creating well-ordered, functionalized surfaces with broad applications in drug development, biosensing, and materials science. The terminal amine group offers a reactive site for the covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids, while the carboxylic acid can serve as an anchor to various substrates.

Core Concepts of 16-AHA Self-Assembled Monolayers

Self-assembled monolayers are highly organized layers of molecules that spontaneously form on a solid surface. The formation of 16-AHA SAMs is driven by the affinity of the carboxylic acid headgroup for a substrate and the van der Waals interactions between the long alkyl chains. This process results in a densely packed, quasi-crystalline monolayer with the terminal amine groups exposed, creating a functionalized surface.

The quality and characteristics of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the concentration of the 16-AHA solution, the solvent used, and the immersion time.

Quantitative Data Summary

While specific quantitative data for this compound SAMs is not extensively available in the public domain, data from analogous long-chain alkanes with different head groups can provide valuable estimates. The following tables summarize expected and inferred data for 16-AHA SAMs based on studies of similar molecules, such as 16-mercaptohexadecanoic acid.

ParameterSubstrateExpected Value/RangeCharacterization Technique
Ellipsometric Thickness Gold (Au)18 - 22 ÅSpectroscopic Ellipsometry
Silicon Dioxide (SiO₂)17 - 21 ÅSpectroscopic Ellipsometry
Water Contact Angle Gold (Au)30° - 50°Contact Angle Goniometry
Silicon Dioxide (SiO₂)25° - 45°Contact Angle Goniometry
Surface Coverage Gold (Au)4.0 - 5.0 x 10¹⁴ molecules/cm²Electrochemical Methods (e.g., Reductive Desorption)

Table 1: Physical Properties of 16-AHA SAMs (Inferred)

Spectral FeatureExpected Wavenumber/Binding EnergyInterpretation
FTIR: C-H stretching (asymmetric) ~2918 cm⁻¹Methylene chains in a crystalline-like state
FTIR: C-H stretching (symmetric) ~2850 cm⁻¹Methylene chains in a crystalline-like state
FTIR: N-H stretching 3300 - 3500 cm⁻¹Primary amine group
FTIR: C=O stretching (of COOH) ~1700-1740 cm⁻¹Carboxylic acid headgroup binding to substrate
XPS: C 1s ~285.0 eV (C-C, C-H), ~286.5 eV (C-N), ~289.0 eV (O=C-O)Elemental composition of the alkyl chain and functional groups
XPS: N 1s ~400.0 eVPresence of the terminal amine group
XPS: O 1s ~532.0 eVPresence of the carboxylic acid headgroup
XPS: Au 4f (for Au substrate) ~84.0 eV (Au 4f₇/₂) and ~87.7 eV (Au 4f₅/₂)Substrate signal
XPS: Si 2p (for SiO₂ substrate) ~103.0 eVSubstrate signal

Table 2: Spectroscopic Characterization of 16-AHA SAMs (Inferred)

Experimental Protocols

Protocol 1: Formation of 16-AHA Self-Assembled Monolayer on Gold

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

  • This compound (16-AHA)

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 16-AHA in anhydrous ethanol.

    • Immerse the clean, dry gold substrate in the 16-AHA solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse the substrate with copious amounts of ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The functionalized substrate is now ready for characterization or further modification.

Protocol 2: Characterization of 16-AHA SAMs

a) Spectroscopic Ellipsometry:

  • Measure the optical constants (n and k) of the bare substrate before SAM formation.

  • After SAM formation, measure the change in polarization (Ψ and Δ) of the reflected light.

  • Model the SAM as a single layer with a fixed refractive index (typically ~1.45 for alkyl chains) on top of the substrate.

  • Fit the experimental data to the model to determine the thickness of the 16-AHA monolayer.

b) Contact Angle Goniometry:

  • Place a small droplet (typically 1-5 µL) of DI water onto the surface of the 16-AHA SAM.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

c) X-ray Photoelectron Spectroscopy (XPS):

  • Place the SAM-functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and the substrate-specific regions (e.g., Au 4f or Si 2p).

  • Analyze the binding energies and peak areas to confirm the presence and chemical state of the 16-AHA molecules.

d) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Use a reflection-absorption infrared spectroscopy (RAIRS) setup for SAMs on reflective substrates like gold.

  • Acquire a background spectrum of the bare substrate.

  • Acquire the spectrum of the 16-AHA SAM.

  • Analyze the vibrational modes, particularly the C-H stretching region, to assess the order and packing of the alkyl chains.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization cluster_func Functionalization Substrate Bare Substrate (e.g., Au, SiO2) Cleaning Cleaning (e.g., Piranha, Plasma) Substrate->Cleaning Immersion Immersion (18-24 hours) Cleaning->Immersion Solution 16-AHA Solution (e.g., 1mM in Ethanol) Solution->Immersion Rinsing Rinsing (Ethanol) Immersion->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Surface Analysis (Ellipsometry, CA, XPS, FTIR) Drying->Characterization Functionalized NH2-Terminated Surface Characterization->Functionalized Immobilization Biomolecule Immobilization Functionalized->Immobilization Signaling_Pathway_Example cluster_surface Functionalized Surface cluster_binding Binding Event cluster_signal Signal Transduction SAM 16-AHA SAM Ligand Immobilized Ligand (e.g., Antibody, Peptide) SAM->Ligand Covalent Linkage Analyte Target Analyte (e.g., Protein, Cell) Ligand->Analyte Binding Receptor Cell Surface Receptor Analyte->Receptor Interaction Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Long-Chain Amino Acids

This technical guide provides a comprehensive overview of the core physical properties of long-chain amino acids. Understanding these characteristics—solubility, melting point, acidity (pKa), and hydrophobicity—is critical for applications ranging from peptide synthesis and drug design to the development of novel biomaterials. This document collates quantitative data, details the experimental protocols used to determine these properties, and provides visual workflows for clarity.

Core Physical Properties of Amino Acids

Amino acids are characterized by the presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group. Their side chains (R-groups) dictate their unique physical and chemical behaviors. Long-chain amino acids, for the purpose of this guide, refer to those with significant aliphatic or aromatic side chains, contributing to greater hydrophobicity and distinct structural roles. These properties are fundamental in determining how they influence the structure and function of peptides and proteins.[1][2][3][4]

Solubility

The solubility of amino acids is highly dependent on the polarity of their side chains, the pH of the solvent, and the temperature.[5] Generally, they are more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1][6] The zwitterionic nature of amino acids—having both a positive and a negative charge—allows them to form strong ionic interactions, which contributes to their solubility in water.[1] However, long, non-polar side chains can significantly decrease aqueous solubility. Solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[3]

Melting Point

Amino acids exist as crystalline solids with notably high melting points, often in the range of 200-300°C, where they also tend to decompose.[1][2][5] This is due to the strong ionic attractions between the zwitterions in their solid, crystalline state, which require more energy to break than typical intermolecular forces found in other organic molecules of similar size.[1] Due to this decomposition, specialized techniques like Fast Scanning Calorimetry (FSC) are sometimes required to determine the melting properties accurately.[7][8][9]

pKa and Isoelectric Point (pI)

Amino acids are amphoteric, meaning they can act as both an acid and a base.[2] They possess at least two ionizable groups: the α-carboxyl group (pKa1) and the α-amino group (pKa2). Some amino acids have a third ionizable group in their side chain (pKa3).[10][11] The pKa value indicates the acidity of a specific functional group. The isoelectric point (pI) is the pH at which the amino acid has no net electrical charge.[10] For amino acids with non-ionizable side chains, the pI is the average of pKa1 and pKa2. For those with ionizable side chains, the pI is the average of the pKa values of the two groups that have similar charge states (e.g., for an acidic amino acid, pKa1 and pKa3).[12]

Hydrophobicity

Hydrophobicity, or the tendency of a molecule to repel water, is a critical driver of protein folding and stability.[13] It is primarily determined by the non-polar nature of the amino acid's side chain. Various hydrophobicity scales exist to quantify this property, often based on the partitioning of the amino acid between an organic solvent (like octanol) and water, or on chromatographic retention times.[13][14][15][16] Long-chain aliphatic and aromatic amino acids are among the most hydrophobic.

Quantitative Data on Physical Properties

The following tables summarize key quantitative data for the 20 standard amino acids, with a focus on those possessing longer or bulkier side chains.

Table 1: Solubility and Melting Point of Standard Amino Acids
Amino AcidCodeMolecular Weight ( g/mol )Solubility in Water ( g/100 g) at 25°CMelting Point (°C)
GlycineG75.0725.0233 (dec.)
AlanineA89.0916.7297 (dec.)
ValineV117.158.85298 (dec.)
LeucineL131.172.43293 (dec.)
IsoleucineI131.174.12284 (dec.)
PhenylalanineF165.192.97283 (dec.)
TryptophanW204.231.14289 (dec.)
MethionineM149.213.38281 (dec.)
ProlineP115.13162.0221 (dec.)
SerineS105.095.02228 (dec.)
ThreonineT119.12Soluble256 (dec.)
CysteineC121.16Freely Soluble240 (dec.)
AsparagineN132.123.5234 (dec.)
GlutamineQ146.142.5185 (dec.)
TyrosineY181.190.045344 (dec.)
Aspartic AcidD133.100.5270 (dec.)
Glutamic AcidE147.130.86249 (dec.)
HistidineH155.154.19282 (dec.)
LysineK146.19Soluble224 (dec.)
ArginineR174.2015.0244 (dec.)
(Note: "dec." indicates decomposition. Solubility and melting point values can vary slightly between sources.)
Table 2: pKa, pI, and Hydrophobicity of Standard Amino Acids
Amino AcidpKa1 (α-COOH)pKa2 (α-NH₃⁺)pKa3 (Side Chain)pIHydrophobicity (Kyte-Doolittle Scale)
Glycine2.349.60-5.97-0.4
Alanine2.349.69-6.001.8
Valine 2.329.62-5.964.2
Leucine 2.369.60-5.983.8
Isoleucine 2.369.60-6.024.5
Phenylalanine 1.839.13-5.482.8
Tryptophan 2.839.39-5.89-0.9
Methionine 2.289.21-5.741.9
Proline1.9910.60-6.30-1.6
Serine2.219.15-5.68-0.8
Threonine2.099.10-5.60-0.7
Cysteine1.9610.288.185.072.5
Asparagine2.028.80-5.41-3.5
Glutamine2.179.13-5.65-3.5
Tyrosine2.209.1110.075.66-1.3
Aspartic Acid1.889.603.652.77-3.5
Glutamic Acid2.199.674.253.22-3.5
Histidine1.829.176.007.59-3.2
Lysine2.188.9510.539.74-3.9
Arginine2.179.0412.4810.76-4.5
(Data compiled from various sources, including[11],[17], and[18]. The Kyte-Doolittle scale is a widely used index where higher positive values indicate greater hydrophobicity.)

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses.

Determination of Solubility (Gravimetric Method)

This method measures solubility by creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

  • Preparation: Add an excess amount of the amino acid to a known volume of the desired solvent (e.g., water, ethanol-water mixture) in a sealed container.[19]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure the solution reaches saturation and solid-liquid equilibrium is established.[19]

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear liquid phase) without disturbing the solid residue. This can be done via centrifugation followed by pipetting.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., using a vacuum oven).

  • Mass Determination: Weigh the container with the dried amino acid residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved amino acid.

  • Calculation: Calculate the solubility in grams per 100 g of solvent.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess amino acid to known solvent volume B Agitate at constant temp for 24-48 hours A->B C Centrifuge to separate solid and liquid phases B->C Equilibrium reached D Extract known volume of supernatant C->D E Evaporate solvent from supernatant D->E F Weigh dried residue E->F G Calculate solubility F->G

Workflow for Gravimetric Solubility Determination
Determination of Melting Point (Capillary Method)

This is a standard technique for determining the melting point of a crystalline solid.[20] Modern apparatuses automate heating and detection.

Methodology:

  • Sample Preparation: Ensure the amino acid sample is completely dry and finely powdered.[21]

  • Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[21] This is achieved by tapping the open end of the tube into the powder and then dropping the tube through a long, narrow pipe to compact the solid at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[20][22]

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[20][21]

  • Slow Heating: Heat the sample at a slow, controlled rate (1-2°C per minute) near the expected melting point.[20][21]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure substance will have a sharp melting range (0.5-1.0°C).[20]

G Workflow for Capillary Melting Point Determination A Prepare dry, powdered amino acid sample B Load sample into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to find approximate melting point (optional) C->D E Heat slowly (1-2°C/min) near expected melting point C->E If approx. MP is known D->E Cool & repeat F Observe and record temperature range of melting E->F

Workflow for Capillary Melting Point Determination
Determination of pKa (Acid-Base Titration)

The pKa values of an amino acid's ionizable groups can be determined by titrating a solution of the amino acid with a strong base (like NaOH) and monitoring the pH change.[23]

Methodology:

  • Preparation: Prepare a solution of the amino acid of known concentration (e.g., 0.1 M). Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

  • Initial Titration (Optional, for pKa1): To determine the pKa of the carboxyl group, first titrate the amino acid solution with a strong acid (e.g., 0.1 M HCl) to fully protonate it. Then, begin the titration with the strong base.

  • Titration with Base: Place the amino acid solution in a beaker with a stir bar and immerse the pH electrode. Add the strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.[25]

  • Data Collection: Record the pH of the solution after each addition of the titrant.[25]

  • Plotting: Create a titration curve by plotting the measured pH (y-axis) against the volume of base added (x-axis).

  • pKa Determination: The curve will show one or more relatively flat "buffering" regions. The midpoint of each buffering region corresponds to a pKa value. The first midpoint is pKa1 (carboxyl group), and the second is pKa2 (amino group). If the side chain is ionizable, a third buffering region will be present, its midpoint corresponding to pKa3.[23][25]

G Workflow for pKa Determination by Titration A Prepare known concentration of amino acid solution C Titrate solution with strong base (e.g., NaOH) in small increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition C->D E Plot pH vs. volume of base added D->E F Identify midpoints of buffering regions on the curve E->F G Midpoints correspond to pKa values F->G

Workflow for pKa Determination by Titration
Determination of Hydrophobicity (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for determining the relative hydrophobicity of molecules.[14][26] More hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times.

Methodology:

  • System Setup: Use an HPLC system equipped with a C18 reversed-phase column (a common non-polar stationary phase). The mobile phase typically consists of a polar solvent (Solvent A, e.g., 0.1% TFA in water) and a less polar organic solvent (Solvent B, e.g., 0.1% TFA in acetonitrile).[27]

  • Sample Preparation: Dissolve the amino acid (or a peptide containing it) in the mobile phase. Derivatization may be necessary to make the amino acid suitable for partitioning into the stationary phase.[14]

  • Injection and Elution: Inject the sample into the HPLC system. Elute the sample using a gradient, where the concentration of Solvent B is increased over time. This causes molecules to elute in order of increasing hydrophobicity.

  • Detection: Monitor the column eluent using a UV detector (e.g., at 220 nm).[27]

  • Data Analysis: The time it takes for the amino acid to travel through the column and reach the detector is its retention time.

  • Hydrophobicity Index: The retention time is directly related to the amino acid's hydrophobicity. A hydrophobicity index can be calculated by comparing the retention time of the target amino acid to a reference compound (e.g., glycine).[26][27]

G Workflow for Hydrophobicity Determination by RP-HPLC A Prepare amino acid sample (may require derivatization) B Inject sample into HPLC with C18 column A->B C Elute with a gradient of polar/organic mobile phase B->C D Detect eluting sample with UV detector C->D E Record retention time D->E F Calculate hydrophobicity index relative to a standard E->F

Workflow for Hydrophobicity Determination by RP-HPLC

References

The Architect's Toolkit: A Technical Guide to the Reactivity of Terminal Amine and Carboxylic Acid Groups in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and therapeutic development, the terminal amine (-NH₂) and carboxylic acid (-COOH) groups of proteins, peptides, and other biomolecules are fundamental building blocks of functionality. Their inherent reactivity serves as a versatile toolkit for scientists, enabling the precise construction of bioconjugates, the synthesis of complex peptides, and the design of sophisticated drug delivery systems.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles governing the reactivity of these terminal groups, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into key chemical reactions, present quantitative data for comparative analysis, detail experimental protocols, and visualize complex pathways and workflows.

Fundamental Reactivity of Terminal Groups

The chemical behavior of terminal amine and carboxylic acid groups is dictated by their electronic nature and the influence of the surrounding chemical environment, particularly pH.

Terminal Amine Groups (-NH₂)

The lone pair of electrons on the nitrogen atom of a primary amine confers both nucleophilicity and basicity. This makes terminal amines prime targets for electrophilic reagents. The reactivity of an amine group is critically dependent on its protonation state, which is governed by its pKa value and the pH of the solution.[3] At a pH below its pKa, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Conversely, at a pH above its pKa, the unprotonated, nucleophilic form (-NH₂) predominates.

Terminal Carboxylic Acid Groups (-COOH)

The carboxylic acid group, while relatively unreactive in its protonated state, can be chemically activated to become a potent electrophile. Its acidity, determined by its pKa, means that at physiological pH, it largely exists in its deprotonated carboxylate form (-COO⁻). To render it reactive towards nucleophiles like amines, the carbonyl carbon must be made more electrophilic through the use of activating agents.[1]

Quantitative Data for Reaction Optimization

The efficiency of conjugation reactions is highly dependent on factors such as pH, reagent concentrations, and the intrinsic properties of the biomolecules involved. The following tables summarize key quantitative data to aid in the design and optimization of experiments.

Table 1: Average pKa Values of Terminal and Side Chain Groups in Proteins

Functional GroupAmino Acid ResidueAverage pKa Value
α-CarboxylC-terminus~3.5 - 4.0
α-AmineN-terminus~7.5 - 8.5
Carboxyl (Side Chain)Aspartic Acid, Glutamic Acid~3.9 - 4.3
Amine (Side Chain)Lysine~10.5

Note: These are average values and can vary depending on the local chemical environment within the protein.

Table 2: Optimal pH Ranges for Common Bioconjugation Reactions

ReactionOptimal pH RangeNotes
EDC/NHS Coupling (Activation)4.5 - 6.0Promotes the formation of the O-acylisourea intermediate.[5]
EDC/NHS Coupling (Amine Reaction)7.2 - 8.5Favors the unprotonated, nucleophilic amine for reaction with the NHS-ester.[5]
Reductive Amination6.0 - 9.0A balance is needed to favor both imine formation and the stability of the reducing agent.[6]

Table 3: Comparative Yields of Selected Bioconjugation Reactions

ReactionBiomoleculesReagentsReported YieldReference
EDC/NHS CouplingPoly(acrylic acid) brushes to L-leucine methyl esterEDC/NHS~70% amidation[7]
EDC/NHS CouplingPoly(methacrylic acid) brushes to L-leucine methyl esterEDC/NHS<30% amidation[7]
Reductive AminationCarbohydrates to Bovine Serum Albumin (BSA)Sodium Cyanoborohydride~500% increase with optimized conditions[8][9]
Reductive AminationGlucose with 2-aminophenolα-picoline borane99%[10]

Key Reactions and Mechanisms in Drug Development

Two of the most pivotal reactions involving terminal amine and carboxylic acid groups in drug development are carbodiimide-mediated amide bond formation and reductive amination.

Amide Bond Formation via EDC/NHS Coupling

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then readily reacts with a primary amine to form the desired amide bond.[11]

EDC_NHS_Coupling Carboxylic_Acid Carboxylic Acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Amine Amine Primary Amine (-NH2)

Caption: EDC/NHS coupling mechanism for amide bond formation.

Reductive Amination

Reductive amination provides a powerful method for forming a stable carbon-nitrogen bond between a carbonyl group (an aldehyde or ketone) and a primary or secondary amine.[12][13] The reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to an amine.[12] This method is particularly useful for conjugating molecules to glycoproteins after periodate oxidation of their sugar moieties to create aldehydes. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the imine in the presence of the starting carbonyl group.[12]

Reductive_Amination Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Schiff_Base Schiff Base (Imine) Intermediate Carbonyl->Schiff_Base + Amine Amine Primary or Secondary Amine Stable_Amine Stable Amine (C-N bond) Schiff_Base->Stable_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Workflow for reductive amination.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving terminal amine and carboxylic acid groups.

Protocol for Protein-Protein Conjugation using EDC/Sulfo-NHS

This protocol describes a general two-step procedure for covalently linking two proteins.

Materials:

  • Protein #1 (containing carboxyl groups to be activated)

  • Protein #2 (containing primary amine groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL. Dissolve Protein #2 in Coupling Buffer to a similar concentration.

  • Activation of Carboxyl Groups:

    • Add EDC to the Protein #1 solution to a final concentration of 2-10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended): Pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation:

    • Immediately add the activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but this may need optimization.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes to stop the reaction and hydrolyze any remaining active esters.

  • Purification: Purify the conjugate from unreacted proteins and byproducts using size-exclusion chromatography or another suitable purification method.

Protocol for Reductive Amination of a Glycoprotein

This protocol outlines the general steps for conjugating an amine-containing molecule to a glycoprotein.

Materials:

  • Glycoprotein

  • Amine-containing molecule

  • Sodium meta-periodate (NaIO₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20-40 mM and incubate for 10 minutes.

    • Remove excess periodate and byproducts using a desalting column.

  • Conjugation:

    • Add the amine-containing molecule to the oxidized glycoprotein solution.

    • Add sodium cyanoborohydride to a final concentration of 50-100 mM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the Quenching Solution to block any remaining aldehyde groups.

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Quantification of Functional Groups

4.3.1. Ninhydrin Assay for Primary Amine Quantification

The ninhydrin test is a colorimetric assay to detect and quantify primary amines.

Materials:

  • Ninhydrin reagent (e.g., 2% in ethanol)

  • Sample containing primary amines

  • Standard solution of a known primary amine (e.g., glycine)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of the standard amine solution.

  • Add a small volume of the sample (and standards) to a test tube.

  • Add the ninhydrin reagent and heat the mixture in a boiling water bath for 5-10 minutes.

  • Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol).

  • Measure the absorbance at 570 nm.

  • Determine the concentration of primary amines in the sample by comparing its absorbance to the standard curve.

4.3.2. Titration for Carboxylic Acid Quantification

Acid-base titration can be used to determine the total number of accessible carboxylic acid groups.

Materials:

  • Sample containing carboxylic acid groups

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter

Procedure:

  • Disperse a known amount of the sample in deionized water.

  • Slowly titrate the sample with the standardized base solution.

  • Record the pH after each addition of the base.

  • Plot the pH versus the volume of base added. The equivalence point, where the rate of pH change is maximal, corresponds to the complete neutralization of the carboxylic acid groups.

  • Calculate the number of moles of carboxylic acid from the volume of base used to reach the equivalence point.

Signaling Pathways and Biological Relevance

The modification of terminal amine and carboxylic acid groups can have profound effects on biological signaling pathways. Post-translational modifications such as N-terminal acetylation can alter protein stability, protein-protein interactions, and subcellular localization.[14]

A critical example is the regulation of the tumor suppressor protein p53. Acetylation of lysine residues within p53, including those near the N-terminus, is a key event in its activation in response to cellular stress.[15][16] This acetylation can inhibit the interaction of p53 with its negative regulator, MDM2, which would otherwise target p53 for degradation.[15] This stabilization and activation of p53 allows it to initiate the transcription of genes involved in cell cycle arrest and apoptosis, thereby preventing the proliferation of damaged cells.

p53_acetylation_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_p53_activation p53 Activation DNA_Damage DNA Damage HATs HATs (e.g., p300/CBP) DNA_Damage->HATs activates p53 p53 p53_Ub p53 Ubiquitination p53->p53_Ub is ubiquitinated by MDM2 MDM2 Proteasome Proteasomal Degradation p53_Ub->Proteasome HATs->p53 acetylates p53_Ac Acetylated p53 (Active) p53_Ac->MDM2 inhibits binding Target_Genes Target Gene Transcription (e.g., p21, BAX) p53_Ac->Target_Genes activates Cell_Response Cell Cycle Arrest Apoptosis Target_Genes->Cell_Response

Caption: p53 activation pathway regulated by acetylation.

Conclusion

The reactivity of terminal amine and carboxylic acid groups provides a powerful and versatile platform for the chemical modification of biomolecules. A thorough understanding of the underlying chemical principles, reaction kinetics, and the influence of experimental conditions is paramount for the successful design and execution of bioconjugation strategies in drug development. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge necessary to harness the full potential of these fundamental functional groups in their pursuit of novel therapeutics and diagnostics. As our ability to manipulate biological systems at the molecular level continues to advance, the creative application of terminal group chemistry will undoubtedly remain a critical driver of innovation in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for 16-Aminohexadecanoic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure features a 16-carbon aliphatic chain terminating in a primary amine at one end and a carboxylic acid at the other. This configuration allows for the covalent linkage of two different molecular entities, such as a protein and a small molecule drug, or two proteins. The lipophilic nature of the hexadecanoic acid backbone can also be leveraged to enhance cell permeability or to promote specific interactions within biological systems.

These application notes provide detailed protocols for the use of this compound in bioconjugation reactions, focusing on two common methodologies:

  • EDC/NHS-mediated coupling: Activation of the carboxylic acid moiety for reaction with primary amines.

  • NHS ester-mediated coupling: Reaction of the primary amine moiety with an N-hydroxysuccinimide (NHS) ester.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C₁₆H₃₃NO₂[3]
Molecular Weight 271.44 g/mol [3]
CAS Number 17437-22-8[1][3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions.
Storage Store at -20°C for long-term stability.[1]

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation to a Primary Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples to a primary amine on a target molecule (e.g., a protein, peptide, or amino-modified oligonucleotide).

Materials:

  • This compound

  • Target molecule with a primary amine (e.g., Protein-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Workflow for EDC/NHS-Mediated Conjugation:

G cluster_activation Activation Step cluster_conjugation Conjugation & Quenching cluster_purification Purification A Dissolve 16-Aminohexadecanoic Acid in DMF/DMSO B Add EDC and NHS to Activation Buffer A->B C Mix Activated Linker with Target Molecule B->C D Incubate Reaction Mixture (RT, 2-4h) C->D E Quench Reaction with Tris or Glycine D->E F Purify Conjugate via SEC or Dialysis E->F G Characterize Final Product F->G

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Procedure:

  • Preparation of Reagents:

    • Prepare all buffers and ensure they are free of primary amines (e.g., Tris) in the activation and coupling steps.

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, combine the dissolved this compound with the EDC and NHS/sulfo-NHS solutions in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (linker:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Target Molecule:

    • Dissolve the amine-containing target molecule in Coupling Buffer.

    • Add the activated this compound solution to the target molecule solution. The molar ratio of linker to target molecule should be optimized, but a starting point of 10:1 to 20:1 is common for proteins.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification and Characterization:

    • Purify the bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity of the product.

Protocol 2: Conjugation to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine group of this compound with a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule (Molecule-NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

    • Dissolve this compound in the Reaction Buffer. A small amount of organic solvent may be needed to aid dissolution.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated molecule to the this compound solution. A slight molar excess of the NHS ester (e.g., 1.1 to 1.5 equivalents) is often used.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. Monitor the reaction progress by TLC or LC-MS if possible.

  • Purification and Characterization:

    • Once the reaction is complete, purify the conjugate using reverse-phase HPLC or another suitable chromatographic technique to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry and NMR to confirm its structure and purity.

Data Presentation: Representative Conjugation Efficiency

The efficiency of bioconjugation reactions can vary significantly depending on the specific reactants, buffer conditions, and reaction times. The following table provides representative data for the conjugation of a model protein and a small molecule using this compound as a linker. Note: These values are for illustrative purposes and should be optimized for each specific application.

Target MoleculeLinker Activation MethodMolar Ratio (Linker:Target)Reaction Time (h)Representative Degree of Labeling (DOL)Representative Yield (%)
Bovine Serum Albumin (BSA)EDC/NHS20:143-560-75
Amino-modified OligonucleotideEDC/NHS10:121>90
Fluorescein-NHS EsterN/A (Amine reaction)1:1.2 (Linker:NHS Ester)11>95
PROTAC Warhead-NHS EsterN/A (Amine reaction)1:1.1 (Linker:NHS Ester)2185-95

Application Example: PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Logical Workflow for PROTAC Synthesis and Action:

G cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action A Warhead-NHS C Intermediate 1 (Warhead-Linker) A->C Amine Reaction B 16-Aminohexadecanoic Acid B->C E PROTAC Molecule C->E EDC/NHS Coupling D E3 Ligase Ligand D->E F PROTAC binds Target Protein & E3 Ligase E->F G Ternary Complex Formation F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation H->I

Caption: PROTAC synthesis and mechanism of action.

This workflow illustrates the modular synthesis of a PROTAC using this compound as the linker, followed by its biological mechanism of inducing target protein degradation. The linker's length and flexibility are critical for the effective formation of the ternary complex between the target protein and the E3 ligase.[4]

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and pharmacology. Its bifunctional nature allows for the straightforward and efficient conjugation of diverse biomolecules. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this compound in various bioconjugation strategies. As with any chemical reaction, optimization of reaction conditions is essential to achieve the desired outcome for each specific application.

References

Application Notes and Protocols for Utilizing 16-Aminohexadecanoic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1][3]

16-Aminohexadecanoic acid, a 16-carbon bifunctional molecule with a terminal amine and a carboxylic acid, represents a valuable building block for the synthesis of PROTACs. Its long aliphatic chain provides a flexible and extended linker, which can be crucial for establishing a productive ternary complex between the POI and the E3 ligase. The length of the linker is a key parameter in PROTAC design, with studies indicating that longer linkers can be essential for achieving potent degradation, and in some instances, a 16-atom chain length has been identified as optimal.

These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed protocols for synthesis and biological evaluation, as well as representative data for PROTACs with long-chain alkyl linkers.

Data Presentation

The following table summarizes representative quantitative data for PROTACs featuring long alkyl chain linkers, similar in nature to a this compound-based linker. This data is provided for illustrative purposes to demonstrate the potential efficacy of such PROTACs.

PROTAC (Target)E3 Ligase LigandLinker CharacteristicsDC50DmaxCell LineReference
TBK1 DegraderPomalidomide21-atom alkyl/ether chain3 nM96%Not Specified[1]
BTK DegraderPomalidomideLong alkyl/ether chains1-40 nMNot SpecifiedRamos[1]
PI3K/mTOR Degrader (GP262)VH032C8 alkyl chainp110α: 227.4 nM, p110γ: 42.23 nM, mTOR: 45.4 nMp110α: 71.3%, p110γ: 88.6%, mTOR: 74.9%MDA-MB-231

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with 16-Aminohexadecanoic acid linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The diagram below outlines the key steps from PROTAC synthesis to the determination of its degradation efficacy.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis_Step1 Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate Synthesis_Step2 Step 2: Coupling of Intermediate with POI Ligand Synthesis_Step1->Synthesis_Step2 Purification Step 3: Purification and Characterization Synthesis_Step2->Purification Cell_Culture Cell Culture and Treatment with PROTAC Purification->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC by coupling an E3 ligase ligand-linker intermediate with a POI ligand. This example assumes the E3 ligase ligand has a carboxylic acid handle and the POI ligand has an amine handle.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of Pomalidomide)

  • POI ligand with a primary or secondary amine handle

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt) or a similar additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Boc-anhydride (Boc2O)

  • Reagents and solvents for purification (e.g., HPLC grade acetonitrile and water)

Procedure:

Part A: Synthesis of Boc-protected this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent mixture such as 1,4-dioxane and water.

  • Add Boc-anhydride (1.1 equivalents) and a base like sodium bicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product to obtain Boc-16-aminohexadecanoic acid.

Part B: Coupling of Boc-protected Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with an amine handle (1 equivalent) and Boc-16-aminohexadecanoic acid (1.1 equivalents) in anhydrous DMF.

  • Add DIC (1.2 equivalents) and HOBt (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by flash chromatography to obtain the Boc-protected E3 ligase ligand-linker conjugate.

Part C: Deprotection of the Linker's Amine Group

  • Dissolve the Boc-protected conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the amine-functionalized E3 ligase ligand-linker intermediate.

Part D: Final Coupling to the POI Ligand

  • Dissolve the POI ligand with a carboxylic acid handle (1 equivalent) in anhydrous DMF.

  • Add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents).

  • Stir for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected E3 ligase ligand-linker intermediate (1 equivalent) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Determination of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the steps to measure the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final concentration range should be chosen to determine the DC50 (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its long, flexible alkyl chain can facilitate the formation of a productive ternary complex, leading to potent and efficient degradation of the target protein. The provided protocols offer a general framework for the synthesis and biological evaluation of PROTACs incorporating this linker. Researchers should note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, and empirical optimization is often necessary to achieve the desired degradation profile. The representative data for PROTACs with similar long-chain linkers highlight the potential for achieving nanomolar degradation potency.

References

Application Notes and Protocols for Surface Functionalization with 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid (16-AHA) is a bifunctional molecule of significant interest in the fields of biomaterials, drug delivery, and diagnostics. Its long C16 alkyl chain facilitates the formation of well-ordered self-assembled monolayers (SAMs) on various substrates, while the terminal amine and carboxylic acid groups provide versatile handles for the covalent immobilization of biomolecules such as peptides, proteins, and drugs.[1][2][3] This ability to tailor surface properties at the molecular level is critical for enhancing biocompatibility, controlling cell-surface interactions, and developing targeted therapeutic systems.

These application notes provide detailed protocols for the functionalization of common substrates with 16-AHA and for the subsequent characterization and application of these modified surfaces.

Physicochemical Properties of this compound

A clear understanding of the properties of 16-AHA is essential for its effective application in surface functionalization.

PropertyValueReference
Molecular Formula C16H33NO2[4]
Molecular Weight 271.44 g/mol [4]
Appearance White crystalline solid[1]
Solubility Soluble in polar solvents like ethanol[1]
Storage -20°C[3]

Experimental Protocols

Protocol 1: Formation of 16-AHA Self-Assembled Monolayers (SAMs) on Gold Substrates

Gold surfaces are widely used for biosensor and biophysical studies due to their stability and the strong affinity of thiol groups for gold, which is analogous to the interaction of the amine group of 16-AHA under specific conditions. This protocol details the formation of a 16-AHA monolayer on a gold surface.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • This compound (16-AHA)

  • 200 proof ethanol (absolute ethanol)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and Petri dishes

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.[5]

    • Carefully remove the substrates and rinse them thoroughly with DI water, followed by absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas. The substrates should be used immediately.

  • Preparation of 16-AHA Solution:

    • Prepare a 1 mM solution of 16-AHA in absolute ethanol. For amine-terminated thiols, it is recommended to adjust the pH of the solution to approximately 12 by adding a few drops of a suitable base like ammonium hydroxide to facilitate the deprotonation of the amine group and enhance its reactivity with the gold surface.[6]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the 16-AHA.

  • SAM Formation:

    • Place the cleaned and dried gold substrates in a clean glass container.

    • Pour the 16-AHA solution into the container, ensuring the substrates are fully submerged.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[5]

  • Rinsing and Drying:

    • After incubation, remove the substrates from the solution and rinse them thoroughly with fresh absolute ethanol to remove non-specifically bound molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the modified substrates in a clean, dry environment until further use.

Protocol 2: Functionalization of Silicon Dioxide (SiO₂) Surfaces with 16-AHA

Silicon dioxide is a prevalent material in microelectronics and for creating cell culture substrates. The surface hydroxyl groups on SiO₂ can be activated to react with the carboxylic acid end of 16-AHA, presenting the amine group outwards.

Materials:

  • Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer or glass slides)

  • This compound (16-AHA)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the SiO₂ substrates by sonicating in ethanol and then DI water for 15 minutes each.

    • Dry the substrates under a nitrogen stream.

    • Treat the substrates with an oxygen plasma or a piranha solution (as described in Protocol 1) to generate a high density of surface hydroxyl (-OH) groups.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and hydroxylated substrates in the APTES solution for 1 hour at room temperature.

    • Rinse the substrates with toluene, followed by ethanol, and then DI water to remove excess APTES.

    • Cure the APTES layer by baking the substrates at 110°C for 30 minutes. This creates a surface terminated with primary amine groups.

  • Activation of 16-AHA:

    • In a separate reaction vessel, dissolve 16-AHA, DCC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF to create an NHS-ester activated 16-AHA solution. Let the reaction proceed for at least 4 hours at room temperature.

  • Coupling of Activated 16-AHA to the APTES-functionalized Surface:

    • Immerse the APTES-modified substrates in the NHS-activated 16-AHA solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.

    • Dry the substrates under a nitrogen stream. The surface will now present the amine groups of the 16-AHA.

Surface Characterization

Thorough characterization of the functionalized surfaces is crucial to ensure the quality and consistency of the modification.

Quantitative Data Summary:

The following table summarizes expected quantitative data from various surface analysis techniques for long-chain alkanethiol SAMs, which can be used as a reference for 16-AHA functionalized surfaces.

Characterization TechniqueParameterExpected Value for Long-Chain SAMsReference
Contact Angle Goniometry Water Contact Angle (Advancing)10-30° (for -NH₂ terminated)[7]
<15° (for -COOH terminated)[7]
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy~400 eV (for -NH₂)[8][9]
C 1s Binding Energy~285 eV (C-C), ~286.5 eV (C-N), ~289 eV (O=C-O)[8][10]
O 1s Binding Energy~532 eV (C=O), ~533.5 eV (C-O)[8][11]
Atomic Concentration (N)2-5%[8][10]
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness< 1 nm[12][13][14]
Ellipsometry Monolayer Thickness~1.5 - 2.5 nm[15]
Quartz Crystal Microbalance with Dissipation (QCM-D) Adsorbed Mass150-250 ng/cm²[16]

Application: Cell Adhesion and Signaling

Surfaces functionalized with 16-AHA can be further modified with cell-adhesive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, to promote specific cell attachment and trigger downstream signaling pathways crucial for cell survival, proliferation, and differentiation. The terminal amine group of the 16-AHA monolayer is readily available for covalent coupling with the carboxylic acid group of the RGD peptide using standard carbodiimide chemistry (e.g., EDC/NHS).

Integrin-Mediated Signaling Pathway

The interaction of cell surface integrin receptors with the immobilized RGD ligands initiates a cascade of intracellular signaling events. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Integrin_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell RGD RGD Ligand (on 16-AHA surface) Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding & Activation FAK FAK Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment & Activation RhoA RhoA FAK->RhoA Activation Src->FAK Phosphorylation (Y576/577) Src->RhoA Activation Actin Actin Cytoskeleton (Stress Fibers) RhoA->Actin Organization Workflow cluster_Prep Surface Preparation cluster_Func Functionalization cluster_Bio Bioconjugation & Cell Culture cluster_Analysis Analysis Substrate Substrate Selection (Gold or SiO2) Cleaning Substrate Cleaning (Piranha / Plasma) Substrate->Cleaning AHA_SAM 16-AHA SAM Formation Cleaning->AHA_SAM Characterization1 Surface Characterization (Contact Angle, XPS, AFM) AHA_SAM->Characterization1 Peptide_Immob Peptide Immobilization (e.g., RGD) AHA_SAM->Peptide_Immob Characterization2 Characterization (SPR, QCM-D for binding) Peptide_Immob->Characterization2 Cell_Seeding Cell Seeding & Culture Peptide_Immob->Cell_Seeding Microscopy Microscopy Analysis (Cell Morphology, Adhesion) Cell_Seeding->Microscopy Biochem_Assay Biochemical Assays (FAK/Src Phosphorylation) Cell_Seeding->Biochem_Assay

References

Application Notes and Protocols for Amide Bond Formation with 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the formation of amide bonds using 16-aminohexadecanoic acid, a versatile bifunctional linker molecule. The information is particularly relevant for applications in bioconjugation, drug delivery, and the development of targeted protein degraders such as Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is a 16-carbon aliphatic chain functionalized with a terminal carboxylic acid and a primary amine. This structure allows for its use as a linker to conjugate two different molecular entities through stable amide bonds. A prominent application is in the synthesis of PROTACs, where it can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The length and flexibility of the C16 alkyl chain can be critical for optimizing the formation and stability of the ternary complex required for target protein degradation.

General Principles of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and a primary amine is a condensation reaction that typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common methods for this activation in bioconjugation and medicinal chemistry include the use of carbodiimide reagents, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS. NHS reacts with the O-acylisourea to form a more stable NHS ester, which then efficiently reacts with a primary amine to form the desired amide bond.

Key Applications in Drug Development: PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be employed as this linker. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. A notable example is the development of PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Amide Coupling

This protocol describes a general method for coupling the carboxylic acid group of one molecule to the primary amine of another, which can be adapted for this compound.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule (e.g., this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine, non-carboxylate buffer

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.5, or hydroxylamine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if molecules are not water-soluble

Procedure:

  • Preparation of Reagents: Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening. Prepare stock solutions in anhydrous DMF or DMSO if necessary.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS/sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling Reaction:

    • Dissolve the amine-containing molecule (1.0 equivalent) in Coupling Buffer.

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching solution and incubate for 15 minutes.

  • Purification: Purify the resulting amide conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Workflow for General EDC/NHS Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid Activated_Ester NHS Ester Intermediate Carboxylic_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Activation_Buffer Activation Buffer (pH 4.5-6.0) Activation_Buffer->Activated_Ester Amide_Product Stable Amide Bond Activated_Ester->Amide_Product Nucleophilic Attack Primary_Amine Primary Amine (e.g., this compound) Primary_Amine->Amide_Product 2h RT or O/N 4°C Coupling_Buffer Coupling Buffer (pH 7.2-7.5) Coupling_Buffer->Amide_Product

Caption: Workflow for two-step EDC/NHS amide bond formation.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC using this compound Linker (Adapted)

This protocol is adapted from methodologies for synthesizing PROTACs with alkyl linkers and outlines the coupling of a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) to an amine-functionalized E3 ligase ligand via a this compound linker. This is a multi-step synthesis. Here, we focus on the final amide bond formation step.

Materials:

  • BRD4 inhibitor-linker intermediate with a terminal carboxylic acid (e.g., JQ1-(16-carboxyhexadecyl))

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Dissolve the BRD4 inhibitor-linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

Data Presentation

The length of the linker in a PROTAC molecule is a critical parameter that influences its ability to induce the formation of a stable and productive ternary complex, and consequently, the efficiency of target protein degradation. The following table summarizes representative data on the effect of alkyl linker length on the biological activity of BRD4-targeting PROTACs. While not specific to a C16 linker, it illustrates the trend and importance of linker optimization.

PROTACLinker (n=number of CH2 units)BRD4 BD1 Inhibition IC50 (nM)BRD4 Degradation in 24h (%)
PROTAC-1 n=2150.2~50
PROTAC-2 n=3125.8~75
PROTAC-3 n=498.5>90
PROTAC-4 n=575.1>90
PROTAC-5 n=668.3>90

Data is illustrative and based on trends observed in the literature for similar PROTAC series.

Signaling Pathway and Mechanism of Action

The mechanism of action for a BRD4-targeting PROTAC involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4.

BRD4 Degradation Pathway Mediated by a PROTAC

G cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC BRD4 PROTAC (with 16-Aminohexadecanoic acid linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptide Fragments) Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of BRD4 degradation by a PROTAC.

This pathway illustrates that the PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. This targeted degradation approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the target protein from the cell.

Application Notes and Protocols for Creating Self-Assembled Monolayers with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of self-assembled monolayers (SAMs) using amino acids on gold substrates. The protocols outlined below are foundational for applications in biosensing, drug delivery, and fundamental studies of biomolecular interactions.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate. Amino acids are particularly interesting building blocks for SAMs due to their biocompatibility, chirality, and the versatile chemical functionalities they offer (amine, carboxylic acid, and various side chains). The ability to tailor surface properties by selecting specific amino acids makes these platforms highly valuable in biomedical research and drug development. For instance, cysteine readily forms a stable SAM on gold surfaces through the strong interaction between its thiol group and the gold substrate.

Key Applications

  • Biosensors: Immobilization of enzymes, antibodies, or other proteins for detecting specific analytes.

  • Drug Delivery: Functionalization of surfaces for controlled release of therapeutic agents.

  • Biocompatible Coatings: Modifying the surface of medical implants to improve their integration with biological systems.

  • Fundamental Studies: Creating well-defined surfaces to study protein adsorption, cell adhesion, and other biomolecular interactions.

Experimental Protocols

Protocol 1: Preparation of L-Cysteine Self-Assembled Monolayer on Gold

This protocol details the steps for the formation of a well-ordered L-cysteine SAM on a gold electrode or substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide or gold electrode)

  • L-cysteine

  • 200 proof ethanol

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Prepare a piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Rinse the substrate with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of L-cysteine in 200 proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the L-cysteine solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation. For some applications, shorter incubation times of 30-60 minutes may be sufficient.

  • Rinsing and Drying:

    • Remove the substrate from the L-cysteine solution with tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of amino acid SAMs on gold. These values can vary depending on the specific experimental conditions.

Amino AcidTerminal GroupContact Angle (Water, Advancing)Ellipsometric Thickness (nm)Surface Coverage (molecules/cm²)
L-CysteineZwitterionic30° - 50°0.3 - 0.7~3.8 x 10¹⁴
11-AminoundecanethiolAmine (-NH₂)45° - 65°1.5 - 2.0~4.6 x 10¹⁴
11-Mercaptoundecanoic acidCarboxylic Acid (-COOH)20° - 40°1.6 - 2.2~4.5 x 10¹⁴

Note: The data presented are representative values compiled from various sources. Actual results may vary.

Mandatory Visualizations

Experimental Workflow for SAM Preparation and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Gold Substrate Cleaning (Piranha Etch) sub_rinse Rinsing (DI Water & Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry immersion Immersion & Incubation (12-24h, Room Temp) sub_dry->immersion sol_prep Amino Acid Solution Preparation (e.g., 1 mM in Ethanol) sol_prep->immersion sam_rinse Rinsing (Ethanol) immersion->sam_rinse sam_dry Drying (Nitrogen Stream) sam_rinse->sam_dry contact_angle Contact Angle Goniometry (Wettability) sam_dry->contact_angle xps X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition) sam_dry->xps afm Atomic Force Microscopy (AFM) (Surface Morphology) sam_dry->afm ellipsometry Ellipsometry (Layer Thickness) sam_dry->ellipsometry

Caption: Workflow for amino acid SAM preparation and characterization.

Principle of a Biosensor Based on Amino Acid SAM

G cluster_surface Biosensor Surface gold Gold Substrate sam Amino Acid SAM (e.g., Cysteine) receptor Bioreceptor (e.g., Antibody, Enzyme) signal Detectable Signal (e.g., Electrochemical, Optical) receptor->signal Transduction analyte Target Analyte analyte->receptor Binding

Caption: Principle of a biosensor using an amino acid SAM.

Application Notes and Protocols for Nanoparticle Surface Modification using 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics. The functionalization of nanoparticle surfaces allows for the attachment of targeting ligands, therapeutic agents, and imaging probes, thereby enhancing their efficacy and specificity. 16-Aminohexadecanoic acid is a bifunctional linker molecule featuring a C16 aliphatic chain with a terminal carboxylic acid and a terminal primary amine.[1] This structure makes it an ideal candidate for surface modification, enabling the introduction of either amine or carboxyl functionalities onto a nanoparticle surface, which can then be used for subsequent bioconjugation reactions.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound and outline key characterization methods to verify successful functionalization.

Principle of Surface Modification

The covalent attachment of this compound to a nanoparticle surface can be achieved through two primary strategies, depending on the available functional groups on the nanoparticle surface:

  • Amine-to-Carboxyl Coupling: The primary amine of this compound can be conjugated to nanoparticles with surface carboxyl groups. This reaction is typically mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[2][3][4]

  • Carboxyl-to-Amine Coupling: The carboxylic acid group of this compound can be attached to nanoparticles with surface amine groups. This also commonly employs carbodiimide crosslinking chemistry to form a stable amide bond.[5]

The long C16 hydrocarbon chain of this compound acts as a spacer arm, which can reduce steric hindrance for subsequent binding of larger molecules like proteins or antibodies.

Applications

The surface modification of nanoparticles with this compound opens up a multitude of possibilities for further functionalization:

  • Drug Delivery: The newly introduced amine or carboxyl groups can be used to attach therapeutic drugs, peptides, or proteins. The long linker may facilitate controlled release and improve drug loading capacity.

  • Targeted Delivery: Targeting ligands such as antibodies, folate, or peptides can be conjugated to the modified nanoparticle surface to enhance accumulation at specific disease sites.

  • Bio-imaging: Fluorescent dyes or contrast agents can be attached for in vitro and in vivo imaging applications.

  • Improved Stability and Biocompatibility: The surface coating can improve the colloidal stability of nanoparticles in biological media and reduce non-specific interactions with cells and proteins.

Quantitative Data Summary

Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following table summarizes typical changes observed upon surface functionalization. The values presented are illustrative and will vary depending on the nanoparticle type, size, and concentration, as well as the reaction conditions.

ParameterBefore Modification (Bare Nanoparticles)After Modification with this compound
Hydrodynamic Diameter (nm) Varies (e.g., 100 nm)Slight increase (e.g., 105-115 nm)
Zeta Potential (mV) Varies (e.g., -30 mV for carboxylated NP)Shift towards neutral or positive (e.g., -10 to +20 mV)
Surface Functional Group Density Dependent on nanoparticle synthesisIncreased amine or carboxyl group density

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the amine group of this compound to the surface of carboxyl-terminated nanoparticles using EDC/sulfo-NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., gold, silica, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS or other suitable buffer for long-term storage

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to the desired concentration.

    • Sonicate briefly to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

    • Add EDC and sulfo-NHS to the nanoparticle suspension. A typical molar excess is 100-fold of EDC and 50-fold of sulfo-NHS relative to the surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Remove the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the pellet in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps twice to ensure complete removal of unreacted reagents.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add the Quenching Solution to the reaction mixture to deactivate any remaining active esters.

    • Incubate for 30 minutes at room temperature.

    • Centrifuge the nanoparticles and remove the supernatant.

    • Wash the nanoparticles three times with Washing Buffer.

    • After the final wash, resuspend the modified nanoparticles in the desired Storage Buffer.

Protocol 2: Conjugation of this compound to Aminated Nanoparticles

This protocol details the attachment of the carboxylic acid group of this compound to amine-functionalized nanoparticles.

Materials:

  • Aminated nanoparticles

  • This compound

  • EDC and sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching and Washing reagents as in Protocol 1

Procedure:

  • Preparation of Reagents:

    • Resuspend the aminated nanoparticles in Coupling Buffer.

    • Dissolve this compound in Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add EDC and sulfo-NHS to the this compound solution in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the active ester of this compound.

  • Conjugation to Aminated Nanoparticles:

    • Add the activated this compound solution to the suspension of aminated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Follow the same quenching and washing steps as described in Protocol 1 to obtain the purified, surface-modified nanoparticles.

Characterization of Modified Nanoparticles

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. A slight increase in size is expected.

  • Zeta Potential Measurement: To assess the change in surface charge. For Protocol 1, a shift from a negative to a less negative or positive zeta potential is indicative of successful conjugation. For Protocol 2, a shift towards a more negative zeta potential is expected.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic amide bond peaks (around 1650 cm⁻¹) and changes in the C-H stretching region from the long alkyl chain of this compound.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen and changes in the carbon and oxygen signals.

  • Quantification of Surface Groups: Titration methods or reaction with a fluorescent probe specific for amines or carboxylic acids can be used to quantify the density of functional groups on the surface.

Visualizations

experimental_workflow_protocol_1 cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_wash1 Washing cluster_conjugation Conjugation cluster_final Final Steps start Carboxylated Nanoparticles in Activation Buffer activate Add EDC/sulfo-NHS Incubate 15-30 min start->activate wash1 Centrifuge & Resuspend in Coupling Buffer (3x) activate->wash1 conjugate Add this compound Incubate 2-4 hours wash1->conjugate quench Quench Reaction conjugate->quench wash2 Final Wash (3x) quench->wash2 end Functionalized Nanoparticles wash2->end

Caption: Workflow for conjugating this compound to carboxylated nanoparticles.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product cluster_applications Downstream Applications np Nanoparticle (Carboxylated or Aminated) modification Surface Modification (EDC/sulfo-NHS Chemistry) np->modification linker This compound (Bifunctional) linker->modification mod_np Modified Nanoparticle (Amine or Carboxyl Terminated) modification->mod_np drug_delivery Drug Delivery mod_np->drug_delivery targeting Targeted Delivery mod_np->targeting imaging Bio-imaging mod_np->imaging

Caption: Relationship between reactants, process, product, and applications.

References

Application Notes and Protocols for Protein-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein-linker conjugation is a fundamental biochemical technique used to covalently attach a molecule of interest (e.g., a drug, a fluorescent dye, a biotin tag, or another protein) to a target protein. This process is pivotal in various fields, including therapeutic drug development (e.g., antibody-drug conjugates or ADCs), diagnostics, and basic life science research. The choice of conjugation strategy depends on the functional groups available on the protein and the linker, the desired site of attachment, and the required stability of the resulting conjugate. These application notes provide an overview of common protein-linker conjugation strategies, detailed experimental protocols, and troubleshooting guidance.

General Experimental Workflow

The overall process of protein-linker conjugation can be broken down into several key stages, from preparation to final analysis. The specific parameters for each step will vary depending on the chosen chemistry.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein_Prep Protein Preparation (Purification, Buffer Exchange) Conjugation Incubate Protein and Linker (Optimize molar ratio, pH, temp, time) Protein_Prep->Conjugation Linker_Prep Linker/Payload Preparation (Dissolution in appropriate solvent) Linker_Prep->Conjugation Purification Removal of Excess Reagents (e.g., SEC, Dialysis, Affinity Chromatography) Conjugation->Purification Analysis Confirm Conjugation & Purity (SDS-PAGE, MS, HPLC, UV-Vis) Purification->Analysis

Figure 1: A generalized workflow for protein-linker conjugation experiments.

Amine-Reactive Conjugation via NHS Esters

This is one of the most common conjugation methods, targeting primary amines found on the N-terminus of the protein and the side chains of lysine residues.[1][2] N-hydroxysuccinimide (NHS) esters react with primary amines in a pH-dependent manner to form stable amide bonds.[1]

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Lysine residue or N-terminus) Conjugate Protein-Linker Conjugate (Stable Amide Bond) Protein->Conjugate pH 8.3-8.5 NHS_Ester Linker-NHS Ester NHS_Ester->Conjugate Byproduct NHS

Figure 2: Reaction scheme for amine-reactive conjugation using an NHS ester.

Experimental Protocol: NHS Ester Labeling of an Antibody

This protocol is a general guideline for labeling an IgG antibody with an NHS ester-functionalized molecule.

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[1]

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris, glycine, or BSA, as these will compete with the labeling reaction.[1][3][4]

  • NHS Ester Preparation:

    • Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][5][6]

  • Conjugation Reaction:

    • Calculate the required amount of NHS ester. A molar excess of 8-10 fold of the NHS ester over the protein is a good starting point for mono-labeling.[5][7]

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[2][5]

  • Purification:

    • Separate the labeled antibody from unreacted NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer like PBS.[2][5]

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
pH 8.3 - 8.5Optimal for amine reactivity; lower pH protonates the amine, while higher pH increases NHS ester hydrolysis.[5][7]
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris, Glycine).[5][7][3]
Protein Concentration 1 - 20 mg/mLHigher concentrations can improve reaction efficiency.[2][5]
NHS Ester:Protein Molar Ratio 8:1 to 20:1This needs to be optimized depending on the protein and the desired degree of labeling.[5]
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CLonger incubation may be needed for reactions at lower pH.[2][5]
Solvent for NHS Ester Anhydrous DMSO or DMFUse high-quality, amine-free DMF.[5][7]

Thiol-Reactive Conjugation via Maleimides

This strategy provides a more site-specific conjugation approach by targeting the sulfhydryl (-SH) groups of cysteine residues.[8][9] Maleimide groups react with thiols at a near-neutral pH to form a stable thioether bond. Since native disulfide bonds in proteins are unreactive, they must first be reduced to free thiols.[8][9]

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Reduced Cysteine residue) Conjugate Protein-Linker Conjugate (Stable Thioether Bond) Protein->Conjugate pH 7.0-7.5 Maleimide Linker-Maleimide Maleimide->Conjugate

Figure 3: Reaction scheme for thiol-reactive conjugation using a maleimide.

Experimental Protocol: Maleimide Labeling of a Protein
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing reagents are present).[8][9]

    • If the protein contains disulfide bonds, add a 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8][9] Incubate for 20-30 minutes at room temperature.[9] TCEP is preferred as it does not need to be removed before adding the maleimide.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized linker in anhydrous DMSO or DMF.[10] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.[10][11]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols, and seal it tightly.[8][9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol or cysteine.

    • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or FPLC to remove excess reagents.[8][9][11]

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
pH 7.0 - 7.5Optimal for specific reaction with thiols.[8][9]
Buffer PBS, HEPES, TrisMust be degassed and free of thiol-containing reagents.[8][9]
Protein Concentration 1 - 10 mg/mL[8][9]
Reducing Agent (if needed) TCEP (10-100x molar excess)DTT can also be used but must be removed before adding the maleimide.
Maleimide:Protein Molar Ratio 10:1 to 20:1A higher excess ensures complete labeling of available thiols.[10][11]
Reaction Time 2 hours at room temperature or overnight at 4°C[10]
Solvent for Maleimide Anhydrous DMSO or DMF[8][9][10]

Bioorthogonal "Click" Chemistry

Click chemistry refers to a class of reactions that are rapid, selective, and high-yield, making them ideal for bioconjugation.[12][13] The most common type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

G cluster_reactants Reactants cluster_product Product Protein_Azide Protein-Azide Conjugate Protein-Triazole-Linker Protein_Azide->Conjugate Cu(I) Catalyst, Sodium Ascorbate, THPTA Ligand Linker_Alkyne Linker-Alkyne Linker_Alkyne->Conjugate

Figure 4: Reaction scheme for CuAAC Click Chemistry.

Experimental Protocol: CuAAC Labeling of a Protein Lysate

This protocol describes the labeling of an azide- or alkyne-modified protein within a cell lysate.

  • Prepare Stock Solutions:

    • 100 mM THPTA ligand in water.[14][15]

    • 20 mM CuSO₄ in water.[14][15]

    • 300 mM Sodium Ascorbate in water (prepare fresh).[14][15]

    • 2.5 mM azide or alkyne detection reagent in DMSO or water.[14][15]

  • Reaction Setup:

    • In a microfuge tube, combine the following:

      • 50 µL of protein lysate (1-5 mg/mL).[14][15]

      • 90 µL of PBS buffer.[14]

      • 20 µL of the 2.5 mM detection reagent.[14]

    • Vortex briefly to mix.

  • Initiate the Click Reaction:

    • Add 10 µL of the 100 mM THPTA solution and vortex.[14]

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex.[14]

    • Add 10 µL of the 300 mM sodium ascorbate solution to start the reaction and vortex.[14][15]

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature.[14][15]

    • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE).

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
pH 4 - 11Click chemistry is largely insensitive to pH.[12][13]
Solvent Aqueous buffers (e.g., PBS), can contain DMSO/DMFThe reaction is highly biocompatible.[12][13]
Catalyst Copper(I), generated in situ from CuSO₄ and a reducing agent[12][14]
Ligand THPTA (water-soluble) or TBTAThe ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[12][14]
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalyst.[14]
Reaction Time 30 - 60 minutes at room temperatureThe reaction is typically very fast.[14][15]

Enzymatic Ligation via Sortase A

Sortase A is a transpeptidase that provides a highly specific method for protein conjugation.[16][17] It recognizes a specific sorting signal (e.g., LPXTG) at the C-terminus of one protein and cleaves the peptide bond between the threonine and glycine. It then ligates this protein to another molecule containing an N-terminal oligo-glycine (G)n motif.[16]

G cluster_reactants Reactants cluster_product Product Protein_LPXTG Protein-LPXTG Conjugate Protein-LPXT(G)n-Linker Protein_LPXTG->Conjugate Sortase A, Ca2+ Linker_Glycine Linker-(G)n Linker_Glycine->Conjugate Byproduct G

Figure 5: Reaction scheme for Sortase A-mediated ligation.

Experimental Protocol: Sortase A-Mediated Protein-Protein Ligation
  • Protein Preparation:

    • Express and purify the substrate protein with a C-terminal LPETG tag and the target protein with an N-terminal tri-glycine (GGG) motif.[17]

    • Ensure both proteins are in a suitable buffer (e.g., Tris-HCl with NaCl).

  • Reaction Setup:

    • Prepare a 20 µL reaction mixture containing:

      • 2 µL of 10x Sortase A buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5).

      • An appropriate amount of the substrate protein (Protein-LPETG).

      • An appropriate amount of the target protein (GGG-Protein). A molar excess of the glycine-containing nucleophile is often used.[18]

      • 0.1 - 1 µg of Sortase A enzyme.[17]

      • Nuclease-free water to a final volume of 20 µL.[17]

  • Incubation:

    • Incubate the reaction for 1-3 hours at 30-37°C.[16][17][18] Ligation efficiency can be improved with longer incubation times (up to 8 hours).[17]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight conjugate.[17]

    • Purify the final conjugate using affinity chromatography (if one of the proteins has an affinity tag) or size-exclusion chromatography.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
pH 7.5 - 9.0[17]
Temperature 20°C - 50°COptimal temperature is often around 30-37°C.[17][18]
Recognition Motif (Substrate) LPXTG (e.g., LPETG)[16][17]
Nucleophile N-terminal (G)n, where n=2-5[16][17]
Cofactor Ca²⁺ ionsRequired for Sortase A activity.[18]
Reaction Time 1 - 8 hoursThe reaction reaches an equilibrium between ligation and cleavage.[17]
Ligation Efficiency Varies (can be up to 90%)Highly dependent on the specific proteins, their concentrations, and reaction conditions.[17]

Characterization of Protein-Linker Conjugates

After purification, it is essential to characterize the conjugate to confirm successful labeling, determine the degree of labeling (DOL), and assess purity.

TechniquePrincipleApplication
SDS-PAGE Separation by molecular weight.Visual confirmation of conjugation via a molecular weight shift. Can also indicate heterogeneity (smearing).[19]
Mass Spectrometry (MS) Measures mass-to-charge ratio.Precise determination of the conjugate's molecular weight, confirming the number of attached linkers/payloads.
Size-Exclusion Chromatography (SEC-HPLC) Separation by hydrodynamic radius.Assesses purity and detects the presence of aggregates or unreacted protein.
UV-Vis Spectroscopy Measures absorbance at specific wavelengths.Calculation of the Degree of Labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the attached molecule (if it has a chromophore).[20]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Useful for separating species with different drug-to-antibody ratios (DARs) in ADC production.

Troubleshooting Common Issues in Protein Conjugation

ProblemPotential CauseRecommended Solution
Low or No Conjugation Inactive Reagents: NHS ester or maleimide has hydrolyzed due to moisture.[21]Prepare fresh stock solutions of reactive linkers immediately before use. Store reagents desiccated at -20°C.[21]
Interfering Buffer Components: Presence of primary amines (Tris, glycine) for NHS reactions or thiols (DTT) for maleimide reactions.[3][21]Perform buffer exchange into a non-interfering buffer (e.g., PBS, bicarbonate, HEPES) before starting the reaction.[21]
Incorrect pH: pH is outside the optimal range for the specific chemistry.[21]Carefully check and adjust the pH of the reaction buffer.[21]
Inaccessible Reactive Sites: Target amino acids (lysines or cysteines) are buried within the protein's structure.Consider using a linker with a longer spacer arm or a different conjugation chemistry targeting a different functional group.[21]
Protein Precipitation/Aggregation High Degree of Labeling: Conjugation of hydrophobic molecules can decrease the overall solubility of the protein.Reduce the molar excess of the linker in the reaction to achieve a lower degree of labeling.
Inappropriate Solvent Concentration: High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the linker.Keep the final concentration of the organic solvent below 5-10%.[22]
Suboptimal Buffer Conditions: pH or salt concentration is not optimal for protein stability.Optimize buffer conditions for the specific protein being used.
Heterogeneous Product (Smear on SDS-PAGE) Variable Number of Conjugated Molecules: Random conjugation to multiple sites (e.g., many available lysines).[19]This is expected for amine-reactive chemistry. For a more homogeneous product, use site-specific methods like thiol conjugation (if few cysteines are available) or enzymatic ligation.[19]
Instability of the Linkage: The bond formed is not stable under the analysis conditions.Ensure the chosen chemistry forms a stable covalent bond (e.g., amide, thioether, triazole).

References

A Step-by-Step Guide to PROTAC Linker Attachment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2][3] The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1] Its length, composition, and attachment points are crucial determinants of the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

This document provides a detailed guide to the strategic attachment of linkers in PROTAC synthesis, including step-by-step experimental protocols for common conjugation chemistries, and a summary of key considerations for linker design and optimization.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.[1][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[6]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E3_Ligase->POI_PROTAC_E3 E2_Ub E2~Ub E2_Ub->POI_PROTAC_E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin POI_PROTAC_E3->POI Ubiquitination POI_PROTAC_E3->PROTAC Release & Recycling POI_PROTAC_E3->E3_Ligase Release & Recycling

Caption: PROTAC-mediated protein degradation pathway.

Step 1: Strategic Selection of Attachment Points and Linker Type

The initial and most critical step in PROTAC design is the selection of appropriate attachment points on both the POI ligand and the E3 ligase ligand. These points should be solvent-exposed and not interfere with the binding of the ligands to their respective proteins.[4] The choice of linker type is equally important and is broadly categorized into flexible and rigid linkers.

Flexible Linkers:

  • Alkyl Chains: Simple and synthetically accessible, providing a high degree of conformational freedom.[2]

  • Polyethylene Glycol (PEG) Chains: Enhance solubility and are widely used.[2]

Rigid Linkers:

  • Alkynes and Triazoles: Often incorporated via "click chemistry," providing metabolic stability.[]

  • (Hetero)cycles: Such as piperazine or piperidine, can improve pharmacokinetic properties.[2]

The optimal linker is a balance of length, flexibility, and chemical composition, which must be empirically determined for each new PROTAC.[8]

Step 2: Synthesis of Ligand-Linker Conjugates

A common strategy in PROTAC synthesis is the preparation of ligand-linker conjugates, where a linker is first attached to either the POI ligand or the E3 ligase ligand. This modular approach allows for the facile generation of a library of PROTACs with varying linkers.[9]

Protocol 2.1: Synthesis of an E3 Ligase Ligand-Linker Conjugate (Pomalidomide-Linker)

This protocol describes the synthesis of a pomalidomide-linker conjugate via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Fluorothalidomide

  • Amine-terminated linker (e.g., N-Boc-1,3-diaminopropane)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 4-fluorothalidomide (1.0 equivalent) and the amine-terminated linker (1.1 equivalents) in DMSO.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pomalidomide-linker conjugate.

Step 3: Attachment of the Second Ligand to Form the PROTAC

Once a ligand-linker conjugate is synthesized, the final PROTAC is assembled by attaching the second ligand. The two most prevalent methods for this final conjugation step are amide coupling and click chemistry.

Protocol 3.1: PROTAC Synthesis via Amide Coupling

This protocol details the formation of an amide bond to connect a POI ligand (with a carboxylic acid handle) to an amine-terminated E3 ligase ligand-linker conjugate.

Materials:

  • POI ligand with a carboxylic acid (1.0 equivalent)

  • Amine-terminated E3 ligase ligand-linker conjugate (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the POI ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-terminated E3 ligase ligand-linker conjugate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the final PROTAC using preparative HPLC.[10]

Amide_Coupling_Workflow POI_COOH POI Ligand-COOH Activation Carboxylic Acid Activation POI_COOH->Activation E3_Linker_NH2 E3 Ligand-Linker-NH2 Coupling Amide Bond Formation E3_Linker_NH2->Coupling HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Activation Activation->Coupling PROTAC Final PROTAC Coupling->PROTAC Purification Purification (Prep-HPLC) PROTAC->Purification

Caption: Amide coupling workflow for PROTAC synthesis.

Protocol 3.2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the formation of a triazole linker to connect an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase ligand.[11]

Materials:

  • Alkyne-functionalized POI ligand (1.0 equivalent)

  • Azide-functionalized E3 ligase ligand (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the final PROTAC using preparative HPLC.

Click_Chemistry_Workflow POI_Alkyne POI Ligand-Alkyne Cycloaddition [3+2] Cycloaddition POI_Alkyne->Cycloaddition E3_Azide E3 Ligand-Linker-Azide E3_Azide->Cycloaddition Cu_Catalyst CuSO4, Sodium Ascorbate Cu_Catalyst->Cycloaddition PROTAC Final PROTAC Cycloaddition->PROTAC Purification Purification (Prep-HPLC) PROTAC->Purification

Caption: Click chemistry workflow for PROTAC synthesis.

Step 4: Purification and Characterization

After synthesis, the PROTAC must be purified and its identity and purity confirmed.

Purification:

  • Preparative High-Performance Liquid Chromatography (HPLC): The most common method for purifying PROTACs to a high degree of purity (>95%).[12]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.[10]

Quantitative Data on Linker Impact

The choice of linker significantly impacts the degradation efficacy of a PROTAC, which is typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[13] The following tables provide a summary of how linker length and composition can affect these parameters for different targets.

Table 1: Impact of Linker Length on BTK Degrader Efficacy [1]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
BTK-1 PEG9C4>1000<20MOLM-14
BTK-2 PEG12C415>90MOLM-14
BTK-3 PEG15C48>95MOLM-14
BTK-4 PEG18C425>90MOLM-14

Table 2: Impact of Linker Composition on PI3K/mTOR Degrader Efficacy [2]

PROTACLinker TypeLinker Length (atoms)DC50 (nM) for p110γDmax (%) for p110γDC50 (nM) for mTORDmax (%) for mTORCell Line
GP211 PEG11150.375.2189.668.4MDA-MB-231
GP261 Alkyl1098.782.1105.379.5MDA-MB-231
GP262 Alkyl-piperazine1342.2388.645.474.9MDA-MB-231

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design and attachment are paramount to the successful development of potent and selective protein degraders. This guide provides a foundational framework for the synthesis of PROTACs, focusing on the strategic attachment of linkers. By systematically exploring different attachment points, linker types, and lengths through the detailed protocols provided, researchers can optimize the degradation potency of their PROTACs and accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The development of effective PROTACs requires a comprehensive analytical toolkit to characterize their entire mechanism of action, from initial binding events to final protein degradation. This document provides an overview of key analytical techniques and detailed protocols for the characterization of PROTACs.

PROTAC Mechanism of Action

PROTACs mediate the degradation of a target protein by inducing its ubiquitination via the ubiquitin-proteasome system (UPS).[][4] The process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the 26S proteasome.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Figure 1: PROTAC Mechanism of Action.

I. Binding Affinity Assays

Characterizing the binary binding affinities of a PROTAC to its target protein and the E3 ligase is a critical first step in its development. These interactions are fundamental to the formation of the ternary complex.

Key Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique for real-time measurement of binding kinetics and affinity.[6][7][8]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the binding mechanism.[7][9][10]

  • Fluorescence Polarization (FP): A solution-based technique used to determine binding affinities, often in a competitive assay format.[11][12][13]

Data Presentation: Binary Binding Affinities
PROTACTarget ProteinE3 LigaseKD (Target)KD (E3 Ligase)TechniqueReference
MZ1Brd4BD2VHL1 nM29 nMSPR[10]
MZ1Brd4BD2VHL4 nM66 nMITC[10]
CPS2CDK2CRBN-DDB1136.4 nM-SPR[6]
BRD-5110PPM1DCRBN (319-442)1 nM~3 µMSPR[10]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binary Binding

Objective: To determine the binding affinity and kinetics of a PROTAC to its target protein or E3 ligase.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., Series S CM5 or Ni-NTA)

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (e.g., HBS-EP+ with 1% DMSO)

  • Analyte (PROTAC) at various concentrations

  • Ligand (Target Protein or E3 Ligase)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface (e.g., with EDC/NHS for amine coupling).

    • Inject the ligand at a suitable concentration in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Analyte Injection:

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the different concentrations of the PROTAC over the immobilized ligand surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection as a control.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

II. Ternary Complex Formation Assays

The formation of a stable and productive ternary complex is essential for efficient protein degradation.[14] Several techniques can be used to characterize the formation, stability, and cooperativity of the ternary complex.

Key Techniques:

  • Biophysical Methods (SPR, ITC, BLI): Provide quantitative data on the kinetics and thermodynamics of ternary complex formation.[10][15]

  • Proximity-Based Assays (TR-FRET, BRET, AlphaLISA): Homogeneous assays that detect the proximity of the target protein and E3 ligase in the presence of a PROTAC.[11][13][16]

  • Native Mass Spectrometry (nMS): Allows for the direct observation and semi-quantitative analysis of the ternary complex and its components in a single experiment.[17][18][19]

Data Presentation: Ternary Complex Cooperativity
PROTACTarget ProteinE3 LigaseCooperativity (α)TechniqueReference
CPS2CDK2CRBN-DDB1~98SPR[6]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a solution-based assay.

Materials:

  • TR-FRET compatible microplate reader

  • Low-volume 384-well plates

  • Assay buffer

  • Tagged Target Protein (e.g., His-tagged)

  • Tagged E3 Ligase (e.g., GST-tagged)

  • TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)

  • PROTAC at various concentrations

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and antibodies in assay buffer.

  • Assay Plate Setup:

    • Add a fixed concentration of the target protein and E3 ligase to each well.

    • Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add the donor and acceptor antibodies to the wells.

    • Incubate at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[16]

Ternary_Complex_Assay cluster_workflow TR-FRET Ternary Complex Assay Workflow Start Prepare Reagents Add_Proteins Add Tagged POI and E3 Ligase to Plate Start->Add_Proteins Add_PROTAC Add PROTAC Dilution Series Add_Proteins->Add_PROTAC Incubate1 Incubate Add_PROTAC->Incubate1 Add_Antibodies Add Donor and Acceptor Antibodies Incubate1->Add_Antibodies Incubate2 Incubate (Protect from Light) Add_Antibodies->Incubate2 Read_Plate Measure TR-FRET Signal Incubate2->Read_Plate Analyze Data Analysis Read_Plate->Analyze

Figure 2: TR-FRET Assay Workflow.

III. Ubiquitination Assays

The ubiquitination of the target protein is a direct consequence of ternary complex formation and a prerequisite for proteasomal degradation.

Key Techniques:

  • In Vitro Ubiquitination Assays: Reconstitute the ubiquitination cascade in a test tube to directly measure the ubiquitination of the target protein.[20]

  • Immunoprecipitation and Western Blot: A common method to detect the ubiquitination of endogenous or overexpressed proteins in cell lysates.[5]

  • ELISA-based Assays: A quantitative method to detect ubiquitinated proteins in a high-throughput format.[][5]

Experimental Protocol: In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase complex

  • Target protein

  • Ubiquitin (and/or biotinylated ubiquitin)

  • ATP

  • PROTAC

  • Reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-target protein antibody and anti-ubiquitin antibody (or streptavidin-HRP for biotinylated ubiquitin)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

    • Add the PROTAC at the desired concentration. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight species corresponding to the ubiquitinated protein.

    • Alternatively, probe with an anti-ubiquitin antibody or streptavidin-HRP.

IV. Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Key Techniques:

  • Western Blot: The gold standard for measuring changes in protein levels.[9]

  • In-Cell Western (ICW): A quantitative, plate-based immunoassay for protein detection.[21]

  • HiBiT Assay: A sensitive, real-time, live-cell assay to measure protein degradation.[1][21]

  • Quantitative Mass Spectrometry-based Proteomics: Provides an unbiased, global view of the proteome to assess on-target degradation and off-target effects.[1][22]

Data Presentation: Cellular Degradation Potency and Efficacy
PROTACTarget ProteinCell LineDC50DmaxAssayReference
Thalidomide-O-PEG-basedBRD4HeLa~10 nM>90%Proteomics[1]
MZ1BRD4HEK293---[16]
dBET1BRD3(BD2)----[23]

(Note: Specific DC50 and Dmax values are often context-dependent and may vary between studies. The data in this table is illustrative.)

Experimental Protocol: HiBiT-based Protein Degradation Assay

Objective: To quantitatively measure the degradation of a target protein in real-time in live cells.

Materials:

  • Cells endogenously expressing the target protein tagged with HiBiT

  • LgBiT protein

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96-well plates

  • PROTAC compound

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent containing LgBiT protein.

    • Add the reagent to each well to lyse the cells and initiate the luminescent reaction.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

PROTAC_Characterization_Workflow cluster_workflow PROTAC Characterization Cascade Binding 1. Binary Binding Affinity (SPR, ITC, FP) Ternary 2. Ternary Complex Formation (SPR, TR-FRET, nMS) Binding->Ternary Proceed if potent binding Ubiquitination 3. Target Ubiquitination (In Vitro Assay, IP-Western) Ternary->Ubiquitination Proceed if stable complex forms Degradation 4. Cellular Degradation (Western Blot, HiBiT, Proteomics) Ubiquitination->Degradation Proceed if ubiquitination is induced Lead_Optimization Lead Optimization Degradation->Lead_Optimization Proceed if potent degradation

Figure 3: A typical workflow for PROTAC characterization.

Conclusion

A multi-faceted analytical approach is crucial for the successful development of PROTACs. By employing a combination of biophysical, biochemical, and cellular assays, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action, from initial target engagement to final protein degradation. The protocols and techniques outlined in this document provide a robust framework for the characterization and optimization of novel protein-degrading therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 16-Aminohexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are the Gabriel synthesis starting from a halogenated precursor and the reductive amination of a corresponding keto acid. Other methods include direct amination of hexadecanoic acid chloride, reduction of the corresponding nitrile, and hydrolysis of hexadecanamide.[1]

Q2: I am experiencing low yields in my Gabriel synthesis of this compound. What are the potential causes?

A2: Low yields in the Gabriel synthesis of long-chain primary amines can stem from several factors. Incomplete alkylation of potassium phthalimide with the 16-halo-hexadecanoic acid derivative is a common issue. Additionally, the hydrolysis of the intermediate N-alkylphthalimide can be challenging and may result in low yields or the formation of side products. Harsh hydrolysis conditions, whether acidic or basic, can also lead to degradation of the product.[2][3]

Q3: What is the purpose of using hydrazine in the Gabriel synthesis?

A3: Hydrazine is used in the Ing-Manske procedure, which is a milder method for cleaving the N-alkylphthalimide intermediate to release the primary amine.[2] This method avoids the harsh acidic or basic conditions that can lead to low yields and side product formation. However, the separation of the desired amine from the phthalhydrazide byproduct can sometimes be challenging.

Q4: In the reductive amination route, which reducing agent is most effective?

A4: Several reducing agents can be used for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is often preferred because it is effective under mildly acidic conditions where imine formation is favorable, and it is less likely to reduce the starting ketone or aldehyde.[4] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride is a safer alternative that also offers high selectivity for the imine.[4][5]

Q5: How can I effectively purify the final this compound product?

A5: Purification of this compound can be achieved through recrystallization, typically from a suitable solvent system like ethanol/water. Ion-exchange chromatography can also be a very effective method for separating the amphoteric amino acid from non-ionic impurities and byproducts. The choice of purification method will depend on the nature of the impurities present in the crude product.

Troubleshooting Guides

Problem: Low Yield in Gabriel Synthesis
Possible Cause Troubleshooting Steps
Incomplete Alkylation - Ensure the potassium phthalimide is completely dry and freshly prepared or purchased from a reliable source. - Use a suitable polar aprotic solvent like DMF or DMSO to ensure solubility of the reactants.[2] - Consider increasing the reaction temperature and/or time. Monitor the reaction progress by TLC or GC-MS. - Ensure the 16-halo-hexadecanoic acid is of high purity and the halide is a good leaving group (iodide > bromide > chloride).
Inefficient Hydrolysis - For the Ing-Manske procedure, ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time under reflux. - If using acidic or basic hydrolysis, carefully control the temperature and reaction time to minimize product degradation. - Consider alternative, milder hydrolysis methods if product degradation is suspected.
Difficult Product Isolation - After hydrazinolysis, ensure complete precipitation of the phthalhydrazide byproduct before filtration. Cooling the reaction mixture can aid in precipitation. - If the product is water-soluble, use appropriate extraction techniques or consider ion-exchange chromatography for purification.
Problem: Low Yield in Reductive Amination
Possible Cause Troubleshooting Steps
Inefficient Imine Formation - Optimize the reaction pH. Imine formation is generally favored under mildly acidic conditions (pH 4-6). Acetic acid can be used as a catalyst.[5] - Use a dehydrating agent, such as molecular sieves, to remove water formed during the reaction and drive the equilibrium towards imine formation. - Increase the concentration of the amine source (e.g., ammonia or an ammonium salt).
Side Reactions - The starting keto acid can be reduced to a hydroxy acid by the reducing agent. Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the imine.[4][5] - Over-alkylation of the resulting amine is a possibility. Using a large excess of the amine source can help to minimize this.
Ineffective Reduction - Ensure the reducing agent is active and added in appropriate stoichiometric amounts. - The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol are commonly used.

Experimental Protocols

Gabriel Synthesis of this compound from 16-Bromohexadecanoic Acid

Step 1: Synthesis of N-(15-Carboxypentadecyl)phthalimide

  • In a round-bottom flask, dissolve 16-bromohexadecanoic acid and a slight molar excess of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • The solid precipitate, N-(15-carboxypentadecyl)phthalimide, is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

  • Suspend the dried N-(15-carboxypentadecyl)phthalimide in ethanol in a round-bottom flask.

  • Add a 5-10 fold molar excess of hydrazine hydrate to the suspension.

  • Reflux the mixture for 4-8 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point of this compound (around pH 7) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

Reductive Amination of 16-Oxohexadecanoic Acid
  • Dissolve 16-oxohexadecanoic acid and a 5-10 fold molar excess of ammonium acetate in methanol.

  • Add 3Å molecular sieves to the mixture to act as a dehydrating agent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (or sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by ion-exchange chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Gabriel Synthesis (Alkylation Step)

ParameterCondition ACondition BCondition C
Solvent DMFDMSOAcetonitrile
Temperature 80 °C100 °CReflux
Time 24 h12 h36 h
Typical Yield ModerateHighLow to Moderate

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
NaBH₄ Inexpensive, readily available.Less selective, can reduce the starting carbonyl.
NaBH₃CN Selective for imines at neutral/acidic pH.Toxic cyanide byproducts.
NaBH(OAc)₃ Selective for imines, non-toxic byproducts.[5]More expensive.

Visualizations

Gabriel_Synthesis 16-Bromohexadecanoic acid 16-Bromohexadecanoic acid N-(15-Carboxypentadecyl)phthalimide N-(15-Carboxypentadecyl)phthalimide 16-Bromohexadecanoic acid->N-(15-Carboxypentadecyl)phthalimide Potassium Phthalimide, DMF This compound This compound N-(15-Carboxypentadecyl)phthalimide->this compound Hydrazine Hydrate, Ethanol Reductive_Amination 16-Oxohexadecanoic acid 16-Oxohexadecanoic acid Imine Intermediate Imine Intermediate 16-Oxohexadecanoic acid->Imine Intermediate Ammonia/Ammonium Salt This compound This compound Imine Intermediate->this compound Reducing Agent (e.g., NaBH3CN) Troubleshooting_Low_Yield Low_Yield Low Reaction Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Degradation Product Degradation Low_Yield->Product_Degradation Purification_Losses Losses during Purification Low_Yield->Purification_Losses Check_Reagents Check_Reagents Incomplete_Reaction->Check_Reagents Optimize: - Reagent Purity - Reaction Time - Temperature Change_Conditions Change_Conditions Side_Reactions->Change_Conditions Optimize: - Stoichiometry - Catalyst - Solvent Milder_Conditions Milder_Conditions Product_Degradation->Milder_Conditions Use Milder: - Reagents - Temperature Refine_Protocol Refine_Protocol Purification_Losses->Refine_Protocol Optimize: - Extraction - Recrystallization - Chromatography

References

Overcoming solubility issues of 16-Aminohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of 16-Aminohexadecanoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a long-chain omega-amino acid, meaning it has a 16-carbon backbone with a terminal carboxylic acid group and a terminal amino group. This bifunctional nature makes it a versatile molecule in bioconjugation and drug development.[1] Its primary application is as a flexible, aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2]

Q2: What are the main challenges in handling this compound?

The primary challenge in working with this compound is its low solubility in aqueous solutions at neutral pH. This is due to its long, hydrophobic 16-carbon chain and its zwitterionic nature, where both the amino and carboxylic acid groups can be charged, leading to a net neutral molecule with minimal solubility at its isoelectric point.[4][5]

Q3: Why is the solubility of this compound pH-dependent?

The solubility of this compound is highly dependent on pH due to its two ionizable functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH).

  • In acidic solutions (low pH): The amino group becomes protonated (-NH₃⁺), forming a positively charged species that is more soluble in aqueous solutions.

  • In basic solutions (high pH): The carboxylic acid group becomes deprotonated (-COO⁻), forming a negatively charged species that is also more soluble in aqueous solutions.

  • At the isoelectric point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻), with a net zero charge, resulting in minimal aqueous solubility.[4][5][6]

Q4: How does this compound compare to other similar molecules in terms of solubility?

Compared to its alpha-isomer, 2-Aminohexadecanoic acid, the omega-isomer (this compound) is more amphiphilic and has a tendency to form micelles in aqueous solutions. The alpha-isomer, on the other hand, typically requires organic co-solvents for solubilization.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides practical solutions for common solubility problems encountered with this compound.

Issue Potential Cause Recommended Solution
Powder does not dissolve in aqueous buffer (e.g., PBS) at neutral pH. Low intrinsic solubility of the zwitterionic form at neutral pH.1. pH Adjustment: Acidify the buffer with a small amount of dilute HCl (to protonate the amine) or basify with dilute NaOH (to deprotonate the carboxyl group). 2. Use of Co-solvents: First, dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.
Precipitation occurs when adding a stock solution in organic solvent to an aqueous medium. The final concentration of the organic solvent is not high enough to maintain solubility, or the pH of the aqueous medium is close to the isoelectric point of the compound.1. Increase the final concentration of the organic co-solvent. 2. Adjust the pH of the final aqueous solution to be either acidic or basic. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added.
Difficulty in achieving a high concentration in organic solvents. The choice of organic solvent may not be optimal.For higher concentrations, consider using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where related long-chain fatty acids show significantly higher solubility compared to alcohols like ethanol.[7]
Cloudiness or precipitation observed in the solution over time. The solution may be supersaturated, or the compound is slowly crashing out of the solution. Temperature fluctuations can also affect solubility.1. Gently warm the solution while stirring to redissolve the precipitate. 2. Sonication can also help in redissolving the compound. 3. Prepare fresh solutions before each experiment. It is not recommended to store aqueous solutions for more than a day.[7]

Quantitative Solubility Data

Solvent Solubility of 12-Aminododecanoic Acid Conditions
Water0.137 mg/mLat 20°C[8]
DMSO1.94 mg/mLRequires sonication, warming to 60°C, and pH adjustment to 3 with 1M HCl.[2]
5% TFA in Water175 mg/mLRequires sonication.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 2.71 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

  • Gently warm the solution to 37-40°C for a few minutes to aid dissolution.

  • Once fully dissolved, store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

This protocol is adapted from general methods for solubilizing long-chain fatty acids for cell culture experiments.

  • Start with a high-concentration stock solution of this compound in DMSO or ethanol.

  • In a separate sterile tube, prepare your desired volume of cell culture medium.

  • While vortexing the cell culture medium, slowly add the required volume of the this compound stock solution drop-wise.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

  • If precipitation occurs, consider preparing a more dilute stock solution or slightly adjusting the pH of the medium if your experimental conditions allow.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock add_stock Slowly Add Stock to Medium stock->add_stock prepare_medium Prepare Aqueous Medium prepare_medium->add_stock check Check for Precipitation add_stock->check working Final Working Solution check->working Clear adjust Troubleshoot: - Adjust pH - Use Co-solvent check->adjust Precipitate adjust->add_stock

Caption: Workflow for preparing stock and working solutions of this compound.

protac_linker_role Role of this compound as a PROTAC Linker cluster_protac PROTAC Molecule cluster_cellular Cellular Mechanism poi_ligand Target Protein Ligand linker 16-Aminohexadecanoic Acid Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand ternary_complex Formation of Ternary Complex linker->ternary_complex Facilitates ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: The role of this compound as a linker in PROTAC-mediated protein degradation.

References

Troubleshooting low yield in amine-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-carboxylic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their amide bond formation experiments.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low yield. What are the most common causes?

Low yields in amide coupling reactions can stem from several factors. The primary areas to investigate include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species. Issues with the coupling reagent, solvent, or reaction conditions can lead to poor activation.

  • Side Reactions: Undesired chemical reactions can consume starting materials or the desired product. Common side reactions include racemization, epimerization, and reactions involving side chains of amino acids.[1][2][3][4]

  • Poor Nucleophilicity of the Amine: The amine must be a sufficiently strong nucleophile to attack the activated carboxylic acid. Steric hindrance or the electronic properties of the amine can reduce its reactivity.

  • Substrate Solubility Issues: If the carboxylic acid or amine is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the reaction outcome.

  • Reagent Quality and Stoichiometry: The purity and molar ratios of the coupling reagents, additives, and base are critical for high efficiency.[5]

Q2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Here is a comparison of common coupling reagents:

Coupling ReagentAdvantagesDisadvantagesCommon Applications
Carbodiimides (EDC, DCC, DIC) Cost-effective, readily available. EDC and its byproduct are water-soluble, simplifying purification.[6][7]Can lead to racemization, especially without additives. DCC byproduct (DCU) is often insoluble and difficult to remove.[6]General amide synthesis, bioconjugation, solid-phase peptide synthesis (DIC).[6]
Uronium/Aminium (HBTU, TBTU, HATU, HCTU) High efficiency, fast reaction times, and reduced racemization, especially with additives.[6][7] HATU is particularly effective for sterically hindered couplings.[6][8]More expensive than carbodiimides. Byproducts can sometimes be difficult to remove.Solid-phase peptide synthesis, synthesis of complex amides.[6][8]
Phosphonium (BOP, PyBOP, PyAOP) Very efficient with low racemization.[7] PyAOP is effective for coupling N-methylated amino acids.[6]BOP can produce a carcinogenic byproduct (HMPA).[6]Difficult couplings, cyclizations.[6]
Other (T3P, COMU) T3P is a versatile and powerful coupling reagent. COMU is a safer alternative to HOBt/HOAt-based reagents.[7][9]May require specific reaction conditions for optimal performance.Wide range of amide bond formations.

Q3: What is the role of additives like HOBt and NHS?

Additives such as 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS) are often used in conjunction with coupling reagents, particularly carbodiimides. Their primary functions are:

  • Suppressing Racemization: They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[6][10]

  • Increasing Coupling Efficiency: The active ester intermediate is often more stable and reactive towards the amine, leading to higher yields.[11]

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in amide coupling reactions by affecting the solubility of reactants and influencing the reaction rate.[12] Polar aprotic solvents are generally preferred.

SolventPropertiesCommon Usage
Dimethylformamide (DMF) High polarity, good solvating power for a wide range of substrates.Widely used in solid-phase and solution-phase synthesis.[12]
N-Methyl-2-pyrrolidone (NMP) Similar to DMF but with a higher boiling point. Good for dissolving aggregating peptides.[1][12]Solid-phase peptide synthesis, especially for difficult sequences.
Dichloromethane (DCM) Lower polarity, good for dissolving less polar substrates.Solution-phase synthesis.
Acetonitrile (ACN) Polar aprotic solvent.Can be a suitable alternative to DMF or DCM.
"Green" Solvents (2-MeTHF, CPME, DMC) More environmentally friendly alternatives to traditional solvents.[9]Their effectiveness can be dependent on the specific coupling reaction.[9]

Q5: What is the optimal pH for EDC/NHS coupling?

For EDC/NHS couplings, a two-step pH process is generally recommended for optimal results.[13][14]

  • Activation Step: The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[13][14] A common buffer for this step is MES.[13]

  • Coupling Step: The subsequent reaction with the primary amine is more efficient at a pH of 7.2 to 8.5 .[13] This higher pH deprotonates the amine, increasing its nucleophilicity.[13] Buffers like PBS or HEPES are suitable for this step.[13]

Troubleshooting Guides

Problem: Low or No Product Formation

This is a common issue that can be addressed by systematically evaluating several factors.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_activation 2. Confirm Carboxylic Acid Activation check_reagents->check_activation Reagents OK check_conditions 3. Optimize Reaction Conditions check_activation->check_conditions Activation Confirmed check_solubility 4. Assess Substrate Solubility check_conditions->check_solubility Conditions Optimized check_side_reactions 5. Investigate Potential Side Reactions check_solubility->check_side_reactions Solubility OK success Yield Improved check_side_reactions->success Side Reactions Minimized

A step-by-step guide to troubleshooting low reaction yields.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity: Ensure all reagents (carboxylic acid, amine, coupling agent, additives, base, and solvent) are pure and anhydrous where necessary.[5] Moisture can hydrolyze activated intermediates.

    • Stoichiometry: A common starting point is a slight excess of the coupling agent and the amine relative to the carboxylic acid. Typical ratios are 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, 1.1-1.2 eq of coupling reagent, and 1.1-1.2 eq of additive (if used). The amount of base can vary (typically 2-3 eq).

  • Confirm Carboxylic Acid Activation:

    • Pre-activation: For many coupling reagents, especially uronium/aminium types, it is beneficial to pre-activate the carboxylic acid before adding the amine. This involves stirring the carboxylic acid, coupling reagent, additive, and base together for a short period (5-30 minutes) before introducing the amine.[5]

    • Order of Addition: The order of reagent addition can be critical. For EDC/NHS chemistry, the carboxylic acid is typically activated with EDC/NHS before the amine is added.

  • Optimize Reaction Conditions:

    • Temperature: Most coupling reactions are performed at room temperature. However, for sterically hindered substrates, gentle heating (e.g., 40-50°C) may be necessary to increase the reaction rate.[5] Conversely, for reactions prone to racemization, cooling the reaction to 0°C may be beneficial.[7]

    • Reaction Time: If the yield is low, extending the reaction time (e.g., to 24 hours) may lead to higher conversion.

    • pH/Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize any acids formed and to deprotonate the amine, increasing its nucleophilicity.[5] The choice and amount of base can be critical.

  • Assess Substrate Solubility:

    • Solvent Choice: If the starting materials are not fully dissolved, try a different solvent or a solvent mixture.[12] For example, adding a co-solvent like DMSO can help with poorly soluble peptides.[1]

    • Concentration: Adjusting the concentration of the reactants can sometimes improve solubility and reaction kinetics.

  • Investigate Potential Side Reactions:

    • Analysis: Use analytical techniques like HPLC and mass spectrometry to analyze the crude reaction mixture for the presence of byproducts.[8]

    • Common Side Reactions:

      • Racemization/Epimerization: Particularly a concern with amino acid substrates. Using additives like HOBt or HOAt can minimize this.[2][3]

      • Aspartimide Formation: A common side reaction involving aspartic acid residues.[1]

      • Diketopiperazine Formation: Can occur at the dipeptide stage in solid-phase synthesis.[1]

      • Guanidinylation: A side reaction with uronium/aminium coupling reagents where the N-terminus of a peptide is capped.[1]

Problem: Product is Difficult to Purify

Purification can be challenging due to the presence of excess reagents, byproducts, or unreacted starting materials.

Purification Strategy Flowchart

Purification_Strategy start Crude Product Mixture extraction Aqueous Workup / Liquid-Liquid Extraction start->extraction chromatography Column Chromatography extraction->chromatography If impurities remain crystallization Crystallization / Recrystallization extraction->crystallization If product is a solid hplc Preparative HPLC chromatography->hplc For high polarity or difficult separations pure_product Pure Product chromatography->pure_product For non-polar to moderately polar compounds crystallization->pure_product hplc->pure_product

A decision tree for selecting an appropriate purification method.

Purification Tips:

  • Aqueous Workup: A standard procedure to remove water-soluble reagents and byproducts. For example, if EDC is used as the coupling reagent, an aqueous wash can effectively remove the water-soluble urea byproduct.[6]

  • Column Chromatography: The most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, reversed-phase C18) and mobile phase will depend on the polarity of the desired product and impurities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[15]

  • Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC is a powerful tool.

Experimental Protocols

General Protocol for a Solution-Phase Amide Coupling using EDC/HOBt

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or HPLC until the starting material is consumed.[16][17][18]

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or preparative HPLC.

Protocol for Monitoring Coupling Completion on Solid Phase (Kaiser Test)

The Kaiser test is used to detect free primary amines on the solid support.[19]

  • Sample Preparation: Take a small sample of the resin beads (a few milligrams) from the reaction vessel and wash them thoroughly with DMF and then ethanol.

  • Reagent Addition: Place the washed resin beads in a small test tube and add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Indicates the presence of free primary amines, meaning the coupling is incomplete.[8]

    • Colorless/Yellow beads: Indicates the absence of free primary amines, suggesting the coupling is complete.[8]

This technical support center provides a foundational guide to troubleshooting and optimizing amine-carboxylic acid coupling reactions. For specific and complex cases, further literature review and experimental optimization will be necessary.

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][3] The linker is not merely a passive spacer; it plays a critical role in orienting the POI and the E3 ligase to form a productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[4][5] The length, composition, and attachment points of the linker can significantly influence the stability and conformation of this ternary complex, and consequently, the overall potency and selectivity of the PROTAC.[2][6]

Q2: Is there a universal optimal linker length for all PROTACs?

No, there is no single optimal linker length that applies to all PROTACs. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[7] The spatial arrangement of the binding pockets on both proteins dictates the required distance for effective ternary complex formation. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.[1][8] For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal for degradation.[3][8] Conversely, for other targets, even a minor extension of the linker by a single ethylene glycol unit can abolish degradation activity.[1][7]

Q3: What are the most commonly used types of linkers in PROTAC design?

The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][2][3][] These are popular due to their synthetic tractability, allowing for systematic variation in length.[7] Increasingly, more rigid linkers that incorporate structures like piperazine, piperidine, or alkynes are being employed to introduce conformational constraints and potentially improve physicochemical properties.[2][7] The choice of linker type can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[2][6][]

Q4: How does linker length precisely impact the efficacy of a PROTAC?

Linker length is a critical determinant of a PROTAC's degradation efficiency. If the linker is too short, it may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[6] On the other hand, if the linker is excessively long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[6][11] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more potent degradation.[8]

Q5: What is the "hook effect" and how does it relate to linker length?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond a certain point leads to a decrease in degradation activity.[12][13] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[11][13] While primarily concentration-dependent, a suboptimal linker that does not promote strong positive cooperativity in the ternary complex can exacerbate the hook effect.[12] Optimizing the linker to enhance the stability of the ternary complex can help to mitigate this effect.

Q6: How does the chemical composition of the linker influence a PROTAC's properties?

The chemical nature of the linker has a significant impact on the overall physicochemical properties of the PROTAC.

  • PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC.[2]

  • Alkyl linkers are more hydrophobic, which can affect both solubility and cell membrane permeability.[2]

  • Rigid linkers , such as those containing cyclic structures, can restrict the conformational flexibility of the PROTAC, which may lead to more favorable binding energetics and improved cell permeability.[14]

The choice of linker composition requires a balance to achieve good solubility, permeability, and potent degradation activity.[]

Q7: What are the important considerations when selecting an attachment point for the linker?

The point at which the linker is attached to the target-binding ligand and the E3 ligase-binding ligand is crucial. The linker should be connected to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.[6][] The attachment site should also allow for the appropriate vector orientation to enable productive ternary complex formation.[1] Computational modeling and analysis of available crystal structures can aid in identifying suitable attachment points.[][]

Troubleshooting Guide

Problem 1: Low or No Target Degradation

  • Possible Cause: The linker length is suboptimal, preventing the formation of a stable and productive ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Library of PROTACs: Create a series of PROTACs with systematically varied linker lengths. For example, if using a PEG linker, synthesize analogues with 2, 3, 4, 5, and 6 ethylene glycol units.

    • Screen for Degradation: Test the degradation activity of the PROTAC library in a relevant cell line using Western blotting to determine the levels of the target protein.

    • Analyze Structure-Activity Relationship (SAR): Plot the percentage of protein degradation against the linker length to identify the optimal length that results in the most significant degradation.

Problem 2: High DC₅₀/IC₅₀ Values (Low Potency)

  • Possible Cause: Inefficient formation or low stability of the ternary complex due to the linker's properties.

  • Troubleshooting Steps:

    • Biophysical Analysis: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to assess the formation and stability of the ternary complex.

    • Modify Linker Composition: If the current linker is highly flexible (e.g., a long PEG chain), consider synthesizing PROTACs with more rigid linkers (e.g., incorporating a piperazine or alkyne moiety) to reduce the entropic penalty of ternary complex formation.[14]

    • Re-evaluate Attachment Points: If biophysical data suggests poor ternary complex formation, re-examine the linker attachment points on the warhead and E3 ligase ligand. It's possible that a different attachment point could lead to a more favorable orientation.

Problem 3: Significant "Hook Effect" Observed

  • Possible Cause: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex. A suboptimal linker can fail to induce strong positive cooperativity, making the hook effect more pronounced.[12]

  • Troubleshooting Steps:

    • Confirm with Dose-Response: Perform a wide-range dose-response experiment to clearly define the concentration at which the hook effect begins.

    • Enhance Ternary Complex Cooperativity: Focus on linker designs that can establish favorable interactions between the target protein and the E3 ligase. This may involve exploring different linker compositions and lengths to find a combination that maximizes ternary complex stability.

    • Kinetic Analysis: Use biophysical assays to study the kinetics of both binary and ternary complex formation to better understand the underlying drivers of the hook effect for your system.

Problem 4: Poor Cellular Permeability or Bioavailability

  • Possible Cause: The physicochemical properties of the linker are unfavorable for crossing the cell membrane. PROTACs are often large molecules that violate traditional drug-like property rules.[]

  • Troubleshooting Steps:

    • Balance Hydrophilicity and Hydrophobicity: Modify the linker to achieve a better balance. If the PROTAC has poor solubility, consider a more hydrophilic linker (e.g., a longer PEG chain). If permeability is the issue, a more hydrophobic or rigid linker may be beneficial.[]

    • Introduce Rigidity: Incorporating rigid structural elements into the linker can sometimes improve cell permeability by reducing the conformational flexibility of the large molecule.[14]

    • Physicochemical Profiling: Systematically measure key physicochemical properties like solubility and lipophilicity (logP) for your series of PROTACs to establish a relationship between these properties and cellular activity.

Quantitative Data Summary

Table 1: Illustrative Example of Linker Length Optimization for BRD4 Degradation

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Maximum Degradation (%)
BRD4-P-1PEG8>1000<10
BRD4-P-2PEG1125045
BRD4-P-3PEG145085
BRD4-P-4PEG1725>95
BRD4-P-5PEG208070
BRD4-P-6PEG2330040

This is hypothetical data for illustrative purposes.

Table 2: Common Linker Chemistries and Their General Properties

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically accessible, chemically stableCan decrease aqueous solubility
PEG Chains Hydrophilic, flexibleImproves aqueous solubilityCan increase molecular weight and flexibility, potentially leading to off-target effects
Rigid Linkers (e.g., with piperazine/alkyne) Conformationally restrictedCan improve cell permeability, may enhance binding affinity by reducing entropic penaltySynthesis can be more complex
Clickable Linkers (e.g., with triazoles) Stable, formed via click chemistryFacilitates rapid synthesis of PROTAC librariesMay have different physicochemical properties compared to parent alkane/PEG chains

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a PROTAC Library via Click Chemistry

This protocol describes a general method for coupling a warhead containing a terminal alkyne with an E3 ligase ligand functionalized with an azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized warhead (1.0 eq) in a suitable solvent such as a mixture of t-BuOH and H₂O (1:1).

    • Add the azide-functionalized E3 ligase ligand (1.1 eq).

    • Prepare fresh solutions of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq).

  • Reaction Setup:

    • To the solution of the warhead and E3 ligase ligand, add the CuSO₄ solution followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

  • Chip Preparation and Ligand Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the purified E3 ligase onto the chip surface to a target response unit (RU) level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the target protein and the PROTAC in SPR running buffer.

    • To measure binary interactions, inject either the target protein alone or the PROTAC alone over the immobilized E3 ligase surface.

    • To assess ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface.

    • Alternatively, inject the PROTAC to form a binary complex, followed by an injection of the target protein.

  • Data Analysis:

    • Collect sensorgram data for all injections.

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Analyze the binding responses to determine the kinetics (kₐ, kₔ) and affinity (Kₔ) of the binary and ternary interactions. An enhancement in the binding response when both the PROTAC and target protein are present indicates the formation of a ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Troubleshooting_Workflow Start Start: Low/No Target Degradation Synthesize Synthesize PROTAC library with varying linker lengths Start->Synthesize Screen Screen library for degradation (Western Blot) Synthesize->Screen Improved Degradation Improved? Screen->Improved Optimize Optimize linker length and proceed Improved->Optimize Yes NoImprovement No significant improvement Improved->NoImprovement No Biophysics Assess ternary complex formation (SPR, ITC) NoImprovement->Biophysics Formation Ternary Complex Forms? Biophysics->Formation Modify Modify linker composition (e.g., add rigidity) Formation->Modify Yes, but weak Revisit Re-evaluate attachment points on warhead/E3 ligand Formation->Revisit No Modify->Synthesize Revisit->Synthesize Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary_low Productive Ternary Complex Binary_POI Binary Complex (PROTAC-POI) Binary_E3 Binary Complex (PROTAC-E3) POI POI POI->Ternary_low PROTAC PROTAC PROTAC->Ternary_low E3 E3 Ligase E3->Ternary_low PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC PROTAC_high2->Binary_E3 POI_high POI POI_high->Binary_POI E3_high E3 Ligase E3_high->Binary_E3

References

Technical Support Center: 16-Aminohexadecanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the conjugation of 16-Aminohexadecanoic acid to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound conjugation?

A1: The most prevalent side reactions are related to the popular EDC/NHS chemistry used for conjugation and the inherent properties of this compound. These include:

  • Hydrolysis of the NHS-activated acid: The activated ester intermediate is susceptible to hydrolysis, which deactivates it and prevents conjugation. This is a primary cause of low conjugation efficiency.

  • Self-polymerization: As this compound possesses both an amine and a carboxylic acid group, it can react with itself, leading to the formation of oligomers or polymers.

  • Aggregation of the conjugate: The long, hydrophobic C16 alkyl chain can significantly decrease the water solubility of the resulting conjugate, potentially leading to aggregation and precipitation.[1][2]

  • Reaction with non-target nucleophiles: While the reaction with primary amines is favored, activated carboxylic acids can also react with other nucleophilic groups on a protein, such as thiols (cysteine) and hydroxyls (serine, threonine), though this is generally less efficient.

  • Intra- and intermolecular crosslinking of the target protein: If a one-step EDC/NHS protocol is used, carboxyl groups on the target protein can be activated, leading to protein-protein crosslinking.

Q2: How can I minimize the hydrolysis of my activated this compound?

A2: Minimizing hydrolysis is critical for achieving high conjugation yields. Key strategies include:

  • pH Control: Perform the activation of the carboxylic acid group at a slightly acidic pH (4.5-6.0) using a buffer like MES.[3][4] The subsequent conjugation to the amine should be carried out at a pH of 7.2-8.5 (e.g., in a PBS buffer) to ensure the primary amine is deprotonated and thus more nucleophilic.[3]

  • Temperature: Perform the reaction at room temperature or on ice to slow down the rate of hydrolysis.

  • Fresh Reagents: Always use freshly prepared EDC and NHS solutions, as they are moisture-sensitive.[5][6]

  • Two-Step Protocol: A two-step protocol, where the carboxylic acid is activated first, followed by removal of excess EDC and NHS before adding the target protein, is highly recommended to reduce side reactions.[3][4]

Q3: My protein-linker conjugate is precipitating out of solution. What can I do?

A3: Precipitation is likely due to the hydrophobicity of the hexadecanoic acid chain. Consider the following troubleshooting steps:

  • Control the Degree of Labeling: Reduce the molar ratio of this compound to your protein to limit the number of hydrophobic chains added.

  • Include Solubilizing Agents: The inclusion of non-ionic detergents (e.g., Tween-20) or organic co-solvents (e.g., DMSO, DMF) in your buffers can help to maintain the solubility of the conjugate.

  • Optimize Buffer Conditions: Increasing the pH of the buffer can sometimes improve the solubility of proteins.

  • Consider a more hydrophilic linker: If solubility issues persist, using a linker with a polyethylene glycol (PEG) spacer in addition to the alkyl chain may be a better alternative.

Troubleshooting Guide

This guide addresses specific issues that may arise during your conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Hydrolysis of activated this compound. - Use a two-step conjugation protocol with optimal pH control (activation at pH 4.5-6.0, conjugation at pH 7.2-8.5).[3][4] - Prepare fresh EDC and NHS solutions for each experiment.[5][6] - Ensure your buffers do not contain competing nucleophiles (e.g., Tris, glycine).
2. Suboptimal molar ratio of reagents. - Optimize the molar excess of EDC and NHS over this compound (a 2- to 5-fold excess is a good starting point).[3] - Vary the molar ratio of the activated linker to your target molecule.
Precipitation during/after conjugation 1. Aggregation due to hydrophobicity of the C16 chain. - Reduce the molar excess of the linker used in the reaction. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the coupling and storage buffers. - Perform the conjugation in a buffer containing a small percentage of an organic co-solvent like DMSO or DMF.
2. Protein denaturation. - Ensure the pH and temperature of the reaction are within the stability range of your protein.
Evidence of Self-Polymerization 1. One-pot reaction allowing the amine and carboxyl groups of the linker to react. - Activate the this compound with EDC/NHS in a separate step. Purify the activated linker before adding it to the protein solution. This can be achieved through precipitation or rapid chromatography.
High Background/Non-specific Binding 1. Insufficient quenching of the reaction. - After the conjugation step, quench any unreacted NHS esters by adding a primary amine-containing buffer like Tris or glycine at a final concentration of 20-50 mM.[4]
2. Hydrophobic interactions of the C16 chain. - Include a mild detergent in your washing buffers during purification.

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency while minimizing side reactions such as protein-protein crosslinking.

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer, free of amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and Sulfo-NHS to come to room temperature before opening the vials to prevent condensation.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Linker (Optional but Recommended):

    • To prevent self-polymerization, the activated linker can be purified from excess EDC/NHS. This can be done through various methods depending on the scale, including precipitation or rapid size-exclusion chromatography.

  • Conjugation to Protein:

    • Exchange the buffer of the protein solution to the Coupling Buffer using a desalting column.

    • Add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm conjugation using techniques such as SDS-PAGE (which may show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification reagents This compound EDC, Sulfo-NHS mix_activation Mix and Incubate (15-30 min, RT) reagents->mix_activation activation_buffer Activation Buffer (MES, pH 6.0) activation_buffer->mix_activation activated_linker Activated 16-AHA-NHS Ester mix_activation->activated_linker mix_conjugation Mix and Incubate (2h RT or O/N 4°C) activated_linker->mix_conjugation protein Target Protein protein->mix_conjugation coupling_buffer Coupling Buffer (PBS, pH 7.2-7.5) coupling_buffer->mix_conjugation conjugate Protein-16-AHA Conjugate mix_conjugation->conjugate mix_quenching Incubate (15 min, RT) conjugate->mix_quenching quenching_buffer Quenching Buffer (Tris, pH 8.0) quenching_buffer->mix_quenching quenched_reaction Quenched Reaction Mixture mix_quenching->quenched_reaction desalting Desalting Column quenched_reaction->desalting purified_conjugate Purified Conjugate desalting->purified_conjugate

Caption: Two-Step Conjugation Workflow for this compound.

troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions_yield Low Yield Solutions cluster_solutions_precip Precipitation Solutions cluster_solutions_bg High Background Solutions start Conjugation Experiment outcome Evaluate Outcome start->outcome low_yield Low Yield? outcome->low_yield Unsuccessful success Successful Conjugation outcome->success Successful precipitation Precipitation? low_yield->precipitation No check_ph Verify pH of Buffers low_yield->check_ph Yes high_background High Background? precipitation->high_background No reduce_linker Reduce Linker Concentration precipitation->reduce_linker Yes high_background->outcome No quench_step Ensure Adequate Quenching high_background->quench_step Yes fresh_reagents Use Fresh EDC/NHS check_ph->fresh_reagents optimize_ratio Optimize Molar Ratios fresh_reagents->optimize_ratio optimize_ratio->outcome add_detergent Add Detergent/Co-solvent reduce_linker->add_detergent add_detergent->outcome wash_buffer Modify Wash Buffers quench_step->wash_buffer wash_buffer->outcome

Caption: Troubleshooting Logic for this compound Conjugation.

References

Technical Support Center: Purification of 16-Aminohexadecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 16-aminohaxadecanoic acid conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 16-aminohaxadecanoic acid conjugates, offering potential causes and solutions in a question-and-answer format.

Question: Why is my 16-aminohexadecanoic acid conjugate showing poor solubility in aqueous buffers?

Answer: The long aliphatic chain of 16-aminohaxadecanoic acid significantly increases the hydrophobicity of the conjugate, leading to poor solubility in aqueous solutions.

  • Solution 1: Solvent Modification: For hydrophobic peptides, dissolving them in a small amount of a strong polar organic solvent like DMF, methanol, propanol, isopropanol, or DMSO before diluting to the desired concentration with an aqueous buffer can be effective. Acidic peptides can be dissolved in a small amount of a basic solution (e.g., 0.1% ammonia) and basic peptides in a small amount of an acidic solution (e.g., acetic acid, trifluoroacetic acid) before dilution.

  • Solution 2: Use of Organic Co-solvents: Incorporating organic solvents such as acetonitrile (ACN) or isopropanol in the purification buffers can improve the solubility of the conjugate.

  • Solution 3: pH Adjustment: The solubility of the conjugate can be pH-dependent, especially if the conjugated molecule has ionizable groups. Experiment with different pH values of the buffer to find the optimal solubility point.

Question: My conjugate is aggregating during purification, leading to column clogging and low yield. What can I do?

Answer: Aggregation is a common problem for lipidated peptides and proteins due to intermolecular hydrophobic interactions.[1][2]

  • Cause: High protein concentrations can compromise the stability of the target protein.[3]

  • Solution 1: Lower Concentration: Work with lower concentrations of the conjugate during purification. Increasing the sample volume during chromatography can help maintain a low concentration.[3]

  • Solution 2: Temperature Control: Purified proteins are often unstable at 4°C for extended periods. For storage, snap-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like glycerol is recommended to prevent aggregation during freeze-thaw cycles.[3]

  • Solution 3: Buffer Optimization:

    • pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the conjugate to ensure a net charge, which can help prevent aggregation.[3]

    • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions. Experiment with different salt concentrations to find the optimal condition for your conjugate.[3]

    • Additives: The use of additives can help to improve protein solubility during purification.[3]

  • Solution 4: Use of Chaotropic Agents: In some cases, low concentrations of chaotropic agents like urea or guanidine hydrochloride can be used to disrupt aggregates. However, their compatibility with the downstream application must be considered.

Question: I am observing peak tailing and poor resolution during HPLC purification. What are the possible reasons and solutions?

Answer: Peak tailing in reversed-phase HPLC of 16-aminohaxadecanoic acid conjugates can be caused by several factors.

  • Cause 1: Secondary Interactions: The amino group in 16-aminohaxadecanoic acid or other basic sites in the conjugate can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in the mobile phase to mask the silanol groups and improve peak shape.[4]

  • Cause 2: Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.

    • Solution: Reduce the amount of sample injected onto the column.

  • Cause 3: Inappropriate Mobile Phase: The choice of organic modifier and the gradient profile can significantly impact peak shape.

    • Solution: Optimize the gradient elution method. A shallower gradient may improve resolution. Acetonitrile is a common organic modifier for peptide separations.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for 16-aminohaxadecanoic acid conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying lipidated peptides and other biomolecules.[4] The C18-modified silica stationary phase allows for separation based on the hydrophobicity of the molecules.[4]

Q2: How do I choose the right column for RP-HPLC purification of my conjugate?

A2: A wide-pore (e.g., 300 Å) C18 or C8 column is generally recommended for peptide and protein conjugates. The wider pores allow better access of the larger molecules to the stationary phase. The choice between C18 and C8 depends on the hydrophobicity of the conjugate; highly hydrophobic molecules may be better resolved on a C8 column.

Q3: What are the typical mobile phases used for RP-HPLC of these conjugates?

A3: The standard mobile phases are:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN). A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the conjugate.[4]

Q4: Are there alternative purification methods to RP-HPLC?

A4: Yes, other techniques can be used, either alone or in combination with RP-HPLC:

  • Crystallization: This method can be effective for obtaining highly pure material if the conjugate can form well-defined crystals. The process involves dissolving the compound in a suitable solvent at a high temperature and allowing it to cool slowly, leading to the formation of crystals.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous phase and an organic phase). It can be a useful initial cleanup step to remove highly polar or non-polar impurities.[6]

  • Ion-Exchange Chromatography (IEX): If the conjugate has a net charge, IEX can be a powerful purification step to separate it from uncharged or oppositely charged impurities.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a this compound-Peptide Conjugate

This protocol provides a general guideline for the purification of a peptide conjugate. The specific gradient and conditions may need to be optimized for your particular molecule.

1. Sample Preparation: a. Dissolve the crude lyophilized conjugate in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

2. HPLC System Preparation: a. Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or larger for preparative scale). b. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. c. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. d. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

3. Chromatographic Run: a. Injection Volume: Varies depending on the column size and sample concentration. For an analytical column, typically 20-100 µL. b. Flow Rate: For a 4.6 mm ID column, a typical flow rate is 1 mL/min. c. Gradient: An example gradient is as follows:

  • 0-5 min: 5% B
  • 5-45 min: 5% to 95% B (linear gradient)
  • 45-50 min: 95% B
  • 50-55 min: 95% to 5% B (linear gradient)
  • 55-65 min: 5% B (re-equilibration) d. Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm and 280 nm for peptides.

4. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry. c. Pool the fractions containing the pure product.

5. Product Recovery: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a powder.

Protocol 2: Crystallization of a this compound Conjugate

This is a general procedure that needs to be adapted based on the specific solubility characteristics of the conjugate.

1. Solvent Screening: a. In small test tubes, test the solubility of a small amount of the purified conjugate in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room temperature and upon heating. b. A good crystallization solvent will dissolve the compound when hot but not when cold.

2. Crystallization Procedure: a. Dissolve the conjugate in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are any insoluble impurities, perform a hot filtration to remove them. c. Cover the flask and allow the solution to cool slowly to room temperature. d. Once crystals start to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum.

Data Presentation

Table 1: Illustrative Purification Data for a this compound Conjugate (Example: Liraglutide Precursor)

Purification StepPurity (%)Yield (%)MethodReference
Crude Peptide< 50-Solid-Phase Synthesis[8]
After Cleavage~70~70Chemical Cleavage[9]
Gel Filtration Chromatography~98-Size-Exclusion[9]
Final Product (RP-HPLC)> 99HighReversed-Phase HPLC[8]

Note: This table provides example data based on the purification of a similar lipidated peptide, liraglutide. Actual yields and purities will vary depending on the specific conjugate and purification protocol.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Recovery dissolve Dissolve Crude Conjugate filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto RP-HPLC Column filter->inject gradient Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product final_product lyophilize->final_product Purified Conjugate

Caption: Workflow for the purification of a this compound conjugate using RP-HPLC.

Troubleshooting_Aggregation cluster_solutions Potential Solutions start Problem: Conjugate Aggregation concentration Reduce Conjugate Concentration start->concentration temperature Optimize Temperature (Storage at -80°C) start->temperature buffer Optimize Buffer (pH, Ionic Strength, Additives) start->buffer chaotropes Use Chaotropic Agents (Urea, Guanidine-HCl) start->chaotropes result Problem Resolved concentration->result Improved Solubility? temperature->result Reduced Aggregation? buffer->result Stable Solution? chaotropes->result Aggregates Disrupted?

Caption: Troubleshooting guide for aggregation issues during purification.

References

PROTAC Synthesis & Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC synthesis and purification, offering potential causes and solutions in a direct question-and-answer format.

Question: My final coupling reaction to link the two halves of my PROTAC has a very low yield. What are the common causes and how can I fix it?

Answer: Low yields in the final coupling step are a frequent bottleneck in PROTAC synthesis.[1] The causes are often multifaceted and can include:

  • Steric Hindrance: The two large, complex fragments being joined can sterically hinder the reactive sites, slowing down the reaction.

  • Poor Solubility: One or both of the reaction partners may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and inefficient reaction.

  • Suboptimal Coupling Reagents: The chosen coupling reagents (e.g., for amide bond formation) may not be potent enough to overcome the activation energy barrier for these complex substrates.

  • Side Reactions: Reactive functional groups on the warhead or E3 ligase ligand can lead to unwanted side products.

  • Degradation: The complex starting materials or the final PROTAC product might be unstable under the reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Solvent: Screen a variety of solvents or solvent mixtures (e.g., DMF, DMSO, NMP, or mixtures with less polar solvents like DCM) to improve the solubility of reactants.

    • Temperature: Carefully try increasing the reaction temperature. However, monitor for degradation of starting materials and product.

    • Concentration: Adjust the concentration of reactants. Sometimes, higher concentrations can favor the desired reaction, but they can also promote aggregation if solubility is an issue.

  • Screen Coupling Reagents: For amide couplings, which are very common in PROTAC synthesis, test a range of more powerful reagents.[2] If you are using standard reagents like HATU, consider alternatives known for high efficiency in difficult couplings.

  • Change Coupling Strategy: If amide coupling is problematic, consider alternative ligation chemistry. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal strategy used for final PROTAC assembly, often providing near-quantitative yields with minimal byproducts.[2][3]

  • Protecting Groups: Ensure that all other reactive functional groups on your molecules are appropriately protected to prevent side reactions.

  • Order of Synthesis: Consider synthesizing the PROTAC in a different order. For instance, attaching the linker to the E3 ligase ligand first, followed by coupling to the warhead, might be more efficient than the reverse.

Question: My PROTAC has poor aqueous solubility, which is affecting my biological assays. What can I do to address this?

Answer: Poor solubility is a major challenge for PROTACs, which are often large, lipophilic molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[3][4] This can lead to compound precipitation in assays, underestimation of potency, and low bioavailability.[4][5]

Strategies for Improving Solubility:

  • Linker Modification: The linker composition has a significant impact on physicochemical properties.[3]

    • Incorporate PEG Moieties: Polyethylene glycol (PEG) linkers are a well-established method to increase hydrophilicity and aqueous solubility.[6]

    • Add Polar Functional Groups: Introducing polar groups like ethers or amides into the linker can improve solubility.[7]

    • Use Basic Nitrogen Atoms: Inserting basic nitrogen atoms into alkyl or aromatic linkers can also be beneficial for solubility.[7]

  • Formulation Strategies:

    • Use Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO is standard. Ensure the final concentration is low (typically ≤1%) to avoid artifacts.[4]

    • Biorelevant Buffers: Some PROTACs show improved solubility in biorelevant buffers (e.g., FaSSIF/FeSSIF) that mimic intestinal fluid, which may be relevant for oral bioavailability studies.[7]

    • Amorphous Solid Dispersions (ASDs): For pre-clinical development, formulating the PROTAC as an ASD can significantly enhance its solubility and dissolution rate.[5]

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar groups on the PROTAC, potentially improving cell permeability, with the masking group later cleaved inside the cell.[8]

Question: I'm struggling to purify my final PROTAC. It's difficult to separate from the starting materials and byproducts using reverse-phase HPLC.

Answer: PROTAC purification is challenging due to their high molecular weight and the often-similar physicochemical properties of the product and unreacted starting materials.[2] While reverse-phase HPLC (RP-HPLC) is a common choice, it is not always optimal.

Purification Troubleshooting & Alternatives:

  • Optimize RP-HPLC Method:

    • Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

    • Mobile Phase: Modify the mobile phase additives (e.g., formic acid vs. TFA) and the organic solvent (acetonitrile vs. methanol).

    • Gradient: Use a shallower gradient to improve the resolution between your product and closely eluting impurities.

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC is a powerful alternative to HPLC for PROTAC purification.[9] It often provides orthogonal selectivity, meaning it can separate compounds that are inseparable by RP-HPLC.[10]

    • Advantages: SFC is typically faster, uses less organic solvent, and can be more effective for complex, lipophilic molecules.[10][11] The collected fractions are also easier to evaporate.[10]

    • Consideration: Sample solubility can be a challenge. Samples must be fully dissolved in a suitable solvent like methanol to avoid precipitation on the column.[10]

  • Alternative Chromatography: For specific cases, other techniques like normal-phase chromatography or ion-exchange chromatography might be applicable, depending on the functional groups present in your PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and how does its composition affect synthesis and properties?

A1: The linker is a critical component of a PROTAC that connects the warhead (which binds the protein of interest - POI) to the E3 ligase ligand.[12] Its role extends far beyond simply tethering the two ends. The linker's length, rigidity, and chemical composition are crucial determinants of:

  • Ternary Complex Formation: The linker dictates the spatial orientation of the POI and E3 ligase, which is essential for forming a stable and productive ternary complex required for ubiquitination.[12][13]

  • Physicochemical Properties: Linker composition significantly impacts the PROTAC's solubility, permeability, and metabolic stability.[3]

    • Alkyl Linkers: These are hydrophobic and can contribute to poor aqueous solubility.[3]

    • PEG Linkers: These are hydrophilic and are commonly used to improve solubility and other drug-like properties.[6] However, replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, highlighting the need for empirical testing.[3]

  • Cell Permeability: While PEG linkers increase hydrophilicity, their flexibility can allow the PROTAC to adopt folded conformations that shield polar surface area, which can improve cell permeability.[6][14] More rigid linkers, such as those containing piperazine or piperidine moieties, are often found in optimized PROTACs with good oral bioavailability.[14]

Q2: What are the most common chemical reactions used to synthesize PROTACs?

A2: PROTACs are assembled in a modular fashion, and the synthesis typically relies on a few robust and well-established reactions. The most common are:

  • Amide Coupling: This is the most prevalent reaction for connecting the linker to the warhead and E3 ligase ligands. It involves activating a carboxylic acid and reacting it with an amine. A wide variety of coupling reagents (e.g., HATU, HOBt) are used to facilitate this reaction.[2]

  • Click Chemistry: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for the final ligation step.[3] Its high yield, mild reaction conditions, and lack of interfering byproducts make it an excellent choice for coupling complex molecular fragments.[2]

  • Nucleophilic Substitution & Reductive Amination: These are also standard organic chemistry reactions used to build out the linker or attach it to one of the ligands.

Q3: How do I confirm the identity and purity of my synthesized PROTAC?

A3: Comprehensive analytical characterization is critical to ensure you have the correct compound at the desired purity before proceeding to biological assays. The most common methods are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the PROTAC, which verifies its elemental composition.[6] Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the detailed chemical structure of the final PROTAC and key intermediates.[6][15]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often coupled with a UV detector and mass spectrometer (LC-MS), is used to determine the purity of the final compound.[9]

Data Summaries

Table 1: Comparison of Common Purification Techniques for PROTACs

FeatureReverse-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water/Organic Solvent (e.g., Acetonitrile, Methanol)Supercritical CO₂ with a co-solvent (e.g., Methanol)
Typical Stationary Phases C18, C8, PhenylVariety of polar and non-polar phases
Selectivity Good for a wide range of compounds; separates based on hydrophobicity.Orthogonal to RP-HPLC; excels at separating isomers and complex lipophilic molecules.[10][11]
Speed Standard run times.Typically 3-4 times faster than HPLC due to lower viscosity and faster equilibration.[10]
Solvent Consumption High consumption of organic solvents.Significantly reduced organic solvent usage; more environmentally friendly.[10]
Fraction Processing Evaporation of water/organic mixtures can be slow.Fast evaporation of CO₂/co-solvent fractions.[10]
Best Suited For General-purpose purification of a broad range of PROTACs.[9]Chiral separations, complex achiral molecules, and compounds difficult to resolve by HPLC.[9][11][16]

Table 2: Overview of Common Coupling Reactions in PROTAC Synthesis

Reaction TypeDescriptionCommon ReagentsAdvantagesChallenges
Amide Coupling Formation of an amide bond between a carboxylic acid and an amine.HATU, HOBt, EDCI, PyBOPVersatile, well-understood, large toolkit of reagents available.Can be low-yielding with sterically hindered substrates; potential for side reactions.[2]
Click Chemistry (CuAAC) Copper-catalyzed cycloaddition between an azide and a terminal alkyne to form a triazole.Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate)High yield, high efficiency, orthogonal to most functional groups, mild conditions.[2][3]Introduces a triazole moiety into the linker, which may impact physicochemical properties.[17]
Nucleophilic Substitution Displacement of a leaving group (e.g., halide) by a nucleophile (e.g., amine, alcohol).Alkyl halides, mesylates, tosylatesSimple and effective for building alkyl or ether-based linkers.Requires careful selection of orthogonal protecting groups.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the final coupling step in a PROTAC synthesis.

  • Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-containing fragment (1.0 eq) and the carboxylic acid-containing fragment (1.1 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add HATU (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction may take anywhere from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions like 5% citric acid, saturated sodium bicarbonate, and brine to remove excess reagents and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using an appropriate chromatographic method, such as flash column chromatography, preparative HPLC, or SFC.[6]

Protocol 2: General Procedure for PROTAC Purification by RP-HPLC

This protocol provides a general workflow for purifying a crude PROTAC product.

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a suitable solvent, such as DMSO or DMF. Ensure it is fully dissolved to prevent precipitation on the column.

  • System Setup:

    • Column: Select an appropriate preparative C18 column.

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.

  • Method Development (Analytical Scale): First, run an analytical scale injection to determine the optimal gradient for separating the product from impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Preparative Run: Scale up the injection to the preparative column. Run the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by UV absorbance and confirmed by mass spectrometry if using a mass-directed system.

  • Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm purity. Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying), especially if the mobile phase contains water.

Visualizations

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Released & Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

PROTAC_Synthesis_Workflow Start Modular Design: 1. Warhead (POI Binder) 2. E3 Ligase Ligand 3. Linker Synth1 Synthesis of Fragment 1 (e.g., Warhead-Linker) Start->Synth1 Synth2 Synthesis of Fragment 2 (e.g., E3 Ligase Ligand) Start->Synth2 Coupling Final Coupling Reaction (e.g., Amide Coupling, Click Chemistry) Synth1->Coupling Synth2->Coupling Crude Crude PROTAC Product Coupling->Crude Purify Purification (e.g., Prep-HPLC, SFC) Crude->Purify Characterize Analytical Characterization (LC-MS, NMR, HRMS) Purify->Characterize Final Pure, Characterized PROTAC (>95% Purity) Characterize->Final BioAssay Biological Evaluation Final->BioAssay

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Troubleshooting_Failed_Synthesis Start Problem: Low or No Yield in Final Coupling Step Check1 Are starting materials soluble in reaction solvent? Start->Check1 Action1 Action: Screen alternative solvents or solvent mixtures (e.g., DMF, NMP, DMSO) Check1->Action1 No Check2 Is reaction sluggish? (Monitored by LC-MS) Check1->Check2 Yes Sol_Yes Yes Sol_No No End Re-run optimized reaction Action1->End Action2 Action: 1. Increase Temperature 2. Use stronger coupling reagents 3. Increase concentration Check2->Action2 Yes Check3 Multiple side products observed? Check2->Check3 No React_Yes Yes React_No No Action2->End Action3 Action: 1. Check protecting groups 2. Consider alternative ligation (e.g., Click Chemistry) Check3->Action3 Yes Check3->End No Side_Yes Yes Side_No No Action3->End

Caption: A decision tree for troubleshooting a failed PROTAC coupling reaction.

References

Technical Support Center: Enhancing the Stability of Amide Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of amide linkages in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amide bond instability in aqueous solutions?

A1: The main cause of instability for amide linkages in bioconjugates within aqueous environments is hydrolysis.[1] The amide bond, while relatively stable, can be cleaved by water in a reaction catalyzed by acidic or basic conditions, resulting in a carboxylic acid and an amine.[1]

Q2: How do pH and temperature affect the stability of amide linkages?

A2: Both pH and temperature are critical factors influencing the rate of amide hydrolysis. The reaction is generally slowest at a neutral pH and accelerates under both acidic and basic conditions.[1] An increase in temperature typically speeds up the rate of chemical degradation, including the hydrolysis of amide bonds.[1] Therefore, it is often recommended to store bioconjugate solutions at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

Q3: Are there other factors that can influence the stability of amide bonds in bioconjugates?

A3: Yes, beyond pH and temperature, the presence of enzymes such as proteases or amidases, particularly in biological samples like serum, can catalyze the hydrolysis of amide bonds.[1] The specific chemical structure of the linker and the payload can also impact stability. For instance, some linkers, like those based on valine-citrulline, have shown instability in mouse serum due to esterase-mediated amide hydrolysis.[1]

Q4: What are some common strategies to enhance the stability of amide linkages?

A4: Several strategies can be employed to improve the stability of amide linkages in bioconjugates. These include the chemical modification of the linker to increase its stability in serum, such as the introduction of an m-amide p-aminobenzyl carbamate (MA-PABC) group. Additionally, linker design can be optimized to balance stability in circulation with efficient payload release within the target cells.

Troubleshooting Guide

Problem 1: Premature cleavage of the amide linker and payload release is observed in serum stability assays.

  • Potential Cause: The linker may be susceptible to enzymatic degradation by proteases or esterases present in the serum. This is a known issue with certain peptide-based linkers, for example, valine-citrulline linkers showing instability in mouse serum.[1]

  • Troubleshooting Steps:

    • Analyze Degradation Products: Use LC-MS/MS to identify the cleavage site and the released payload. This can help confirm if the degradation is occurring at the intended amide bond or elsewhere in the linker.

    • Compare Different Serum Sources: Evaluate the stability in plasma from different species (e.g., human, mouse, rat) to determine if the instability is species-specific.[2]

    • Modify the Linker: Consider redesigning the linker to be more resistant to enzymatic cleavage. This could involve incorporating non-natural amino acids or alternative chemical motifs that are not recognized by serum proteases. The use of sulfone linkers has been shown to improve stability compared to maleimide-based linkers.[3][4]

    • Introduce Steric Hindrance: Chemical modifications that introduce steric hindrance near the cleavage site can enhance stability.[5]

Problem 2: The bioconjugate shows signs of aggregation during storage or after conjugation.

  • Potential Cause: The conjugation process, particularly with hydrophobic payloads, can alter the physicochemical properties of the biomolecule, leading to aggregation.[6] Over-labeling or unfavorable buffer conditions can also contribute to this issue.[7]

  • Troubleshooting Steps:

    • Optimize Conjugation Conditions:

      • Lower Protein Concentration: Perform the conjugation reaction at a lower protein concentration to reduce intermolecular interactions.[7]

      • Control Degree of Labeling: Reduce the molar excess of the labeling reagent to avoid over-labeling, which can increase hydrophobicity and lead to aggregation.[7]

    • Optimize Formulation Buffer:

      • Add Stabilizing Excipients: Include excipients such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20) in the storage buffer to improve solubility and prevent aggregation.[7]

      • Adjust pH: Ensure the buffer pH is not close to the isoelectric point of the protein, as this is the point of least aqueous solubility.[6]

    • Purification: Immediately after conjugation, purify the bioconjugate to remove unreacted reagents and byproducts that might contribute to instability. Size-exclusion chromatography (SEC) is a common method for removing aggregates.[7][8]

Problem 3: Inconsistent results are observed in stability studies.

  • Potential Cause: Variability in experimental conditions, such as serum batches, or ineffective quenching of degradation at specific time points can lead to inconsistent results.[9]

  • Troubleshooting Steps:

    • Standardize Reagents: Use a pooled serum source for all experiments to minimize batch-to-batch variability.[9]

    • Ensure Effective Quenching: At each time point in a stability assay, ensure the enzymatic reaction is immediately and effectively stopped, for instance, by adding a strong acid like trifluoroacetic acid (TFA).[9]

    • Validate Analytical Methods: Ensure that the HPLC or LC-MS method used for analysis is validated for linearity, precision, and accuracy, and can effectively separate the intact bioconjugate from its degradation products.[9]

Data Presentation

Table 1: Comparative Stability of Different Linker Chemistries in Serum

Linker TypeChemistryStability in Human SerumStability in Mouse SerumKey Features
Maleimide ThioetherProne to retro-Michael reaction and exchange with albuminCan lose a significant portion of payload over timeSusceptible to hydrolysis of the succinimide ring, which can "lock" the payload.[10][11]
Sulfone SulfoneMore stable than maleimide conjugatesSignificantly improved stability compared to maleimideProvides a more stable linkage at sites known to be labile for maleimide conjugates.[3][4]
Valine-Citrulline Peptide (Amide)Generally stableCan be unstable due to enzymatic cleavageCleavable by lysosomal proteases like Cathepsin B.[1]
m-Amide PABC AmideStableDramatically improved stability compared to other linkersDesigned to resist serum esterase-mediated hydrolysis.[1]
β-Glucuronide GlucuronideHighly stableHighly stableCleaved by β-glucuronidase, an enzyme often present in the tumor microenvironment.[2]

Table 2: Influence of pH and Temperature on Amide Bond Half-Life (Illustrative Data)

pHTemperature (°C)Estimated Half-LifeNotes
3.037Hours to DaysAcid-catalyzed hydrolysis dominates.
5.037Weeks to MonthsSlower hydrolysis rate compared to highly acidic or basic conditions.
7.437YearsAmide bonds are kinetically very stable at neutral pH.[1]
9.037Hours to DaysBase-catalyzed hydrolysis becomes significant.
7.450Months to YearsIncreased temperature accelerates hydrolysis even at neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Bioconjugate

This protocol outlines a forced degradation study to assess the stability of a bioconjugate under various stress conditions, helping to identify potential degradation pathways.[3][4][12]

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • For each stress condition, aliquot the stock solution into separate vials.

  • Application of Stress Conditions: [12][13]

    • Acidic Hydrolysis: Add 0.1 M HCl to the bioconjugate solution to achieve a final HCl concentration of 0.01 M. Incubate at 60°C for up to 2 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to the bioconjugate solution to achieve a final NaOH concentration of 0.01 M. Incubate at 60°C for up to 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the bioconjugate solution to a final concentration of 0.3%. Incubate at room temperature for up to 2 hours.

    • Thermal Stress: Incubate the bioconjugate solution at 50°C for a specified period (e.g., 24, 48, 72 hours).

    • Photostability: Expose the bioconjugate solution to a light source according to ICH Q1B guidelines.

    • Control: Keep an unstressed sample at the recommended storage condition (e.g., 4°C).

  • Sample Analysis:

    • At designated time points, take aliquots from each stressed sample and the control.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., SEC-HPLC for aggregation, RP-HPLC for fragments) and LC-MS/MS to identify and quantify degradation products.

Protocol 2: HPLC-Based Serum Stability Assay

This protocol describes a method to evaluate the stability of a bioconjugate in serum over time.[2]

  • Preparation:

    • Prepare a stock solution of the bioconjugate in an appropriate buffer.

    • Thaw frozen serum (e.g., human or mouse) at 37°C.

  • Incubation:

    • Add the bioconjugate stock solution to the serum to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the serum-bioconjugate mixture.

    • Immediately quench the enzymatic activity by adding a quenching solution (e.g., an excess of cold acetonitrile or 10% TFA).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate serum proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a validated RP-HPLC method to separate the intact bioconjugate from any released payload or degradation products.

    • Quantify the percentage of intact bioconjugate remaining at each time point by integrating the peak areas.

Visualizations

Amide_Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide Amide Linkage (in Bioconjugate) Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide->Tetrahedral_Intermediate_Base + OH- Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid - H+ Amine Amine Tetrahedral_Intermediate_Acid->Amine - H+ Tetrahedral_Intermediate_Base->Carboxylic_Acid - H2O Tetrahedral_Intermediate_Base->Amine - H2O Experimental_Workflow Start Start: Prepare Bioconjugate Stock Solution Prepare_Buffers Prepare Buffers at Different pH Values Start->Prepare_Buffers Incubate Incubate Bioconjugate in Each Buffer at 37°C Prepare_Buffers->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data_Analysis Determine % Intact Bioconjugate and Identify Degradants Analyze->Data_Analysis End End: Determine Stability Profile Data_Analysis->End Troubleshooting_Tree Problem Bioconjugate Instability Observed Premature_Cleavage Premature Linker Cleavage? Problem->Premature_Cleavage Aggregation Aggregation Observed? Premature_Cleavage->Aggregation Cleavage_Yes Yes Premature_Cleavage->Cleavage_Yes Yes Cleavage_No No Premature_Cleavage->Cleavage_No No Aggregation_Yes Yes Aggregation->Aggregation_Yes Yes Aggregation_No No Aggregation->Aggregation_No No Solution_Cleavage Modify Linker Chemistry (e.g., use sulfone linker) or Introduce Steric Hindrance Cleavage_Yes->Solution_Cleavage Solution_Aggregation Optimize Conjugation Conditions (lower concentration, control DAR) and Formulation Buffer (add excipients) Aggregation_Yes->Solution_Aggregation Other_Issues Investigate Other Issues (e.g., oxidation, photostability) Aggregation_No->Other_Issues

References

Technical Support Center: Optimizing EDC/NHS Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and consistency of their EDC/NHS coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.

  • Step 1: Carboxyl Activation: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2][3]

  • Step 2: Amine Coupling: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7.0-8.5 .[1][2][3]

For optimal results, a two-step protocol is recommended. The activation step is performed in a suitable acidic buffer, and then the pH is raised for the coupling step.[1][2]

Q2: What are the best buffers to use for EDC/NHS coupling?

It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the reactants and reduce coupling efficiency.[1]

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid) is the most common choice.[1][4]Acetate, Tris, Glycine[1][2]
Coupling (pH 7.0-8.5) Phosphate-Buffered Saline (PBS), Borate buffer, Sodium Bicarbonate buffer.[1][2]Tris, Glycine[1][2]

Q3: How should I prepare and store EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.[1]

  • Storage: Store EDC and NHS desiccated at -20°C.[1]

  • Handling: Before opening, allow the vials to equilibrate to room temperature to prevent condensation.[1] Once opened, use the required amount and promptly reseal the vial. For frequent use, consider aliquoting the reagents into smaller, single-use vials.[1]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[1][5]

Q4: What are the recommended molar ratios of EDC and NHS?

The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule.

ReagentRecommended Molar Excess (relative to carboxyl groups)
EDC 2- to 10-fold[1]
NHS/Sulfo-NHS 2- to 5-fold[1]

A frequently suggested starting point is a 1:10:25 molar ratio of carboxyl-containing protein to EDC and NHS, respectively.[1][6] Optimization of these ratios is often necessary to achieve the best results.

Q5: How can I stop (quench) the EDC/NHS coupling reaction?

Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive groups. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.[1][7]

  • Tris, Glycine, or Ethanolamine: These primary amine-containing compounds can be added at a concentration of 20-50 mM to react with and cap any remaining NHS esters.[7][8]

  • 2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.[5][7]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is a frequent issue in EDC/NHS chemistry and can often be attributed to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. Use recommended buffers like MES for activation and PBS for coupling.[1][9]
Inactive Reagents EDC and NHS are moisture-sensitive.[1] Purchase fresh reagents and store them properly in a desiccator at -20°C.[1] Always allow reagents to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use.[1]
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) which compete with the reaction.[1][2]
Hydrolysis of Intermediates The EDC-activated carboxyl and the NHS ester are both susceptible to hydrolysis.[5][10] Perform the reaction steps as quickly as possible after adding the reagents.
Insufficient Molar Ratios Optimize the molar ratios of EDC and NHS to your carboxyl-containing molecule. A 2- to 10-fold molar excess for EDC and a 2- to 5-fold molar excess for NHS is a good starting point.[1]

Issue 2: Precipitation During the Reaction

Precipitation of your protein or molecule of interest can significantly reduce your yield.

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate.[1] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Low Solubility of NHS Ester The formation of the NHS ester can sometimes reduce the solubility of the molecule.[11] If this is suspected, using Sulfo-NHS, a water-soluble alternative to NHS, may help.[12]

Experimental Protocols

Two-Step Protein-to-Protein Coupling

This protocol is designed to couple two proteins by activating the carboxyl groups on the first protein and then reacting them with the primary amines on the second protein.

Materials:

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)[1]

  • Protein #1 (to be activated)

  • Protein #2 (containing primary amines)

  • Quenching Reagent (e.g., Hydroxylamine, Tris, or Glycine)[1][7]

  • Desalting Column[7]

Procedure:

  • Prepare Protein #1: Dissolve Protein #1 in Activation Buffer.

  • Activate Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[1]

    • Add EDC and NHS/Sulfo-NHS to the Protein #1 solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS over the amount of Protein #1.[1]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Remove Excess Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of Protein #2, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[7] This step also serves to adjust the pH for the next step.

  • Couple Protein #2:

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[7]

    • Add Protein #2 to the activated Protein #1 solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quench Reaction:

    • Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15-30 minutes to stop the reaction and deactivate any remaining NHS esters.[1][7][13]

  • Purification:

    • Remove excess quenching reagent and other byproducts by dialysis or using a desalting column.

Visualizations

EDC_NHS_Coupling_Mechanism Carboxyl Carboxyl Group (-COOH) OAcylisourea O-Acylisourea Intermediate (unstable) Carboxyl->OAcylisourea + EDC (pH 4.5-6.0) EDC EDC NHSEster Amine-Reactive NHS Ester (semi-stable) OAcylisourea->NHSEster + NHS NHS NHS / Sulfo-NHS AmideBond Stable Amide Bond (-CONH-) NHSEster->AmideBond + Primary Amine (pH 7.0-8.5) PrimaryAmine Primary Amine (-NH2)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

EDC_NHS_Workflow Start Start PrepareReagents Prepare Reagents (EDC, NHS, Buffers) Start->PrepareReagents Activation Carboxyl Activation (pH 4.5-6.0) PrepareReagents->Activation Purification1 Optional: Remove Excess EDC/NHS (Desalting) Activation->Purification1 Coupling Amine Coupling (pH 7.0-8.5) Activation->Coupling (if no purification) Purification1->Coupling Quenching Quench Reaction Coupling->Quenching Purification2 Final Purification (Dialysis/Desalting) Quenching->Purification2 End End Purification2->End

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

References

Validation & Comparative

A Head-to-Head Comparison: 16-Aminohexadecanoic Acid vs. PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of two distinct linker classes: the aliphatic 16-Aminohexadecanoic acid and the widely-used polyethylene glycol (PEG) linkers. By examining their physicochemical properties, impact on conjugate performance, and application in areas like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this document aims to provide the necessary data and methodologies to inform linker selection.

Executive Summary

This compound, a long-chain saturated fatty acid with terminal amine and carboxylic acid groups, represents a class of hydrophobic, flexible alkyl linkers. In contrast, PEG linkers are hydrophilic, flexible polymers of repeating ethylene oxide units. The fundamental difference in their hydrophilicity is a key determinant of their impact on the properties of the resulting bioconjugate. While PEG linkers are well-established for their ability to enhance solubility, increase systemic circulation time, and reduce immunogenicity, alkyl linkers like this compound offer a more rigid and hydrophobic spacing that can be advantageous in specific applications, such as in certain PROTAC designs where precise spatial orientation is crucial.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance metrics of this compound and PEG linkers based on available experimental data.

Table 1: Physicochemical Properties

PropertyThis compoundPEG Linkers
Chemical Structure C₁₆H₃₃NO₂-(CH₂CH₂O)n-
Molecular Weight 271.44 g/mol [1]Variable (e.g., PEG4, PEG8, PEG24)[2]
Solubility Low in aqueous solutionsHigh in aqueous solutions[3]
Hydrophilicity Hydrophobic[3]Hydrophilic[3]
Flexibility Flexible[]Highly Flexible[]
Biocompatibility Generally considered biocompatibleGenerally non-toxic and non-immunogenic[5]
Functional Groups Terminal amine and carboxylic acidCustomizable (e.g., NHS ester, maleimide, azide)

Table 2: Impact on Antibody-Drug Conjugate (ADC) Performance

Performance MetricThis compound (as an Alkyl Linker)PEG Linkers
Solubility & Aggregation Higher propensity for aggregation, especially with hydrophobic payloads and high Drug-to-Antibody Ratios (DAR)[6][]Reduces aggregation and improves solubility, particularly with high DAR ADCs[6][8]
In Vitro Cytotoxicity Can be potent, but high hydrophobicity may affect cell permeabilityGenerally maintains or improves potency; can enhance cellular uptake in some cases
Pharmacokinetics (PK) Hydrophobicity can lead to faster clearance and reduced plasma half-life[6]Increases hydrodynamic size, leading to reduced renal clearance and extended plasma half-life[5]
In Vivo Efficacy Can be effective, but poor PK may limit overall efficacyOften leads to improved tumor accumulation and enhanced therapeutic effect[9]
Immunogenicity Lower risk of specific anti-linker antibodiesCan elicit anti-PEG antibodies, potentially leading to accelerated blood clearance[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_cellular Cellular Activity POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., this compound or PEG) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand E3_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC Synthesis Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Induces Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets POI for Degraded_POI Degraded POI Proteasome->Degraded_POI

References

A Comparative Guide to 16-Aminohexadecanoic Acid and Other Alkyl Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of 16-Aminohexadecanoic acid, a 16-carbon alkyl chain linker, with other alkyl chain linkers of varying lengths and compositions, supported by experimental data and detailed methodologies.

Introduction to Alkyl Chain Linkers in Bioconjugation

Alkyl chain linkers are a fundamental class of spacers used to connect a targeting moiety (e.g., a small molecule inhibitor or an antibody) to an effector molecule (e.g., an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC). Their primary role is to ensure that both ends of the bioconjugate can simultaneously bind to their respective targets with optimal spatial orientation. This compound is a bifunctional linker featuring a 16-carbon aliphatic chain with a terminal carboxylic acid and a terminal amine group, allowing for versatile conjugation chemistries.[1][2][3]

The length and composition of the alkyl chain significantly influence the physicochemical properties of the resulting bioconjugate, including its solubility, cell permeability, and metabolic stability.[4] Longer alkyl chains, such as that of this compound, are generally more hydrophobic, which can enhance membrane permeability but may decrease aqueous solubility.[4][5]

Comparative Analysis of Alkyl Chain Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair in PROTACs, or the antibody and payload combination in ADCs. While direct head-to-head comparisons across a wide range of applications are limited, studies on specific systems provide valuable insights into the structure-activity relationship (SAR) of alkyl linker length.

Data Presentation: Performance of Alkyl Chain Linkers in PROTACs

Linker DescriptionTarget ProteinE3 LigaseKey Performance MetricsReference
16-atom alkyl chain Estrogen Receptor α (ERα)VHLOptimal for ERα degradation and cell growth inhibition in MCF7 cells.[6]
9-atom alkyl chainEstrogen Receptor α (ERα)VHL~50% ERα degradation at 10 µM.[6]
12-atom alkyl chainEstrogen Receptor α (ERα)VHL~75% ERα degradation at 10 µM.[6]
19-atom alkyl chainEstrogen Receptor α (ERα)VHL~70% ERα degradation at 10 µM.[6]
21-atom alkyl/ether chainTANK-binding kinase 1 (TBK1)VHLDC50 = 3 nM, Dmax = 96%.[7]
<12-atom alkyl/ether chainTANK-binding kinase 1 (TBK1)VHLNo degradation observed.[7]
29-atom alkyl/ether chainTANK-binding kinase 1 (TBK1)VHLDC50 = 292 nM, Dmax = 76%.[7]
8-atom PEG-basedBruton's tyrosine kinase (BTK)CereblonInactive when attached to C4 of pomalidomide.[8]
8-atom PEG-basedBruton's tyrosine kinase (BTK)CereblonDC50 ~9 nM, Dmax >99% when attached to C5 of pomalidomide.[8]
12-atom PEG-basedBruton's tyrosine kinase (BTK)CereblonDC50 ~12 nM, Dmax >99% when attached to C5 of pomalidomide.[8]

Key Findings from Comparative Data:

  • Optimal Length is Target-Dependent: The data clearly demonstrates that there is no universally optimal linker length. For ERα degradation, a 16-atom linker was found to be the most effective.[6] In contrast, for TBK1, a 21-atom linker showed the highest potency, with linkers shorter than 12 atoms being completely inactive.[7]

  • Hydrophobicity and Permeability: Longer alkyl chains increase the hydrophobicity of the PROTAC molecule. This can lead to improved cell membrane permeability, a critical factor for reaching intracellular targets.[5] However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

  • Flexibility vs. Rigidity: Simple alkyl chains are highly flexible. While this flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation, more rigid linkers (e.g., incorporating cyclic structures) can sometimes lead to enhanced potency by pre-organizing the molecule in a favorable binding mode.[4]

Experimental Protocols

To objectively compare the performance of different alkyl chain linkers, a series of standardized in vitro and cellular assays are essential.

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Principle: Cells are treated with the PROTAC, and the levels of the target protein are measured by immunoblotting.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[1]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.

Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10][11]

Detailed Methodology:

  • Membrane Preparation: Coat the filter of a donor plate with a solution of lipids in an organic solvent (e.g., 2% lecithin in dodecane).[11][12]

  • Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., PBS).[10]

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells. Place the donor plate on top of the acceptor plate to create a "sandwich".[13]

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.[10]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[14]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.[10]

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

These assays are crucial for understanding the biophysical interactions that underpin PROTAC efficacy.

Principle: SPR measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Detailed Methodology:

  • Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip.[15]

  • Binary Interaction Analysis: Inject a solution of the PROTAC over the chip to measure its binding affinity and kinetics to the immobilized E3 ligase.[15][16]

  • Ternary Complex Formation: To measure the formation of the ternary complex, inject a solution containing both the PROTAC and the target protein over the E3 ligase-coated surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.[16][17]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. This allows for the calculation of cooperativity, which is a measure of how the binding of one protein influences the binding of the other.[15]

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand PROTAC PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin Tags Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Evaluation

Linker_Evaluation_Workflow cluster_workflow Experimental Workflow start Start: Synthesize PROTACs with different linkers biophysical Biophysical Assays (e.g., SPR, AlphaLISA) start->biophysical cellular_perm Cellular Permeability Assay (e.g., PAMPA) start->cellular_perm degradation Protein Degradation Assay (Western Blot) biophysical->degradation cellular_perm->degradation cytotoxicity Cytotoxicity Assay (e.g., MTT) degradation->cytotoxicity data_analysis Data Analysis: Determine DC50, Dmax, Papp, IC50 cytotoxicity->data_analysis end End: Select Optimal Linker data_analysis->end

Caption: General experimental workflow for linker evaluation.

Logical Relationship: Structure of an Antibody-Drug Conjugate (ADC)

ADC_Structure cluster_adc Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) Linker Alkyl Chain Linker (e.g., this compound derivative) Antibody->Linker Conjugation Site (e.g., Cysteine or Lysine) Payload Cytotoxic Payload (Effector Molecule) Linker->Payload Attachment Chemistry

Caption: Basic structure of an Antibody-Drug Conjugate.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Alternatives to 16-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of targeted therapeutics like antibody-drug conjugates (ADCs). While simple aliphatic chains such as 16-Aminohexadecanoic acid have been utilized, a diverse array of alternative linkers with tailored properties have emerged, offering significant advantages. This guide provides an objective comparison of key linker technologies, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The Evolving Role of Linkers in Bioconjugation

A linker in a bioconjugate is more than a mere spacer; it is a dynamic component that profoundly influences the overall performance of the molecule. An ideal linker must maintain its integrity in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[1][2] Conversely, upon reaching the target site, the linker should facilitate the efficient release of the active payload.[3] The choice between different linker classes—ranging from stable, non-cleavable linkers to those designed for specific enzymatic or chemical cleavage—is a pivotal decision in the development of a successful bioconjugate.[1][4]

Quantitative Performance Comparison of Linker Technologies

The performance of a linker is a key determinant of the overall efficacy and safety of a bioconjugate. The following tables summarize key quantitative data from various studies, comparing different linker technologies. It is important to note that the data is compiled from different sources and experimental conditions, which may influence the results.

Table 1: Comparative Stability of Bioconjugation Linkers in Plasma

Linker TypeRepresentative LinkerHalf-life (t½) in Human PlasmaCleavage MechanismKey Considerations
Non-Cleavable Alkyl Succinimidyl-C16High (estimated >200 hours)¹Proteolytic degradation of the antibodyHigh stability, but payload is released with an amino acid residue, which may impact activity. Lacks a bystander effect.[1]
Non-Cleavable PEGylated Maleimide-PEG12~150 hours²Proteolytic degradation of the antibodyHigh stability, improved hydrophilicity can reduce aggregation and improve pharmacokinetics.[5][6]
Enzyme-Cleavable Valine-Citrulline (vc)Up to 230 days³Cathepsin B cleavage in lysosomesHigh stability in circulation with efficient release in the tumor microenvironment. Susceptible to cleavage by mouse carboxylesterase 1c, which can complicate preclinical studies.[7][8]
Disulfide SPDP~30 hours⁴Reduction by glutathione in the cytosolSusceptible to premature cleavage in the reducing environment of circulation.[9]
pH-Sensitive Hydrazone~2 hours at pH 7.4, minutes at pH 5.0⁵Acid-catalyzed hydrolysis in endosomes/lysosomesCan be unstable at physiological pH, leading to premature drug release.[10][]

¹Estimated based on the high stability of non-cleavable linkers; specific data for a C16 alkyl linker is not readily available in comparative studies. ²Data from studies on PEGylated ADCs, specific half-life can vary based on PEG length and other factors. ³Reported for Val-Cit constructs in human plasma. ⁴Half-life can be modulated by steric hindrance around the disulfide bond. ⁵Half-life is highly dependent on the specific hydrazone structure and pH.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeRepresentative ADCTarget Cell LineIC50 (ng/mL)Key Observations
Non-Cleavable Trastuzumab-MCC-DM1SK-BR-3 (HER2+)10 - 50Potent against antigen-positive cells, but lacks bystander killing of neighboring antigen-negative cells.[9][12]
Enzyme-Cleavable Trastuzumab-vc-MMAESK-BR-3 (HER2+)1 - 10Highly potent, and the released membrane-permeable payload can induce a bystander effect.[1][9]
Disulfide Anti-CanAg-SPDP-DM1COLO 205 (CanAg+)5 - 20Efficacious, with the potential for a bystander effect due to the release of a reducible payload.[9]

IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The values presented are representative ranges from various studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates. Below are outlines for key experimental protocols.

Protocol 1: NHS-Ester Mediated Conjugation to Amines

This protocol is applicable for conjugating amine-reactive linkers, such as those with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on a protein.

  • Preparation of Protein: Dissolve the protein to be conjugated in a buffer at a pH of 8.0-8.5, such as 100 mM sodium carbonate buffer. The protein concentration should typically be between 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided.

  • Preparation of Linker Solution: Dissolve the NHS-ester functionalized linker in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution with gentle stirring. The reaction is typically incubated for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: Maleimide-Mediated Conjugation to Thiols

This protocol is for the conjugation of maleimide-functionalized linkers to free sulfhydryl groups (thiols) on a protein, often generated by the reduction of disulfide bonds.

  • Protein Reduction (if necessary): To generate free thiols, incubate the protein with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS with EDTA) for 30 minutes at 37°C.

  • Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column or dialysis to prevent it from reacting with the maleimide linker.

  • Preparation of Linker Solution: Dissolve the maleimide-functionalized linker in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the reduced protein solution (at a pH of 6.5-7.5) with gentle stirring. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding an excess of a thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purification and Characterization: Purify the conjugate and determine the DAR as described in Protocol 1.

Protocol 3: SPDP-Mediated Conjugation

This protocol describes a two-step process for creating a reducible disulfide linkage between two proteins or a protein and another molecule.

  • Modification of the First Molecule: React the first molecule (containing primary amines) with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) in a buffer at pH 7.2-8.0 for 30-60 minutes at room temperature.

  • Purification: Remove excess SPDP using a desalting column.

  • Introduction of the Second Molecule: Add the second molecule (containing a free thiol) to the SPDP-modified first molecule. The reaction proceeds via disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.

  • Purification and Characterization: Purify the final conjugate using appropriate chromatographic techniques.

Visualization of Bioconjugation Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships in bioconjugation.

Bioconjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule Reaction Reaction Biomolecule->Reaction Linker Linker Linker->Reaction Payload Payload Payload->Reaction Purification Purification Reaction->Purification Analysis Analysis Purification->Analysis

A generalized workflow for the creation and analysis of a bioconjugate.

Linker_Comparison cluster_non_cleavable Non-Cleavable cluster_cleavable Cleavable Linker Choice Linker Choice Alkyl Chain Alkyl Chain Linker Choice->Alkyl Chain PEG PEG Linker Choice->PEG Val-Cit Val-Cit Linker Choice->Val-Cit SPDP SPDP Linker Choice->SPDP Hydrazone Hydrazone Linker Choice->Hydrazone High Stability High Stability Alkyl Chain->High Stability Improved PK Improved PK PEG->Improved PK Enzyme-Specific Release Enzyme-Specific Release Val-Cit->Enzyme-Specific Release Reductive Release Reductive Release SPDP->Reductive Release pH-Sensitive Release pH-Sensitive Release Hydrazone->pH-Sensitive Release

Decision tree for selecting a bioconjugation linker based on release mechanism.

Conclusion

The selection of a linker is a critical decision in the design of a bioconjugate, with profound implications for its therapeutic index. While simple alkyl chains like this compound offer a stable, non-cleavable option, the diverse landscape of alternative linkers provides opportunities to fine-tune the properties of the bioconjugate for optimal performance. PEGylated linkers can enhance solubility and pharmacokinetics, while cleavable linkers, such as those based on dipeptides, disulfides, or hydrazones, enable controlled payload release in the target microenvironment. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of linkers, ultimately contributing to the development of more effective and safer biotherapeutics. Researchers are encouraged to carefully consider the specific characteristics of their biomolecule, payload, and target indication when making this crucial design choice.

References

Characterization of 16-Aminohexadecanoic Acid Self-Assembled Monolayers: A Comparative Guide Using XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of functionalized alkanethiols offer a robust platform for tailoring surface properties. This guide provides a comparative analysis of the characterization of 16-aminohexadecanoic acid (AHA) SAMs using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), benchmarked against the well-studied 11-mercaptoundecanoic acid (MUA) SAMs.

This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of these essential surface analysis techniques.

Performance Comparison: 16-AHA vs. Alternatives

The choice of a terminal functional group on an alkanethiol SAM dictates the surface's chemical reactivity and physical properties. While both amine (-NH2) and carboxylic acid (-COOH) terminations are widely used for subsequent biomolecule immobilization, their distinct characteristics influence monolayer formation and stability.

ParameterThis compound (AHA) SAMs11-Mercaptoundecanoic Acid (MUA) SAMsKey Differences & Considerations
Terminal Group Amine (-NH2)Carboxylic Acid (-COOH)The amine group of AHA is basic and can be protonated, leading to a positively charged surface at neutral pH. The carboxylic acid group of MUA is acidic and deprotonated at neutral pH, resulting in a negatively charged surface. This charge difference is critical for electrostatic interactions with biomolecules.
XPS N1s Binding Energy ~399.9 eV (-NH2), ~401.7 eV (-NH3+)N/AThe N1s spectrum for AHA SAMs typically shows two components, corresponding to the neutral amine and protonated amine, providing insight into the surface charge state.
XPS S2p Binding Energy ~162 eV (thiolate)~162 eV (thiolate)The S2p peak at approximately 162 eV confirms the covalent bonding of the thiol group to the gold substrate for both types of SAMs. The presence of a smaller peak around 164 eV would indicate unbound thiol molecules.
AFM Surface Roughness (RMS) Typically low, dependent on preparationGenerally exhibits low roughness, indicating a well-ordered monolayer.Both SAMs can form well-ordered, smooth surfaces. However, the quality of amine-terminated SAMs can be more sensitive to preparation conditions due to potential hydrogen bonding between amine groups, which may lead to multilayer formation or disordered domains.
Contact Angle (Water) ~40-50°<10° (for deprotonated state)The more hydrophobic nature of the neutral amine group in AHA SAMs results in a higher water contact angle compared to the highly hydrophilic carboxylate surface of MUA SAMs.

Experimental Protocols

Reproducible characterization of SAMs relies on meticulous experimental procedures. Below are detailed protocols for the formation and analysis of 16-AHA SAMs.

Protocol 1: Formation of this compound SAMs on Gold
  • Substrate Preparation:

    • Use gold-coated silicon wafers or glass slides.

    • Clean the substrates by sonication in ethanol for 10 minutes, followed by rinsing with deionized water.

    • Dry the substrates under a stream of dry nitrogen gas.

    • For enhanced cleaning, treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes, followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the thiol solution.

    • To improve the quality of amine-terminated SAMs and prevent multilayer formation, a small amount of a tertiary amine, such as triethylamine (3% v/v), can be added to the ethanolic solution.[1]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to minimize contamination and solvent evaporation.

  • Post-Formation Rinsing:

    • After incubation, remove the substrates from the thiol solution.

    • Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.

    • For amine-terminated SAMs, a subsequent rinse with an ethanolic solution of a weak acid, such as acetic acid, can help remove unbound molecules and improve monolayer quality.[1]

    • Dry the substrates under a gentle stream of nitrogen gas.

Protocol 2: XPS Analysis of 16-AHA SAMs
  • Instrumentation: Utilize an X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

  • Analysis Conditions:

    • Conduct the analysis under ultra-high vacuum conditions (typically <10⁻⁸ mbar).

    • Acquire survey scans to identify the elemental composition of the surface.

    • Perform high-resolution scans of the C 1s, O 1s, N 1s, S 2p, and Au 4f regions.

  • Data Analysis:

    • Reference the binding energy scale to the Au 4f₇/₂ peak at 84.0 eV.

    • Deconvolute the high-resolution spectra to identify different chemical states. For the N 1s peak, expect components around 399.9 eV (neutral amine) and 401.7 eV (protonated amine). For the S 2p peak, the main component should be at approximately 162 eV, corresponding to the gold-thiolate bond.

    • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

Protocol 3: AFM Analysis of 16-AHA SAMs
  • Instrumentation: Use an atomic force microscope operating in tapping mode or contact mode in an ambient or liquid environment.

  • Imaging Parameters:

    • Use sharp silicon nitride or silicon tips.

    • Optimize the scan size, scan rate, and feedback gains to obtain high-quality images with minimal surface damage.

  • Data Analysis:

    • Process the AFM images to remove tilt and bow.

    • Analyze the surface topography to assess the completeness and homogeneity of the monolayer. Look for features such as domains, pits, or aggregates.

    • Calculate the root-mean-square (RMS) roughness from representative areas of the images to quantify the surface smoothness.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in SAM formation and characterization.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Gold Substrate Clean Gold Substrate Rinse & Dry Rinse & Dry Clean Gold Substrate->Rinse & Dry Prepare 1mM AHA Solution Prepare 1mM AHA Solution Rinse & Dry->Prepare 1mM AHA Solution Immerse Substrate (18-24h) Immerse Substrate (18-24h) Prepare 1mM AHA Solution->Immerse Substrate (18-24h) Rinse with Ethanol Rinse with Ethanol Immerse Substrate (18-24h)->Rinse with Ethanol Dry with Nitrogen Dry with Nitrogen Rinse with Ethanol->Dry with Nitrogen Characterization Characterization Dry with Nitrogen->Characterization

Caption: Workflow for the formation of this compound SAMs.

Characterization_Workflow cluster_xps XPS Analysis cluster_afm AFM Analysis Prepared SAM Prepared SAM XPS Analysis XPS Analysis Prepared SAM->XPS Analysis AFM Analysis AFM Analysis Prepared SAM->AFM Analysis Survey Scan Survey Scan High-Res Scans (C1s, N1s, S2p) High-Res Scans (C1s, N1s, S2p) Survey Scan->High-Res Scans (C1s, N1s, S2p) Data Analysis Data Analysis High-Res Scans (C1s, N1s, S2p)->Data Analysis Elemental Composition & Chemical States Elemental Composition & Chemical States Data Analysis->Elemental Composition & Chemical States Topography Imaging Topography Imaging Roughness Analysis Roughness Analysis Topography Imaging->Roughness Analysis Surface Morphology & Homogeneity Surface Morphology & Homogeneity Roughness Analysis->Surface Morphology & Homogeneity

Caption: Workflow for XPS and AFM characterization of SAMs.

References

Comparative Analysis of Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Homobifunctional Crosslinkers for Researchers and Drug Development Professionals

Homobifunctional crosslinkers are vital reagents in the fields of biochemistry, molecular biology, and drug development. By possessing two identical reactive groups, they enable the covalent linkage of molecules with the same functional groups, making them indispensable for studying protein-protein interactions, stabilizing protein structures, and preparing bioconjugates. This guide provides an objective comparison of common homobifunctional crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The choice of a homobifunctional crosslinker is dictated by several factors, including the target functional group, the required spacer arm length, and whether a cleavable or non-cleavable linkage is desired. The following tables provide a quantitative comparison of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Amine-Reactive Homobifunctional Crosslinkers

Amine-reactive crosslinkers primarily target the primary amines found on lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.

FeatureDisuccinimidyl Suberate (DSS)Bis(sulfosuccinimidyl) Suberate (BS3)Disuccinimidyl Glutarate (DSG)Dithiobis(succinimidyl propionate) (DSP)Ethylene glycol bis(succinimidyl succinate) (EGS)
Reactive Group N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Spacer Arm Length 11.4 Å11.4 Å7.7 Å12.0 Å16.1 Å
Cleavable? NoNoNoYes (by reducing agents)[1]Yes (by hydroxylamine)[2]
Water Solubility Insoluble (dissolve in DMSO or DMF)[3]Soluble[2]Insoluble (dissolve in DMSO or DMF)[4]Insoluble (dissolve in DMSO or DMF)Insoluble (dissolve in DMSO or DMF)[5]
Membrane Permeability Permeable[3]Impermeable[2]Permeable[4]Permeable[6]Permeable[5]
Sulfhydryl-Reactive Homobifunctional Crosslinkers

Sulfhydryl-reactive crosslinkers target the thiol groups of cysteine residues, forming stable thioether bonds.

Feature1,2-Bis(bromoacetylamino)ethaneBismaleimidoethane (BMOE)1,6-Bismaleimidohexane (BMH)
Reactive Group BromoacetylMaleimideMaleimide
Target Specificity Sulfhydryls (Cysteine)[1]Sulfhydryls (Cysteine)[1]Sulfhydryls (Cysteine)
Spacer Arm Length ~7.5 Å[1]8.0 Å[1]16.1 Å
Cleavable? No[1]No[1]No
Water Solubility Soluble in organic solvents (e.g., DMSO, DMF)[1]Soluble in organic solvents (e.g., DMSO, DMF)[1]Soluble in organic solvents (e.g., DMSO, DMF)
Membrane Permeability Permeable (predicted)[1]Permeable[1]Permeable

Performance Comparison: A Data-Driven Overview

The efficiency of a crosslinking reaction is a critical factor in experimental success. The following table summarizes experimental data comparing the number of identified crosslinks for different amine-reactive crosslinkers in studies with model proteins or cell lysates.

Crosslinker ComparisonProtein/SystemExperimental Observation
DSS vs. DSG Mixture of 7 proteins with known 3D structuresThe number of non-redundant crosslinks decreased from 22 with DSS to 10 with DSG, likely due to the shorter spacer arm of DSG.[4]
BS3/DSS vs. DSSO (MS-cleavable) Bovine Serum Albumin (BSA)For CID and HCD fragmentation methods, BS3 and DSS yielded a similar number of identified crosslinked peptides, while DSSO yielded fewer. However, with an MS2-MS3 method, DSSO can identify more crosslinks.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments using homobifunctional crosslinkers.

Protocol 1: Crosslinking of a Protein Complex with DSS for Mass Spectrometry Analysis

This protocol is adapted for the analysis of protein-protein interactions within a purified protein complex.[1][8][9]

Materials:

  • Purified protein complex (0.1-2 mg/mL)

  • Crosslinking buffer (e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl)

  • DSS stock solution (10-50 mM in anhydrous DMSO)

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents

Procedure:

  • Protein Sample Preparation: Prepare the purified protein complex in the crosslinking buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of DSS in anhydrous DMSO.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration that is typically a 20- to 50-fold molar excess over the protein. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to neutralize any unreacted DSS.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful crosslinking.

    • For identification of crosslinked peptides, the sample is then subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.[1]

Protocol 2: Immunoprecipitation of Crosslinked Protein Complexes using DSP

This protocol is designed for the identification of weak or transient protein interactions in a cellular context using the cleavable crosslinker DSP.[5][10]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • DSP stock solution (100 mM in DMSO)

  • Quenching/Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads

  • Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT or 2-mercaptoethanol)

Procedure:

  • Cell Culture and Crosslinking:

    • Grow cells to the desired confluency.

    • Wash the cells with PBS.

    • Add DSP (typically 0.1-2 mM final concentration) to the cells in PBS and incubate for 30 minutes at room temperature or 37°C.[10]

  • Quenching and Cell Lysis:

    • Quench the crosslinking reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody for 1-2 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the crosslinked protein complexes from the beads using an elution buffer containing a reducing agent. The reducing agent will cleave the disulfide bond in the DSP spacer arm, releasing the interacting proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 3: Crosslinking of a Protein with BMOE

This protocol provides a general procedure for crosslinking sulfhydryl groups within or between proteins using Bismaleimidoethane (BMOE).[8]

Materials:

  • Purified protein with available sulfhydryl groups (0.1 mM)

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)

  • BMOE stock solution (2 mM in DMSO)

  • Quenching Solution (e.g., 1 M 2-mercaptoethanol or DTT)

Procedure:

  • Protein Preparation:

    • Ensure the protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

    • Dissolve the protein in the conjugation buffer.

  • Crosslinking Reaction:

    • Add the BMOE stock solution to the protein solution to achieve a final concentration that is typically a 2- to 10-fold molar excess over the protein.[8]

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution containing a sulfhydryl-containing reagent to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE.

Visualizing Experimental Workflows

Workflow for Protein-Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using a homobifunctional crosslinker and mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Protein_Complex Protein Complex in Solution Add_Crosslinker Add Homobifunctional Crosslinker (e.g., DSS) Protein_Complex->Add_Crosslinker Quench Quench Reaction Add_Crosslinker->Quench Incubate SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Crosslinked Peptides LC_MS->Data_Analysis

A typical workflow for identifying protein-protein interactions.
Logic for Selecting a Homobifunctional Crosslinker

The selection of an appropriate crosslinker is a critical step. The following diagram outlines the decision-making process based on key experimental parameters.

crosslinker_selection start Start: Define Experimental Goal target_group What is the target functional group? start->target_group amine Primary Amine (Lysine, N-terminus) target_group->amine Amine sulfhydryl Sulfhydryl (Cysteine) target_group->sulfhydryl Sulfhydryl cleavable Is a cleavable linker needed? amine->cleavable cleavable_sulf Is a cleavable linker needed? sulfhydryl->cleavable_sulf dsp Use DSP (reducible) cleavable->dsp Yes (for IP/MS) egs Use EGS (hydroxylamine cleavable) cleavable->egs Yes (alternative) non_cleavable_amine Non-cleavable Amine-reactive Linker cleavable->non_cleavable_amine No non_cleavable_sulf Non-cleavable Sulfhydryl-reactive Linker cleavable_sulf->non_cleavable_sulf No location Intracellular or Cell Surface? intracellular Use DSS or DSG (membrane-permeable) location->intracellular Intracellular surface Use BS3 (membrane-impermeable) location->surface Cell Surface non_cleavable_amine->location bmoe Use BMOE or BMH (spacer length dependent) non_cleavable_sulf->bmoe

Decision tree for selecting a homobifunctional crosslinker.

References

Measuring PROTAC Degradation Efficiency: A Comparative Guide to DC50 and Dmax Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. The efficacy of a PROTAC is primarily defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Accurate and robust measurement of these parameters is critical for the successful development of novel protein degraders.

This guide provides an objective comparison of the most common methods used to quantify PROTAC-induced protein degradation. We will delve into the principles, advantages, and limitations of each technique, supported by experimental protocols and data, to empower researchers to select the most appropriate assays for their specific needs.

Comparison of Key Methodologies for Measuring PROTAC Degradation Efficiency

The selection of an appropriate assay for determining DC50 and Dmax values depends on various factors, including the specific research question, required throughput, sensitivity, and available resources. Here, we compare the most widely used techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), HiBiT Lytic Detection System, and Mass Spectrometry-based Proteomics.

FeatureWestern BlotELISAHiBiT Lytic Detection SystemMass Spectrometry (Proteomics)
Principle Size-based protein separation and antibody-based detection.Antibody-based capture and detection of a target protein in a plate format.Bioluminescent measurement of a tagged protein.Identification and quantification of peptides from digested proteins.
Throughput LowHighHighMedium to High
Sensitivity ModerateHighVery HighHigh
Quantitative Semi-quantitative to quantitativeQuantitativeQuantitativeQuantitative
Information Provided Protein size, isoforms, and relative abundance.Total protein abundance.Real-time protein abundance in live cells.Unbiased, global proteome profiling, identification of off-targets.
Hands-on Time HighModerateLowHigh (sample prep), Low (acquisition)
Cost ModerateLow to ModerateModerateHigh
Strengths Provides information on protein integrity. Widely accessible.High throughput and sensitive for quantifying soluble proteins.[1]Real-time kinetics, high sensitivity, and broad dynamic range.[2][3]Unbiased and comprehensive proteome-wide analysis.[4][5]
Limitations Low throughput, semi-quantitative nature, and potential for antibody variability.[6]Can be prone to antibody cross-reactivity and may not detect protein modifications.[1]Requires genetic modification of the target protein.High cost of instrumentation and complex data analysis.

Signaling Pathways and Experimental Workflows

Understanding the entire PROTAC-mediated degradation pathway is crucial for interpreting experimental results. The following diagrams illustrate the key steps and the points at which different assays can be employed.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9]

PROTAC_Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Candidate Ternary_Complex_Formation 1. Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Start->Ternary_Complex_Formation Ubiquitination_Assay 2. Ubiquitination Assay (e.g., IP-Western, ELISA) Ternary_Complex_Formation->Ubiquitination_Assay Degradation_Assay 3. Protein Degradation Assay (Western Blot, HiBiT, MS) Ubiquitination_Assay->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Off_Target_Analysis 4. Off-Target Analysis (Mass Spectrometry) DC50_Dmax->Off_Target_Analysis Functional_Assays 5. Downstream Functional Assays DC50_Dmax->Functional_Assays Lead_Optimization Lead Optimization Off_Target_Analysis->Lead_Optimization Functional_Assays->Lead_Optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy, starting from assessing ternary complex formation to downstream functional consequences.

Detailed Experimental Protocols

Here, we provide detailed protocols for the most common assays used to determine PROTAC degradation efficiency.

Protocol 1: Western Blotting for Protein Degradation

Western blotting is a cornerstone technique for confirming protein degradation and assessing protein size and integrity.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time period (typically 4-24 hours).[10][11]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.[12]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 2: HiBiT Lytic Detection System for Protein Degradation

The HiBiT assay is a highly sensitive and quantitative method for measuring protein degradation in a high-throughput format.

Materials:

  • Cells endogenously expressing the target protein tagged with the HiBiT peptide

  • White, 96-well or 384-well plates

  • PROTAC compound and vehicle control

  • Nano-Glo® HiBiT Lytic Detection System reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a white, opaque-walled multi-well plate.[13]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells. Include a vehicle control.[13]

  • Lysis and Luminescence Measurement (Endpoint):

    • After the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein and substrate.

    • Incubate for a short period to allow for signal stabilization.

    • Measure luminescence using a plate reader.[2]

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[10][14]

Protocol 3: Mass Spectrometry-Based Proteomics for Global Degradation Profiling

Mass spectrometry offers an unbiased and comprehensive approach to quantify protein degradation across the entire proteome, enabling the identification of off-target effects.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control

  • Lysis buffer (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a concentration around the Dmax and a vehicle control. Lyse the cells and quantify the protein content.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.

  • Peptide Cleanup: Desalt the peptide samples using SPE cartridges.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantify their abundance.[2][15]

  • Data Analysis:

    • Use specialized software to identify and quantify proteins.

    • Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.

    • This analysis confirms on-target degradation and reveals any potential off-target degradation events.[2]

Protocol 4: Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol allows for the detection of target protein ubiquitination, a key mechanistic step in PROTAC action.

Materials:

  • Cell lysates from PROTAC-treated cells

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blot detection

Procedure:

  • Immunoprecipitation: Incubate cell lysates with the anti-target protein antibody overnight at 4°C, followed by incubation with Protein A/G beads.[7]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination of the target protein.[16]

Conclusion

The robust characterization of PROTAC degradation efficiency is paramount for the advancement of this promising therapeutic modality. While Western blotting remains a valuable tool for initial validation, higher-throughput and more quantitative methods like the HiBiT lytic detection system are becoming increasingly important for efficient lead optimization. Furthermore, mass spectrometry-based proteomics provides an unparalleled, unbiased view of a PROTAC's selectivity across the entire proteome. By employing a combination of these orthogonal assays, researchers can build a comprehensive understanding of their PROTAC candidates, enabling data-driven decisions and accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) for Analyzing PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ligase is the cornerstone of targeted protein degradation. Understanding the kinetics and thermodynamics of this complex is paramount for the design and optimization of effective PROTAC degraders. While several biophysical techniques can be employed to study these interactions, Surface Plasmon Resonance (SPR) has emerged as a particularly powerful tool. This guide provides a comprehensive comparison of SPR with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technology for their needs.

The Critical Role of Ternary Complex Analysis in PROTAC Development

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The efficiency of this process is heavily influenced by the stability and kinetics of the ternary complex. Key parameters to consider include:

  • Binding Affinity (K D): The strength of the interactions between the PROTAC and its two protein partners, both in binary (PROTAC-target or PROTAC-E3 ligase) and ternary contexts.

  • Kinetics (k a and k d): The rates of association (on-rate, k a ) and dissociation (off-rate, k d ) of the complex. A slow off-rate, indicating a longer complex half-life, is often associated with more efficient degradation.[1]

  • Cooperativity (α): The synergistic or antagonistic effect of the binding of one protein partner on the binding of the other. Positive cooperativity, where the formation of a binary complex enhances the binding of the third component, is a desirable feature in PROTAC design.[1][2]

Comparing Biophysical Techniques for Ternary Complex Characterization

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions, making it highly suitable for characterizing the dynamic formation of PROTAC ternary complexes.[3][4] However, other techniques such as Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) are also employed. The following table summarizes a comparison of these methods.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Primary Output Binding kinetics (k a , k d ), affinity (K D ), and concentrationBinding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Binding kinetics (k a , k d ), affinity (K D ), and concentration
Kinetic Information Yes, provides detailed on- and off-rates.[1][2]No, it is an equilibrium-based technique.[2][5]Yes, provides on- and off-rates.
Throughput Medium to high, with modern instruments allowing for parallel analysis.[1][2]Low, experiments are typically run serially.[2][5]High, suitable for screening with 8- or 16-channel instruments.
Sample Consumption Low to moderate.High, requires larger quantities of purified protein.[6]Low.
Labeling Requirement Label-free.[1][3]Label-free.[2]Label-free.
Immobilization Requires immobilization of one binding partner to the sensor surface.[2]No immobilization required; interactions are measured in solution.[2]Requires immobilization of one binding partner to the biosensor tip.
Key Advantage for PROTACs Provides crucial kinetic data on ternary complex stability and half-life.[1][2]Considered the "gold standard" for measuring binding thermodynamics in solution.[6]Higher throughput for screening campaigns.
Limitations for PROTACs Potential for artifacts due to immobilization and mass transport limitations.[7]Does not provide kinetic information; lower throughput.[2][5]Lower sensitivity for small molecule binary interactions compared to SPR.[8]

Quantitative Data Comparison: SPR vs. ITC

SPR has been shown to provide affinity and cooperativity data that are highly comparable to those obtained with ITC, with the added benefit of kinetic resolution.[2][5] The following table presents a summary of data for the well-characterized PROTAC MZ1, which recruits the BRD4 bromodomain to the VHL E3 ligase.

InteractionTechniqueK D (nM)k a (10 5 M -1 s -1 )k d (10 -3 s -1 )Cooperativity (α)Reference
VHL:MZ1 (Binary) SPR701.28.4-[4]
VHL:MZ1 (Binary) ITC66---[8]
VHL:MZ1:BRD4 BD1 (Ternary) SPR30--~1-2[4]
VHL:MZ1:BRD4 BD2 (Ternary) SPR210.32.1~20[2][4]
VHL:MZ1:BRD4 BD2 (Ternary) ITC4--~15[8]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Experimental Protocols

Detailed and robust experimental design is critical for obtaining high-quality data. Below are generalized protocols for analyzing PROTAC ternary complex formation using SPR, ITC, and BLI.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S CM5 or Streptavidin-coated)

  • Immobilization reagents (e.g., EDC/NHS, Biotinylation reagents)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization of E3 Ligase:

    • The E3 ligase (e.g., biotinylated VHL complex) is immobilized on a streptavidin-coated sensor chip to a target response level. A reference flow cell is prepared for background subtraction.[2]

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • A concentration series of the PROTAC is injected over the immobilized E3 ligase surface.

    • The association and dissociation phases are monitored in real-time.

    • The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .[9]

  • Ternary Interaction Analysis:

    • A concentration series of the PROTAC is pre-incubated with a constant, saturating concentration of the target protein.

    • This mixture is then injected over the immobilized E3 ligase surface.

    • The resulting sensorgrams are analyzed to determine the kinetic parameters for the ternary complex.[9]

    • Single-cycle kinetics are often preferred for high-affinity ternary complexes with slow dissociation rates to avoid surface regeneration between cycles.[8]

  • Data Analysis:

    • The cooperativity factor (α) is calculated as the ratio of the binary K D (PROTAC to E3 ligase) to the ternary K D .[2]

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

  • ITC instrument (e.g., MicroCal)

  • Purified E3 ligase, target protein, and PROTAC

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • All proteins and the PROTAC must be in the same, precisely matched buffer to minimize heats of dilution.[9]

  • Binary Titration (PROTAC into E3 Ligase):

    • The E3 ligase solution is placed in the sample cell.

    • The PROTAC solution is loaded into the injection syringe at a concentration 10-20 times that of the protein in the cell.

    • The PROTAC is titrated into the E3 ligase solution in a series of small injections. The heat change upon each injection is measured.

    • The data are integrated and fit to a binding model to determine K D , n, and ΔH.[9]

  • Ternary Titration:

    • A pre-formed binary complex of the E3 ligase and target protein is prepared in the sample cell.

    • The PROTAC is then titrated into this solution from the syringe.

    • The resulting data provides the apparent K D for the formation of the ternary complex.[9]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated from the binary and ternary K D values.[9]

Biolayer Interferometry (BLI) Protocol

Objective: To measure the kinetics and affinity of ternary complex formation, particularly for screening purposes.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensor tips (e.g., Streptavidin-coated)

  • Purified proteins and PROTAC

  • Assay buffer

Methodology:

  • Immobilization:

    • Biotinylated E3 ligase is loaded onto streptavidin-coated biosensor tips.

  • Baseline:

    • The loaded biosensors are dipped into assay buffer to establish a stable baseline.

  • Association:

    • The biosensors are then moved into wells containing a fixed concentration of the target protein and a varying concentration of the PROTAC. The change in interference pattern is monitored in real-time.

  • Dissociation:

    • The biosensors are moved back to buffer-containing wells to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting data is fitted to a binding model to determine the kinetic and affinity constants. Due to sensitivity limitations, BLI is often more robust for measuring the ternary complex formation rather than the binary interactions of the small molecule PROTAC.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental setups involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Target_PROTAC_E3 Target:PROTAC:E3 PROTAC->Target_PROTAC_E3 Proteasome Proteasome Target->Proteasome Degradation Target->Target_PROTAC_E3 E3_Ligase->Target_PROTAC_E3 Ub Ubiquitin Ub->Target Tags Target Target_PROTAC_E3->Ub Ubiquitination

Caption: The PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2. Inject PROTAC (Concentration Series) Immobilize->Inject_PROTAC Pre_incubate 4. Pre-incubate PROTAC with Target Protein Immobilize->Pre_incubate Binary_Kinetics 3. Measure ka, kd, KD (PROTAC-E3 Ligase) Inject_PROTAC->Binary_Kinetics Calculate_Alpha 7. Calculate Cooperativity (α) Binary_Kinetics->Calculate_Alpha Inject_Mix 5. Inject Mixture (Concentration Series) Pre_incubate->Inject_Mix Ternary_Kinetics 6. Measure ka, kd, KD (Ternary Complex) Inject_Mix->Ternary_Kinetics Ternary_Kinetics->Calculate_Alpha

Caption: Experimental workflow for SPR analysis of PROTAC ternary complexes.

Tech_Comparison center_node PROTAC Ternary Complex Analysis SPR SPR (Kinetics & Affinity) center_node->SPR Provides Kinetic Detail ITC ITC (Thermodynamics & Affinity) center_node->ITC Gold Standard for Affinity BLI BLI (High-Throughput Kinetics) center_node->BLI Ideal for Screening SPR->ITC Complementary Data SPR->BLI Similar Principle, Different Throughput

Caption: Logical relationship and primary strengths of SPR, ITC, and BLI.

Conclusion

Surface Plasmon Resonance is a robust and informative technique for the detailed characterization of PROTAC ternary complex formation. Its ability to provide real-time kinetic data offers a significant advantage over other methods, yielding crucial insights into complex stability and half-life that correlate with cellular degradation efficacy.[2][5] While ITC remains the gold standard for thermodynamic measurements and BLI offers higher throughput for initial screening, SPR provides a unique combination of kinetic resolution, moderate throughput, and label-free analysis that is invaluable for the rational design and optimization of novel PROTAC therapeutics. The choice of technique will ultimately depend on the specific research question, the stage of the drug discovery process, and the available resources. For a comprehensive understanding of PROTAC mechanism of action, a multi-faceted approach employing orthogonal techniques is often the most effective strategy.

References

Safety Operating Guide

Proper Disposal of 16-Aminohexadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 16-Aminohexadecanoic acid (CAS No. 17437-22-8), a long-chain amino acid often used as a linker in Proteolysis Targeting Chimeras (PROTACs), is critical for ensuring laboratory safety and environmental protection. Due to the novel nature of many research chemicals, a comprehensive Safety Data Sheet (SDS) may not always be readily available or sufficiently detailed. In such cases, a precautionary approach is mandatory. All waste containing this compound must be handled as hazardous chemical waste unless explicitly determined otherwise by institutional safety personnel.

Immediate Safety and Handling Protocols

Before any disposal procedure, ensure that proper Personal Protective Equipment (PPE) is used. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste management service.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams, such as acids or oxidizers.[1]

  • Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be considered contaminated.[1] These items should be collected in a designated, sealed container for solid hazardous waste.

Step 2: Labeling and Storage

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The date of accumulation

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of laboratory personnel.[4] Ensure that incompatible wastes are stored separately.[3]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Crucially, never dispose of this compound or its solutions down the drain or in the regular trash. [1][5] This is to prevent the release of potentially harmful and long-lasting compounds into the environment.

Quantitative Disposal Considerations

While a specific SDS for this compound could not be obtained, researchers must always consult the manufacturer-provided SDS and their institutional EHS for specific quantitative limits. The following table outlines the types of data you must seek.

Data PointDescriptionWhy It's Important
Reportable Quantity (RQ) The amount of a hazardous substance that, if released into the environment, must be reported to federal, state, or local authorities.Exceeding this quantity in a spill or improper disposal can lead to significant legal and environmental consequences.
Toxicity Characteristics (TC) Concentration limits for specific contaminants in a waste, as defined by the EPA. If exceeded, the waste is considered hazardous.Determines if the waste must be managed under the stringent Resource Conservation and Recovery Act (RCRA) regulations.
Permissible Exposure Limits (PEL) The maximum concentration of a substance to which a worker can be exposed over a specific period, as regulated by OSHA.While not a disposal metric, it informs handling procedures and the level of PPE required, impacting waste generation.
Aquatic Toxicity Data Data on the harm the substance can cause to aquatic life (e.g., LC50 values). PROTACs can be very toxic to aquatic life.[1]Dictates why drain disposal is prohibited and highlights the environmental risk of improper release.
SAA Accumulation Limits Maximum volume (e.g., 55 gallons for hazardous waste) or weight (e.g., 1 kg for acutely toxic waste) allowed in a lab's SAA.[2]These are regulatory limits that, if exceeded, change your laboratory's waste generator status and associated rules.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions about the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway start Start: Have 16-Aminohexadecanoic Acid Waste sds Consult Manufacturer's SDS and Institutional EHS Office start->sds is_hazardous Is the waste explicitly defined as NON-hazardous? sds->is_hazardous treat_hazardous Precautionary Principle: Treat as Hazardous Chemical Waste is_hazardous->treat_hazardous No / Unsure / No SDS non_hazardous Follow specific EHS guidelines for non-hazardous chemical waste is_hazardous->non_hazardous Yes segregate Segregate Waste: - Solid - Liquid - Contaminated Materials treat_hazardous->segregate label_store Label Containers Correctly & Store in Satellite Accumulation Area segregate->label_store contact_ehs Contact EHS for Pickup and Professional Disposal label_store->contact_ehs end_hazardous End: Proper Disposal contact_ehs->end_hazardous end_non_hazardous End: Proper Disposal non_hazardous->end_non_hazardous

Caption: Disposal decision workflow for this compound waste.

Experimental Protocols: Chemical Inactivation (For Informational Purposes Only)

Some literature suggests chemical inactivation methods for complex organic molecules like PROTACs. These methods are not a substitute for professional hazardous waste disposal . The resulting treated waste must still be collected and disposed of as hazardous waste. Always consult with your EHS office before attempting any inactivation.

1. Oxidative Degradation (Example)

  • Principle: Using a strong oxidizing agent like sodium hypochlorite (bleach) to break down the organic molecule.

  • Caution: This reaction can be exothermic, especially with solvents like DMSO.

  • Procedure: In a chemical fume hood, a 1:5 to 1:10 volume of bleach could be slowly added to the waste solution with stirring. The mixture would be stirred for an extended period (e.g., 12+ hours) to promote degradation.

2. Hydrolytic Degradation (Example)

  • Principle: PROTAC linkers may contain functional groups susceptible to hydrolysis under strongly acidic or basic conditions.

  • Procedure (Base Hydrolysis): In a fume hood, 1 M NaOH could be added to the waste solution to raise the pH to >12. After stirring for 24+ hours, the solution would be carefully neutralized with 1 M HCl.

These protocols are for research and informational purposes only. The primary, approved disposal route remains collection by a certified hazardous waste contractor. By adhering to these stringent guidelines, researchers can ensure a safe laboratory environment and protect the ecosystem from potentially hazardous chemical waste.

References

Navigating the Safe Handling of 16-Aminohexadecanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 16-Aminohexadecanoic acid, a long-chain amino acid. The following procedural steps and data are designed to build a foundation of trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Essential Safety and Handling Information

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid powder, the following personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.
Storage and Handling

Proper storage is crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectGuideline
Storage Temperature Cool, dry place. Some suppliers recommend refrigeration at -20°C.[1]
Storage Conditions Keep in a tightly sealed container in a well-ventilated area.
Incompatibilities Avoid strong oxidizing agents.

Operational Plan for Handling this compound

Following a systematic operational plan minimizes risks and ensures procedural consistency.

  • Preparation :

    • Ensure the work area (e.g., chemical fume hood, laboratory bench) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have spill control materials readily accessible.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Handle the solid powder carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the chemical.

    • If heating the substance, do so in a well-ventilated area or a fume hood.

  • Post-Handling :

    • Tightly seal the container after use.

    • Clean the work area thoroughly.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal :

    • Dispose of unused or waste this compound in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in the general trash.

    • Collect in a designated, properly labeled hazardous waste container.

  • Container Disposal :

    • Triple rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Deface the label on the empty container before discarding it in the appropriate waste stream (e.g., glass recycling).

Visualizing the Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.

G prep 1. Preparation - Clean work area - Check PPE - Locate safety equipment - Prepare spill kit handling 2. Handling - Wear appropriate PPE - Avoid dust generation - Use proper tools prep->handling post_handling 3. Post-Handling - Seal container - Clean work area - Dispose of gloves - Wash hands handling->post_handling disposal 4. Disposal - Collect waste chemical - Triple rinse container - Dispose of container post_handling->disposal

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Aminohexadecanoic acid
Reactant of Route 2
Reactant of Route 2
16-Aminohexadecanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.